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  • Product: Pyriminobac-methyl
  • CAS: 136191-64-5

Core Science & Biosynthesis

Foundational

Molecular Dynamics and Inhibition Kinetics of Pyriminobac-Methyl on Acetolactate Synthase: A Technical Guide

Executive Summary In the landscape of modern agrochemical development and weed resistance management, understanding the precise molecular interactions between herbicides and their target enzymes is critical. Pyriminobac-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern agrochemical development and weed resistance management, understanding the precise molecular interactions between herbicides and their target enzymes is critical. Pyriminobac-methyl (PM) is a highly selective, systemic pyrimidinyl carboxy herbicide[1]. Its primary mechanism of action relies on the potent inhibition of Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS)[2]. This in-depth technical guide explores the structural biochemistry of ALS, the stereoselective binding kinetics of pyriminobac-methyl, and the self-validating experimental protocols required to quantify this inhibition in a laboratory setting.

Biochemical Architecture of Acetolactate Synthase (ALS)

ALS (EC 2.2.1.6) is the foundational enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, a metabolic cascade present in plants and microorganisms but absent in animals[2]. The enzyme catalyzes two parallel condensation reactions:

  • The conversion of two molecules of pyruvate into 2-acetolactate (the precursor to valine and leucine).

  • The conversion of one molecule of pyruvate and one molecule of 2-ketobutyrate into 2-aceto-2-hydroxybutyrate (the precursor to isoleucine)[2].

To achieve catalytic functionality, the ALS tetramer requires the continuous saturation of three essential cofactors: Thiamine diphosphate (ThDP), Flavin-adenine dinucleotide (FAD), and Mg²⁺ [2].

BCAA_Pathway Pyruvate Pyruvate (x2) or Pyruvate + 2-Ketobutyrate ALS Acetolactate Synthase (ALS) Cofactors: ThDP, FAD, Mg2+ Pyruvate->ALS Substrate Binding Intermediates 2-Acetolactate / 2-Aceto-2-hydroxybutyrate ALS->Intermediates Catalytic Condensation BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Intermediates->BCAA Downstream Enzymatic Cascade PM (E)-Pyriminobac-methyl (Active Isomer) PM->ALS Channel Blockade (Inhibition)

Biochemical pathway of branched-chain amino acid synthesis and pyriminobac-methyl inhibition.

Pyriminobac-Methyl: Stereochemistry and Mechanism of Action

Pyriminobac-methyl is characterized by geometric isomerism due to its C=N double bond, existing as both (E) and (Z) isomers[1]. However, environmental and kinetic profiling confirms that the (E)-isomer (EPM) is the dominant and biologically active conformation responsible for ALS inhibition[3].

Mechanistically, EPM does not compete directly with pyruvate at the catalytic center. Instead, it acts as a channel blocker. The EPM molecule binds within the substrate access channel leading to the active site, overlapping with the binding domains of other ALS inhibitors like sulfonylureas and imidazolinones[4]. A critical anchoring point for this interaction is the Tryptophan 574 (W574) residue, which defines the shape of the active-site channel and facilitates π−π stacking interactions with the pyrimidine ring of the herbicide[4]. By physically occluding the channel, EPM starves the plant of BCAAs, leading to a rapid cessation of cell division, chlorosis, and ultimate tissue necrosis[2].

Experimental Protocol: In Vitro ALS Inhibition and Kinetic Profiling

To accurately determine the half-maximal inhibitory concentration (IC₅₀) of pyriminobac-methyl, researchers rely on a modified Westerfeld colorimetric assay[5]. As a Senior Application Scientist, I emphasize that generating trustworthy kinetic data requires a self-validating system to account for background metabolites and non-enzymatic degradation.

The Self-Validation Matrix

Before initiating the workflow, establish the following controls:

  • Positive Control: Wild-type ALS + Substrate (Validates enzyme viability and cofactor saturation).

  • Negative Control: Heat-denatured ALS + Substrate (Validates that acetolactate formation is strictly enzymatic and not a spontaneous artifact).

  • Background Control: Active ALS + Buffer, lacking Substrate (Baselines endogenous acetoin levels present in the crude tissue extract)[6].

Step-by-Step Methodology
  • Enzyme Extraction: Grind 4g of fresh leaf tissue in liquid nitrogen. Causality: Cryogenic grinding halts metabolic activity and prevents proteolytic degradation of the ALS tetramer[6]. Homogenize the powder in 50 mM K-phosphate buffer (pH 7.0) containing 20 mM pyruvate and 0.5 mM MgCl₂. Causality: Pre-loading the buffer with pyruvate and Mg²⁺ stabilizes the enzyme's quaternary structure during extraction[7]. Centrifuge at 12,000 × g for 20 min at 4°C, and isolate the protein fraction using 50% (NH₄)₂SO₄ precipitation[7].

  • Reaction Incubation: Prepare an assay buffer containing 50 mM K-phosphate (pH 7.0), 30 mM pyruvate, 1 mM MgCl₂, 1 mM ThDP, and 20 µM FAD[7]. Introduce (E)-pyriminobac-methyl in serial dilutions (e.g., 0.1 nM to 100 µM). Incubate 10 µg of the purified enzyme in 250 µL of this buffer at 30°C for 30 minutes[5].

  • Acidic Decarboxylation: Terminate the reaction by adding 25 µL of 6N H₂SO₄, followed by incubation at 60°C for 15 minutes[5]. Causality: The direct enzymatic product, 2-acetolactate, is highly unstable. Acidic heating forces its quantitative decarboxylation into acetoin, a stable ketone that can be reliably measured[5][7].

  • Colorimetric Derivatization & Detection: Add 1 mL of a detection reagent consisting of 0.083% (w/v) creatine and 0.83% (w/v) α-naphthol dissolved in 4 N NaOH[7]. Incubate at 60°C for 15 minutes. The acetoin reacts with these compounds to form a red-colored complex. Measure the absorbance at 520 nm using a spectrophotometer to quantify enzyme activity[7].

Assay_Workflow Ext 1. Enzyme Extraction (Buffer + Protease Inhibitors) Inc 2. Incubation (ALS + Pyruvate + PM) Ext->Inc Dec 3. Acid Decarboxylation (H2SO4, 60°C) Inc->Dec Col 4. Spectrophotometry (Creatine/Naphthol, 520nm) Dec->Col

Step-by-step workflow of the self-validating colorimetric ALS inhibition assay.

Resistance Mechanisms: Target-Site Mutations and Structural Implications

Prolonged field application of ALS inhibitors has driven the evolution of resistant weed biotypes. Resistance is broadly categorized into Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR). While NTSR often involves the upregulation of ATP-binding cassette (ABC) transporters or cytochrome P450s that rapidly metabolize the herbicide[8], TSR involves direct single nucleotide polymorphisms (SNPs) in the ALS gene.

Because pyriminobac-methyl relies on a highly specific spatial fit within the substrate access channel, even minor amino acid substitutions can drastically alter the binding affinity (Kᵢ) of the herbicide.

Table 1: Kinetics and Resistance Profile of Pyriminobac-Methyl on ALS Mutants

ALS GenotypeMutation SitePhenotypic EffectMechanistic Consequence
Wild-Type NoneBaseline SusceptibilityUnhindered EPM binding within the substrate access channel.
W574L Tryptophan LeucineHigh ResistanceLoss of crucial π−π stacking; alters the geometry of the herbicide binding domain[4][6].
A205T Alanine ThreonineModerate ResistanceInduces a conformational shift in the secondary binding pocket[8].
D371 Aspartate VariableHigh ResistanceDisruption of pyrimidinyl carboxy-specific anchoring residues, conferring robust cross-resistance[4].

Understanding these mutational landscapes is paramount for drug development professionals aiming to design next-generation ALS inhibitors that can bypass altered channel geometries.

References

  • An easy and sensitive assay for acetohydroxyacid synthases...
  • Pyriminobac-methyl | 147411-69-6 Source: Benchchem URL
  • Discovery and development of pyriminobac-methyl - A novel herbicide Source: ResearchGate URL
  • Molecular Mechanism of Enantioselective Inhibition of Acetolactate Synthase Source: ACS Publications URL
  • US20240401073A1 - Als inhibitor herbicide tolerant beta vulgaris mutants Source: Google Patents URL
  • Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution...
  • Environmental behaviors of (E)
  • Evolution of herbicide resistance in common ragweed...

Sources

Exploratory

Pyriminobac-methyl Synthesis: A Comprehensive Technical Guide

Executive Summary & Chemical Architecture Stereochemical Imperative: The molecular architecture features a methoxyiminoethyl group, introducing geometric isomerism due to the restricted rotation of the C=N double bond. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

Stereochemical Imperative: The molecular architecture features a methoxyiminoethyl group, introducing geometric isomerism due to the restricted rotation of the C=N double bond. The (E)-isomer exhibits significantly enhanced herbicidal activity compared to the (Z)-isomer due to optimal steric alignment within the ALS enzyme's binding pocket 4. Consequently, commercial synthesis is heavily optimized to maintain an (E):(Z) ratio of >9:1 3.

Retrosynthetic Analysis & Pathway Evolution

Historically, the synthesis of the critical intermediate, methyl 6-acetylsalicylate, relied on regioselective ortholithiation 5. While intellectually elegant, this route utilized n-butyllithium—a highly pyrophoric reagent requiring strict cryogenic conditions (-78 °C) and anhydrous environments. This made industrial scale-up hazardous and capital-intensive. Alternative diazotization routes suffered from low yields and generated massive quantities of toxic nitrogen oxides and aqueous waste 6.

To circumvent these bottlenecks, a modern "green" synthetic pathway was engineered. Starting from 3-chlorophthalic anhydride, this 5-step route eliminates high-risk reagents, operates under milder conditions, and significantly reduces the environmental footprint while maintaining high regioselectivity 6.

The Core Synthesis Pathway

The modern industrial synthesis of Pyriminobac-methyl follows a highly optimized, sequential functionalization of the aromatic ring.

SynthesisPathway A 3-Chlorophthalic Anhydride B 3-Hydroxyphthalic Anhydride A->B Cu cat., Base Hydroxylation C 2-Acetyl-6-hydroxybenzoic acid B->C Diethyl Malonate Hydrolysis D Methyl 2-acetyl-6- hydroxybenzoate C->D DCC, DMAP Esterification E Methyl 2-hydroxy-6-(1- methoxyiminoethyl)benzoate D->E MeONH2·HCl Oximation G Pyriminobac-methyl (Active E-isomer) E->G Base, Solvent Condensation F 2-Methylsulfonyl-4,6- dimethoxypyrimidine F->G Etherification

Fig 1: Green synthesis pathway of Pyriminobac-methyl from 3-chlorophthalic anhydride.

Mechanistic Breakdown & Causality
  • Hydroxylation: The conversion of 3-chlorophthalic anhydride to 3-hydroxyphthalic anhydride utilizes a copper catalyst (CuCl or CuI) with an inorganic base (NaOH/KOH) in DMF. Causality: The Cu catalyst lowers the activation energy for the nucleophilic aromatic substitution on the deactivated ring, preventing the need for extreme temperatures 6.

  • Malonate Condensation & Hydrolysis: Reaction with diethyl malonate followed by decarboxylative hydrolysis yields 2-acetyl-6-hydroxybenzoic acid.

  • Esterification: Conversion to methyl 2-acetyl-6-hydroxybenzoate. Causality: Dicyclohexylcarbodiimide (DCC) is used as a dehydrating agent, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic acyl transfer catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate, efficiently driving the reaction forward despite the severe steric hindrance of the ortho-substituted benzoic acid [[6]]().

  • Oximation (Imidization): Reaction with methoxyamine hydrochloride yields the methoxyimino intermediate. Causality: The reaction is thermodynamically driven in ethanol to favor the less sterically hindered, biologically active (E)-isomer 4.

  • Etherification (Condensation): The final step couples the oximated intermediate with 2-methylsulfonyl-4,6-dimethoxypyrimidine. Causality: The methylsulfonyl group (-SO2Me) is an exceptional leaving group. Its strong electron-withdrawing nature stabilizes the Meisenheimer complex during the base-catalyzed Nucleophilic Aromatic Substitution (SNAr) 4.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters for each stage of the synthesis, balancing yield, atom economy, and industrial scalability.

Reaction StepReactants / CatalystsSolventTemp (°C)Time (h)Target Yield (%)Mechanistic Role
1. Hydroxylation 3-Chlorophthalic anhydride, NaOH, CuClDMF90-1104-6~85%Cu-mediated SNAr displacement
2. Malonate Addition 3-Hydroxyphthalic anhydride, Diethyl malonateAcetic Anhydride120-1403-5~80%Decarboxylative acetylation
3. Esterification 2-Acetyl-6-hydroxybenzoic acid, MeOH, DCC, DMAPDCM20-252-4~90%Steglich acyl transfer
4. Oximation Methyl ester, MeONH2·HCl, NaOAcEthanol70-803-5~88%Nucleophilic addition-elimination
5. Condensation Oximated ester, Pyrimidine-SO2Me, K2CO3DMF80-1005-7~92%Base-catalyzed SNAr

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols integrate built-in validation steps to prevent downstream contamination and verify isomeric purity.

Protocol A: Steglich Esterification of 2-Acetyl-6-hydroxybenzoic Acid

Objective: High-yield conversion of the sterically hindered carboxylic acid to its methyl ester without utilizing toxic diazomethane.

  • Charge Reactor: Dissolve 1.0 eq of 2-acetyl-6-hydroxybenzoic acid and 1.2 eq of anhydrous methanol in dry Dichloromethane (DCM) under a nitrogen atmosphere.

  • Catalyst Addition: Add 0.05 eq of DMAP. Causality: DMAP acts as a nucleophilic catalyst, essential for overcoming the ortho-steric hindrance.

  • Coupling: Cool the mixture to 0 °C. Dropwise, add a solution of 1.1 eq DCC in DCM over 30 minutes. Allow the reaction to warm to room temperature (20-25 °C) and stir for 3 hours.

  • Validation Step 1 (In-Process): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the starting material spot disappears.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) by-product. Wash the filtrate with 5% HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo.

  • Validation Step 2 (Release): Perform HPLC. Purity must exceed 98%. Confirm via FTIR (shift from broad -COOH stretch at ~3000 cm⁻¹ to sharp ester C=O stretch at ~1720 cm⁻¹).

Protocol B: SNAr Etherification to Yield Pyriminobac-methyl

Objective: Final coupling via Nucleophilic Aromatic Substitution to form the active herbicide.

Workflow S1 1. Deprotonation (K2CO3 in DMF) S2 2. Nucleophilic Attack (SNAr on Pyrimidine) S1->S2 S3 3. Leaving Group Departure (-SO2Me) S2->S3 S4 4. Crystallization & Validation S3->S4

Fig 2: Experimental workflow and SNAr mechanistic sequence for the final condensation.

  • Deprotonation: Suspend 1.0 eq of methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate and 1.5 eq of anhydrous K2CO3 in DMF. Stir at 60 °C for 30 minutes. Causality: K2CO3 deprotonates the phenol, generating a highly reactive phenoxide nucleophile.

  • Coupling: Add 1.05 eq of 2-methylsulfonyl-4,6-dimethoxypyrimidine. Elevate temperature to 90 °C and stir for 6 hours.

  • Validation Step 1 (In-Process): Monitor via LC-MS to confirm the disappearance of the pyrimidine starting material and the emergence of the target mass (m/z 361.35) 4.

  • Workup & Crystallization: Cool the mixture and pour into ice water. Extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF. Concentrate and recrystallize from methanol/water to enrich the (E)-isomer.

  • Validation Step 2 (Release): Conduct ¹H-NMR to confirm the ether linkage and the (E):(Z) isomer ratio (>9:1). The (E)-isomer methoxyimino protons will present a distinct chemical shift compared to the (Z)-isomer due to anisotropic effects from the adjacent aromatic ring.

References

  • Pyriminobac-methyl (Ref: KIH-6127) . Pesticide Properties DataBase (PPDB), University of Hertfordshire. URL: [Link]

  • CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl. Google Patents.
  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils . SOIL, Copernicus Publications. URL: [Link]

  • Synthetic Approach for Discovery and Development of Novel Rice Herbicide, Pyriminobac-methyl . J-Stage. URL: [Link]

  • Pyriminobac-methyl | C17H19N3O6 | CID 9604652 . PubChem, National Institutes of Health (NIH). URL: [Link]

  • Pyriminobac-methyl Product Information . Kumiai Chemical Industry Co., Ltd. URL: [Link]

Sources

Foundational

Advanced Stereochemical Profiling and Mechanistic Action of Pyriminobac-Methyl: A Technical Guide

Executive Summary Pyriminobac-methyl (PM) is a highly selective, systemic pyrimidinyloxybenzoic acid herbicide widely utilized in agricultural science for post-emergence weed control[1]. For drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyriminobac-methyl (PM) is a highly selective, systemic pyrimidinyloxybenzoic acid herbicide widely utilized in agricultural science for post-emergence weed control[1]. For drug development professionals and agrochemical researchers, PM serves as a critical model for understanding how stereoisomerism dictates enzyme-binding affinity and environmental fate. This whitepaper provides an in-depth analysis of the structural chemistry, geometric isomerism, mechanism of action, and analytical methodologies associated with Pyriminobac-methyl.

Structural Chemistry and Geometric Isomerism

Pyriminobac-methyl (IUPAC: methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is characterized by a core benzoic acid ring substituted with a pyrimidinyloxy group and a methoxyiminoethyl group[1].

The defining stereochemical feature of PM is the presence of a carbon-nitrogen (C=N) double bond within the methoxyiminoethyl moiety[1]. The rigid nature of the π -bond restricts free rotation, resulting in two distinct geometric isomers:

  • (E)-Pyriminobac-methyl (EPM): The methoxy group is oriented on the opposite side of the principal carbon chain.

  • (Z)-Pyriminobac-methyl (ZPM): The methoxy group is oriented on the same side.

Causality of Stereoselective Activity

In commercial formulations, the active ingredient is predominantly a mixture of these two isomers, heavily skewed toward the (E)-isomer in a >9:1 ratio[2]. The (E)-isomer exhibits significantly enhanced herbicidal activity compared to the (Z)-isomer[1]. This discrepancy in biological activity is rooted in spatial complementarity: the (E)-configuration aligns the molecule's pharmacophore optimally with the hydrophobic binding pocket of the target enzyme, whereas the steric hindrance in the (Z)-configuration reduces binding affinity. Furthermore, EPM demonstrates stronger soil adsorption and weaker hydrophilic properties than ZPM, extending its residual efficacy in target environments[2].

Mechanism of Action: ALS Inhibition

Pyriminobac-methyl is classified as a Herbicide Resistance Action Committee (HRAC) Class B compound[3]. Its primary mode of action is the potent inhibition of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS)[3].

ALS is the first common enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs)—specifically valine, leucine, and isoleucine[4]. By binding to the ALS enzyme, EPM halts BCAA synthesis, leading to a rapid cessation of cell division, subsequent chlorosis, necrosis, and ultimate plant death within 7 to 10 days[3][4]. Because mammals lack the ALS enzyme pathway, ALS inhibitors like PM exhibit an inherently favorable safety profile for non-target mammalian species[4].

ALSPathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS binds AL Acetolactate ALS->AL catalyzes BCAA Branched-Chain Amino Acids (Val, Leu, Iso) AL->BCAA biosynthesis PM (E)-Pyriminobac-methyl PM->ALS Enzyme Inhibition

Biochemical pathway of ALS inhibition by (E)-Pyriminobac-methyl.

Physicochemical Properties and Environmental Dynamics

Understanding the physicochemical properties of PM is crucial for predicting its environmental fate. While EPM is the dominant and most active form applied, environmental factors—specifically ultraviolet (UV) radiation from sunlight—can induce photo-transformation[5].

The energy from UV light temporarily breaks the C=N π -bond, allowing the molecule to rotate and reform as the (Z)-isomer. In aqueous environments, this photochemical isomerization eventually reaches an approximate (E)/(Z) equilibrium of 1:1.35 after 4.5 hours of sunlight exposure[5].

Quantitative Data Summary

The following table summarizes the key physicochemical parameters of Pyriminobac-methyl:

ParameterValue / DescriptionReference
Molecular Weight 361.35 g/mol [1]
Water Solubility (20°C) 9.25 mg/L (Low)[2][3]
Partition Coefficient (log P) 2.31 at pH 7, 20°C[2]
Vapor Pressure (20°C) 3.1×10−5 Pa[2]
Commercial (E):(Z) Ratio > 9:1 (typically)[2]
Aqueous Photo-equilibrium ~ 1:1.35 (E:Z)[5]
Melting Point ~ 105°C[3]

Experimental Protocol: Stereoselective Extraction and Quantitation

To accurately monitor the degradation and residue levels of PM in agricultural matrices (e.g., paddy rice, husk, and straw), researchers must employ stereoselective analytical techniques. The following self-validating protocol utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to separate and quantify the (E) and (Z) isomers[6].

Rationale for Methodological Choices
  • Acetate Extraction: Ensures the extraction of the target analytes while maintaining a stable pH, preventing unintended acid-catalyzed isomerization during sample prep.

  • PSA (Primary Secondary Amine) Sorbent: Crucial for Dispersive Solid Phase Extraction (dSPE) cleanup. PSA effectively removes polar matrix interferences such as organic acids, fatty acids, and sugars. Removing these prevents ion suppression in the MS source, ensuring the self-validation and reliability of the quantitative data[6].

Step-by-Step Workflow
  • Sample Preparation: Homogenize the paddy sample (brown rice, husk, or straw) to a fine powder to maximize surface area for extraction.

  • Extraction: Weigh 5.0 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetate buffer and vortex vigorously for 5 minutes.

  • Partitioning: Add extraction salts (e.g., anhydrous MgSO4​ and sodium acetate) to induce phase separation. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1.5 mL of the supernatant to a microcentrifuge tube containing PSA sorbent and anhydrous MgSO4​ . Vortex for 1 minute, then centrifuge at 10000 rpm for 3 minutes.

  • Filtration: Filter the purified supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Inject the sample into a UPLC system equipped with a chiral or high-resolution C18 column capable of resolving geometric isomers.

    • Operate the MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Quantify using matrix-matched external standard calibration curves for both (E)-PM and (Z)-PM. This method yields a Limit of Detection (LOD) of 0.01 µg/kg and recoveries between 95.1% and 110%[6].

Workflow Sample Homogenized Sample (Paddy/Husk/Straw) Extract Solvent Extraction (Acetate Buffer) Sample->Extract Cleanup dSPE Cleanup (PSA Sorbent + MgSO4) Extract->Cleanup Analysis UPLC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Quant Stereoselective Quantitation (E) and (Z) Isomers Analysis->Quant

Workflow for the stereoselective extraction and quantification of PM isomers.

References

  • PPDB: Pesticide Properties DataBase - Pyriminobac-methyl. University of Hertfordshire. Available at:[Link]

  • Herbicide discharge from rice paddy fields by surface runoff and percolation flow - PMC. National Institutes of Health. Available at:[Link]

  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils - Copernicus.org. Available at:[Link]

  • Discovery and Development of Pyriminobac-methyl: A Novel Herbicide - ResearchGate. Available at:[Link]

  • Determination of pyriminobac-methyl isomers in paddy and its storage stability - CABI Digital Library. Available at:[Link]

Sources

Exploratory

The Stereochemical Dynamics of Pyriminobac-methyl: A Technical Guide to (E) and (Z) Isomer Herbicidal Activity

Executive Summary Pyriminobac-methyl is a highly selective, systemic herbicide belonging to the pyrimidinyl-oxy-benzoic acid class. It is primarily utilized in post-emergence agricultural applications to control grass we...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyriminobac-methyl is a highly selective, systemic herbicide belonging to the pyrimidinyl-oxy-benzoic acid class. It is primarily utilized in post-emergence agricultural applications to control grass weeds, most notably barnyardgrass (Echinochloa spp.), in paddy rice fields [1]. The core of its biochemical efficacy lies in the inhibition of acetolactate synthase (ALS)—also known as acetohydroxyacid synthase (AHAS)—a critical enzyme in the biosynthesis of branched-chain amino acids [1].

A defining structural feature of pyriminobac-methyl is the presence of a carbon-nitrogen (C=N) double bond within its methoxyiminoethyl group. This double bond restricts molecular rotation, resulting in two distinct geometric stereoisomers: the (E)-isomer and the (Z)-isomer [2]. While both isomers interact with the ALS target, commercial formulations are engineered to predominantly contain the (E)-isomer (typically in ratios >9:1) due to its superior in vivo herbicidal activity [2]. This whitepaper explores the causality behind these stereochemical differences, the environmental isomerization dynamics, and the validated analytical protocols required for isomer separation.

Structural and Physicochemical Profiling

The differential spatial arrangement of substituents around the C=N double bond fundamentally alters the physicochemical properties of the (E) and (Z) isomers. Quantitative Structure-Activity Relationship (QSAR) studies reveal that the Z-conformation of the iminoxy moiety adopts a more compact molecular structure, exposing a larger hydrophilic surface area than its E-counterpart [1].

This structural variance translates directly into differences in lipophilicity (LogP). The (E)-isomer is significantly more lipophilic, a critical factor for post-emergence herbicides that must penetrate the hydrophobic, waxy cuticles of target weed foliage [4].

Table 1: Comparative Physicochemical Properties of Pyriminobac-methyl Isomers
Property(E)-Pyriminobac-methyl(Z)-Pyriminobac-methylCausality / Impact on Efficacy
LogP (Octanol/Water) 2.98 (at 21.5 °C)2.70 (at 20.6 °C)Higher lipophilicity of the (E)-isomer enhances cuticular penetration, driving its superior in vivo efficacy [4].
Water Solubility 9.25 mg/L> 9.25 mg/L (More hydrophilic)The (Z)-isomer's higher hydrophilicity reduces its ability to cross lipid-rich plant barriers [1].
Vapor Pressure 3.5 × 10⁻⁵ Pa (25 °C)2.68 × 10⁻⁵ Pa (25 °C)Both isomers exhibit low volatility, minimizing off-target drift during field application [4].
In Vitro ALS Inhibition HighHighIn vitro target binding is similar; efficacy differences are driven by bioavailability and transport [1].

Data synthesized from Tamaru et al. (2002) and Modern Crop Protection Compounds (2011).

Mechanistic Pathway: ALS Inhibition

Pyriminobac-methyl exerts its phytotoxic effects by acting as a potent, competitive inhibitor of ALS. ALS is the first common enzyme in the metabolic pathway responsible for synthesizing the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine [1].

By binding to the ALS enzyme complex, pyriminobac-methyl blocks the conversion of pyruvate to 2-acetolactate. The subsequent depletion of BCAAs rapidly halts protein synthesis, leading to an early cessation of plant cell division, followed by chlorosis, tissue necrosis, and ultimately, plant death within 7 to 10 days [1]. Because mammals lack the ALS enzyme, this mechanism provides a high degree of target specificity and mammalian safety.

ALSPathway Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (ALS) EC 2.2.1.6 Pyruvate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Death Plant Growth Cessation & Necrosis BCAA->Death Depletion PM Pyriminobac-methyl (E) & (Z) Isomers PM->ALS Competitive Inhibition

Fig 1: Mechanism of ALS inhibition by Pyriminobac-methyl leading to plant death.

Environmental Fate and Isomerization Dynamics

While commercial formulations maximize the (E)-isomer concentration, the stereochemistry of pyriminobac-methyl is not static in the environment. Abiotic degradation, specifically phototransformation, is a primary fate process in aqueous environments (such as flooded rice paddies) [2].

When exposed to sunlight or UV radiation, the (E)-isomer undergoes rapid photoconversion to the (Z)-isomer [3]. This reversible photoisomerization reaches a thermodynamic equilibrium after approximately 4.5 hours of light exposure in water, resulting in an (E):(Z) ratio of approximately 1:1.35 [2].

Causality & Field Impact: This dynamic shift means that the highly active (E)-isomer applied by the farmer rapidly converts into a mixture dominated by the less bioavailable (Z)-isomer. Understanding this equilibrium is critical for researchers developing controlled-release formulations or UV-protectant adjuvants designed to extend the field half-life of the active (E)-isomer [3].

Experimental Protocols: Isomer Separation and Analysis

To accurately quantify the degradation and isomerization of pyriminobac-methyl, analytical scientists must employ a self-validating chromatographic system. The following protocol details the extraction and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separation of the (E) and (Z) isomers.

Photoconversion Assay & Extraction Workflow

Workflow Sample Aqueous PM Sample (Initial E-isomer) Photo Photoconversion (Sunlight/UV, 4.5h) Sample->Photo Equilibrium E:Z Equilibrium (Ratio 1:1.35) Photo->Equilibrium Extract Solvent Extraction (Dichloromethane) Equilibrium->Extract HPLC RP-HPLC Separation (C18, ACN/H2O) Extract->HPLC Quant Isomer Quantification (UV Detection) HPLC->Quant

Fig 2: Experimental workflow for the photoconversion and HPLC separation of PM isomers.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of analytical grade (E)-pyriminobac-methyl in HPLC-grade acetonitrile. Store at 2-8 °C in amber vials to prevent premature photoisomerization [2].

  • Dark Control Validation: Prepare a control sample wrapped entirely in aluminum foil. This serves as the self-validating baseline to prove that any observed (Z)-isomer is strictly due to the experimental light exposure, not baseline degradation or thermal isomerization.

  • Photoconversion: Dilute the stock to 10 µg/mL in aqueous solution (0.01 M CaCl₂ to simulate environmental ionic strength). Expose the solution to a simulated solar light source (Xenon arc lamp) for exactly 4.5 hours to reach the 1:1.35 equilibrium [2].

Phase 2: Extraction

  • Transfer 10 mL of the irradiated aqueous sample to a separatory funnel.

  • Add 10 mL of dichloromethane (DCM) and agitate vigorously for 2 minutes.

  • Allow phase separation. Collect the lower organic (DCM) layer. Repeat extraction twice more to ensure complete recovery.

  • Evaporate the pooled DCM extracts to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the residue in 1.0 mL of the HPLC mobile phase (Acetonitrile:Water).

Phase 3: RP-HPLC Parameters

  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution using Acetonitrile / 0.1% aqueous Trifluoroacetic acid (TFA) (60:40, v/v). The TFA suppresses the ionization of the benzoic acid moiety, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Column Temperature: 30 °C.

Data Interpretation: Due to its lower lipophilicity (LogP 2.70), the (Z)-isomer will elute first from the hydrophobic C18 stationary phase, followed by the more lipophilic (E)-isomer (LogP 2.98). Integration of the peak areas, adjusted for their respective response factors, will confirm the 1:1.35 (E:Z) thermodynamic equilibrium.

References

  • Discovery and Development of Pyriminobac-methyl: A Novel Herbicide ResearchG
  • Pyriminobac-methyl | 147411-69-6 Benchchem
  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils Copernicus
  • Modern Crop Protection Compounds 2nd 2011 | PDF | Herbicide Scribd
Foundational

Environmental Fate and Mobility of Pyriminobac-Methyl: A Mechanistic Guide to Soil and Aquatic Dynamics

Executive Summary Pyriminobac-methyl (EPM) is a highly selective pyrimidine benzoic acid ester herbicide widely utilized for post-emergence weed control in rice paddies. As an inhibitor of acetolactate synthase (ALS), it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyriminobac-methyl (EPM) is a highly selective pyrimidine benzoic acid ester herbicide widely utilized for post-emergence weed control in rice paddies. As an inhibitor of acetolactate synthase (ALS), it disrupts branched-chain amino acid biosynthesis in target flora 1. For environmental scientists and agrochemical developers, understanding the dissipation kinetics of EPM is critical because its environmental behavior is governed by complex geometric photoisomerization in water and specific physicochemical drivers in the soil matrix. This whitepaper synthesizes the latest kinetic data to provide a comprehensive, protocol-driven analysis of EPM’s environmental fate, mobility, and degradation pathways.

Physicochemical Profile and Isomeric Dynamics

Pyriminobac-methyl exhibits geometric isomerism due to the restricted rotation of the C=N double bond within its methoxyiminoethyl group 1. Commercial formulations are dominated by the (E)-isomer, which possesses the primary herbicidal activity 2. However, upon introduction to aquatic environments, EPM does not remain static.

In paddy water, exposure to sunlight (specifically UV-B irradiation) triggers a rapid, reversible first-order photoisomerization reaction between the (E) and (Z) stereoisomers [[3]](). This dynamic equilibrium is typically reached within hours of solar exposure (e.g., an (E)/(Z) ratio of 1:1.35 after 4.5 hours) 3. Consequently, any environmental modeling or residue analysis must account for the simultaneous presence and parallel degradation of both isomers 4.

Aquatic Fate: Dissipation and Photolysis

Because EPM is primarily applied to flooded rice paddies, the aquatic phase is its dominant initial environmental compartment. The dissipation of EPM in paddy water follows an exponential decay model, characterized by a rapid initial phase.

  • Half-Life ( DT50​ ): The elimination time to reach 50% of the initial concentration in paddy water is remarkably short—approximately 4.0 days 3.

  • Dissipation Mechanisms: This rapid clearance is driven by two primary vectors: photolytic transformation in the water column and downward percolation flow into the benthic soil layer 3.

Soil Mobility and Adsorption-Desorption Kinetics

Once EPM percolates into the soil matrix, its mobility is dictated by its adsorption affinity. Experimental data demonstrates that EPM adsorption-desorption processes are highly correlated with the Freundlich isotherm model ( R2>0.9999 ) [[2]]().

Drivers of Leaching

EPM is generally classified as a low-persistence herbicide with partial difficulty in soil absorption. The soil organic carbon sorption constant ( Koc​ ) ranges from 372 to 741, while field distribution coefficients ( Kd​ ) are low (3.1 to 4.1) 2, 3.

Crucially, the leaching rate of EPM is not significantly influenced by soil pH 2. Instead, mobility is inversely proportional to:

  • Organic Matter (OM) Content: Higher OM provides more hydrophobic binding sites, sequestering the compound.

  • Cation Exchange Capacity (CEC): Higher CEC increases retention.

  • Soil Clay Content: Clay minerals provide high surface-area matrices for physical entrapment 2.

In soils lacking these three components, EPM transitions to a "highly mobile" state, posing a potential contamination risk to groundwater systems via percolation flow.

Soil Degradation Pathways

In the dark conditions of the soil subsurface, EPM undergoes moderate degradation following first-order kinetics. Interestingly, studies comparing aerobic, anaerobic, and sterilized soil conditions reveal that abiotic degradation (chemical hydrolysis) is the predominant pathway , rather than microbial metabolism 2.

While microbial communities do contribute to the breakdown of EPM into its primary metabolites (cleavage of the N-O bond and ester hydrolysis), the baseline abiotic hydrolysis rate ensures that the compound does not persist indefinitely even in biologically depauperate soils. The half-life in soil ranges from 37.46 to 66.00 days depending on moisture and aeration 2.

EPM_Fate cluster_water Aquatic Phase (Paddy Water) cluster_soil Soil Phase (Benthic/Subsurface) App Pyriminobac-methyl Application E_iso (E)-Isomer App->E_iso Dissolution Z_iso (Z)-Isomer E_iso->Z_iso Photoisomerization (UV-B) Photolysis Photolytic Cleavage E_iso->Photolysis Soil_Desorb Desorbed State (Pore Water) E_iso->Soil_Desorb Percolation Z_iso->Photolysis Z_iso->Soil_Desorb Percolation Metabolites Degradation Metabolites Photolysis->Metabolites Soil_Adsorb Adsorbed State (Freundlich Kinetics) Soil_Desorb->Soil_Adsorb Adsorption Abiotic_Deg Abiotic Hydrolysis Soil_Desorb->Abiotic_Deg Biotic_Deg Microbial Degradation Soil_Desorb->Biotic_Deg Leaching Leaching & Percolation Soil_Desorb->Leaching Mobility Abiotic_Deg->Metabolites Biotic_Deg->Metabolites

Fig 1. Environmental fate and degradation pathways of Pyriminobac-methyl in soil and water.

Quantitative Data Summary

The following table synthesizes the critical kinetic and thermodynamic parameters governing EPM's environmental fate, compiled from recent agro-environmental modeling studies 2, 3.

ParameterValue RangeEnvironmental Implication
Water Half-life ( DT50​ ) ~4.0 daysRapid dissipation in paddy water via photolysis and percolation.
Soil Half-life (Aerobic) 37.46 – 58.25 daysModerate persistence; allows for rotational crop safety.
Soil Half-life (Anaerobic) 41.75 – 59.74 daysSlightly slower degradation in waterlogged benthic zones.
Soil Half-life (Sterilized) 60.87 – 66.00 daysConfirms abiotic hydrolysis is the dominant baseline degradation pathway.
Adsorption Coefficient ( Koc​ ) 372 – 741Low to moderate adsorption; partial mobility risk in low-OM soils.
Field Distribution Coeff. ( Kd​ ) 3.1 – 4.1High availability in pore water, driving leaching potential.

Experimental Methodologies

To accurately replicate the environmental fate modeling of Pyriminobac-methyl, researchers must employ rigorous, self-validating experimental designs. Below are the standardized protocols for assessing its two most critical environmental behaviors.

Protocol 1: Soil Adsorption-Desorption Assay (Batch Equilibrium)

This protocol determines the Freundlich adsorption isotherms ( Kf​ , Koc​ ) of EPM in agricultural soils.

  • Soil Preparation: Sieve agricultural soil samples (e.g., Phaeozems, Alisol) through a 2 mm mesh. Sterilize a subset via gamma irradiation or autoclaving to isolate physical adsorption from rapid microbial degradation.

  • Electrolyte Equilibration: Suspend 5 g of soil in 25 mL of 0.01 M CaCl2​ solution.

    • Causality: The 0.01 M CaCl2​ acts as a background electrolyte. It minimizes the Donnan effect and prevents the dispersion of clay minerals, accurately mimicking the natural ionic strength of soil pore water.

  • Spiking: Introduce EPM at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/L).

  • Agitation & Centrifugation: Shake the suspensions horizontally at 150 rpm in the dark at 25°C for 24 hours to reach equilibrium. Centrifuge at 4000 rpm for 15 minutes to separate the aqueous and solid phases.

  • Quantification: Analyze the supernatant using UHPLC-MS/MS to determine the equilibrium concentration ( Ce​ ).

  • System Validation (Mass Balance): Extract the remaining soil pellet using an acetonitrile/water mixture. The total recovered EPM (aqueous + adsorbed) must fall within 90%–110% of the initial spike. This validates that the observed dissipation in the aqueous phase is strictly due to adsorption, ruling out volatilization or degradation artifacts during the 24-hour assay.

Protocol 2: Aquatic Photolysis and Isomerization Assessment

This protocol quantifies the photoisomerization rate and photolytic half-life of EPM in water.

  • Buffer Preparation: Prepare a sterile aqueous buffer at pH 7.0.

    • Causality: Using a sterilized buffer isolates abiotic photolytic degradation from microbial metabolism, and pH 7.0 prevents rapid acid/base-catalyzed hydrolysis from skewing the photolysis data.

  • Dosing: Spike the buffer with the pure (E)-isomer of Pyriminobac-methyl to achieve a final concentration of 1.0 mg/L.

  • Irradiation: Place the samples in quartz glass tubes (which do not filter UV light) under a Xenon arc lamp calibrated to mimic the natural solar spectrum (specifically UV-B) at the target geographical latitude.

  • Dark Control (Self-Validation): Maintain a parallel set of spiked tubes wrapped in aluminum foil under identical thermal conditions.

    • Causality: If degradation occurs in the dark control, it quantifies the baseline chemical hydrolysis. The true photolytic rate is isolated by subtracting the dark control degradation rate from the irradiated sample rate.

  • Sampling & Analysis: Pull aliquots at logarithmic time intervals (0, 1, 2, 4, 8, 24 hours). Analyze via HPLC equipped with a chiral or high-resolution column capable of resolving the (E) and (Z) isomers to track the equilibrium shift and subsequent degradation.

References

  • Copernicus.org. "Environmental behaviors of (E) pyriminobac-methyl in agricultural soils."[Link]

  • NIH.gov. "Herbicide discharge from rice paddy fields by surface runoff and percolation flow: A case study in paddy fields in the Lake Biwa basin, Japan."[Link]

  • Herts.ac.uk. "Pyriminobac-methyl (Ref: KIH-6127) - AERU."[Link]

  • JST.go.jp. "Improved PADDY model including photoisomerization and metabolic pathways for predicting pesticide behavior in paddy fields: Application to the herbicide pyriminobac-methyl."[Link]

Sources

Exploratory

A Deep Dive into Pyriminobac-Methyl: Mode of Action and the Evolution of Resistance

This technical guide provides a comprehensive exploration of the herbicide pyriminobac-methyl, from its molecular mechanism of action to the intricate ways in which weeds have evolved resistance. This document is intende...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive exploration of the herbicide pyriminobac-methyl, from its molecular mechanism of action to the intricate ways in which weeds have evolved resistance. This document is intended for researchers, scientists, and professionals in the field of crop protection and drug development, offering both foundational knowledge and advanced, field-proven insights.

The Molecular Battlefield: Pyriminobac-Methyl's Mode of Action

Pyriminobac-methyl is a systemic, post-emergence herbicide belonging to the pyrimidinyl(thio)benzoate chemical family. Its efficacy lies in its ability to inhibit the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine. These amino acids are fundamental building blocks for protein synthesis and are essential for plant growth and development.

The inhibition of ALS by pyriminobac-methyl is a highly specific and potent interaction. The herbicide binds to a regulatory site on the enzyme, preventing its natural substrate from accessing the active site. This leads to a rapid cessation of BCAA production, which in turn halts cell division and plant growth. Susceptible plants exhibit symptoms such as stunting, chlorosis (yellowing), and eventual necrosis (tissue death).

The causality behind the herbicidal effect is a cascade of events initiated by the specific inhibition of ALS. Without the necessary BCAAs, protein synthesis grinds to a halt, leading to a systemic failure of metabolic processes and ultimately, plant death.

Pyriminobac-methyl Pyriminobac-methyl Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyriminobac-methyl->Acetolactate Synthase (ALS) Inhibits Branched-Chain Amino Acid (BCAA) Biosynthesis Branched-Chain Amino Acid (BCAA) Biosynthesis Acetolactate Synthase (ALS)->Branched-Chain Amino Acid (BCAA) Biosynthesis Catalyzes Protein Synthesis Protein Synthesis Plant Growth & Development Plant Growth & Development Protein Synthesis->Plant Growth & Development Essential for Branched-Chain Amino Acid (BCAA) Biosynthesis) Branched-Chain Amino Acid (BCAA) Biosynthesis) Branched-Chain Amino Acid (BCAA) Biosynthesis)->Protein Synthesis Enables

Figure 1. The inhibitory action of pyriminobac-methyl on the BCAA biosynthesis pathway.

The Rise of Resistance: Mechanisms of Defiance

The widespread and repeated use of ALS-inhibiting herbicides, including pyriminobac-methyl, has inevitably led to the selection of resistant weed populations. Understanding the mechanisms of this resistance is paramount for developing sustainable weed management strategies. Resistance to pyriminobac-methyl primarily falls into two categories: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): A Lock-and-Key Problem

TSR is the most common and well-understood mechanism of resistance to ALS inhibitors. It involves genetic mutations in the ALS gene itself, which alter the structure of the enzyme at or near the herbicide binding site. These mutations reduce the binding affinity of pyriminobac-methyl to the ALS enzyme, rendering the herbicide less effective or completely ineffective.

Several specific amino acid substitutions in the ALS protein have been identified that confer resistance to pyriminobac-methyl. The location and nature of these substitutions can determine the level of resistance and the cross-resistance profile to other ALS-inhibiting herbicides.

Amino Acid Substitution Typical Resistance Level Cross-Resistance Profile
Pro197SerHighBroad cross-resistance to multiple ALS inhibitor families
Asp376GluModerate to HighPrimarily to sulfonylureas and pyrimidinyl(thio)benzoates
Trp574LeuHighBroad cross-resistance to multiple ALS inhibitor families

Table 1. Common ALS gene mutations conferring resistance to pyriminobac-methyl.

The self-validating nature of TSR analysis lies in the direct correlation between the presence of a specific mutation and the observed resistance phenotype in whole-plant bioassays.

Non-Target-Site Resistance (NTSR): A Multi-faceted Defense

NTSR encompasses a range of mechanisms that are not related to alterations in the target enzyme. These are often more complex and can be more challenging to characterize. The primary NTSR mechanism relevant to pyriminobac-methyl is enhanced metabolic detoxification.

In this scenario, resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic forms before it can reach the target ALS enzyme in sufficient concentrations. This enhanced metabolism is typically mediated by the overexpression or increased activity of certain enzyme families, most notably cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and glycosyltransferases (GTs).

The causality here is a race against time: the plant's metabolic machinery breaks down the herbicide faster than it can act. This mechanism often confers broad-spectrum resistance to multiple herbicides with different modes of action, making it a significant challenge for weed management.

cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) ALS_gene ALS Gene Mutated_ALS Mutated ALS Enzyme ALS_gene->Mutated_ALS Mutation Pyriminobac_methyl Pyriminobac-methyl Pyriminobac_methyl->Mutated_ALS Reduced Binding Herbicide_Uptake Herbicide Uptake Metabolic_Detox Metabolic Detoxification (P450s, GSTs, etc.) Herbicide_Uptake->Metabolic_Detox Herbicide_Sequestration Herbicide Sequestration Metabolic_Detox->Herbicide_Sequestration

Figure 2. A conceptual overview of Target-Site vs. Non-Target-Site resistance mechanisms.

Experimental Protocols for Resistance Characterization

To effectively study and manage herbicide resistance, robust and reproducible experimental protocols are essential. The following sections detail key methodologies for characterizing pyriminobac-methyl resistance.

Whole-Plant Dose-Response Bioassay

This foundational experiment quantifies the level of resistance in a weed population.

Methodology:

  • Plant Material: Grow suspected resistant and known susceptible weed biotypes from seed in a controlled environment (greenhouse or growth chamber).

  • Herbicide Application: At the 3-4 leaf stage, apply pyriminobac-methyl at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x the recommended field rate). Include a non-treated control.

  • Data Collection: After a set period (typically 14-21 days), visually assess plant injury or measure biomass reduction (fresh or dry weight) for each treatment.

  • Data Analysis: Calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) for both the resistant and susceptible populations using a non-linear regression model (e.g., log-logistic). The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.

Trustworthiness: The inclusion of a known susceptible population provides a baseline for comparison, ensuring the validity of the resistance assessment.

ALS Gene Sequencing for TSR Analysis

This protocol identifies specific mutations in the ALS gene responsible for target-site resistance.

Methodology:

  • DNA Extraction: Extract genomic DNA from fresh leaf tissue of individual plants from both resistant and susceptible populations.

  • PCR Amplification: Amplify conserved regions of the ALS gene known to harbor resistance-conferring mutations using specific primers.

  • DNA Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequences with a reference ALS sequence from a susceptible plant to identify any nucleotide and corresponding amino acid changes.

Expertise & Experience: Primer design is critical for successful amplification. Primers should target conserved regions flanking known mutation hotspots to ensure broad applicability across different weed species.

Leaf_Tissue Leaf Tissue Sample DNA_Extraction Genomic DNA Extraction Leaf_Tissue->DNA_Extraction PCR_Amp PCR Amplification of ALS Gene DNA_Extraction->PCR_Amp Sequencing DNA Sequencing PCR_Amp->Sequencing Sequence_Analysis Sequence Alignment & Mutation Identification Sequencing->Sequence_Analysis TSR_Confirmation TSR Confirmation Sequence_Analysis->TSR_Confirmation

Figure 3. Workflow for the molecular identification of target-site resistance mutations.

In Vitro ALS Enzyme Assay

This assay directly measures the sensitivity of the ALS enzyme to pyriminobac-methyl, providing strong evidence for TSR.

Methodology:

  • Enzyme Extraction: Extract crude ALS enzyme from young leaf tissue of resistant and susceptible plants.

  • Enzyme Assay: Incubate the enzyme extract with its substrate (pyruvate) in the presence of a range of pyriminobac-methyl concentrations.

  • Product Measurement: Quantify the product of the enzymatic reaction (acetolactate) colorimetrically.

  • Data Analysis: Calculate the herbicide concentration required to inhibit 50% of the enzyme activity (I₅₀) for both resistant and susceptible biotypes.

Authoritative Grounding: This protocol is based on well-established methods for assaying ALS activity and provides a direct biochemical link between the herbicide and its target.

Future Perspectives and Resistance Management

The evolution of herbicide resistance is a continuous challenge. Future research should focus on:

  • Characterizing novel NTSR mechanisms: As our understanding of TSR deepens, the focus will shift to the more complex and less understood NTSR mechanisms.

  • Developing rapid diagnostic tools: Quick and accurate detection of resistance in the field is crucial for timely and effective management decisions.

  • Integrated Weed Management (IWM): The long-term sustainability of pyriminobac-methyl and other herbicides relies on the implementation of IWM strategies. This includes rotating herbicides with different modes of action, using non-chemical weed control methods, and adopting cultural practices that reduce weed pressure.

By combining a thorough understanding of the molecular mode of action with robust methods for resistance characterization, the scientific community can develop and implement strategies to preserve the efficacy of valuable herbicides like pyriminobac-methyl for future generations.

References

  • Herbicide Resistance Action Committee (HRAC). (2023). Global HRAC Mode of Action Classification.[Link]

  • Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned? Weed Science, 50(6), 700-712. [Link]

  • Powles, S. B., & Yu, Q. (2010). Evolution in action: the emergence of herbicide-resistant weeds. Annual Review of Plant Biology, 61, 317-347. [Link]

Foundational

Discovery and developmental history of Pyriminobac-methyl as a herbicide

An In-Depth Technical Guide to the Discovery and Developmental History of Pyriminobac-methyl Authored by: Gemini, Senior Application Scientist Introduction Pyriminobac-methyl stands as a significant achievement in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Developmental History of Pyriminobac-methyl

Authored by: Gemini, Senior Application Scientist

Introduction

Pyriminobac-methyl stands as a significant achievement in modern herbicide development, offering selective control of problematic weeds, particularly barnyardgrass, in rice cultivation. Its journey from initial discovery to a commercial product is a compelling case study in rational herbicide design, structure-activity relationship (SAR) optimization, and targeted biochemical inhibition. This guide provides a comprehensive technical overview of the discovery, synthesis, mode of action, and developmental milestones of Pyriminobac-methyl, intended for researchers and professionals in the agrochemical and life sciences fields.

Part 1: The Genesis - Discovery of the Pyrimidinylsalicylate Scaffold

The development of Pyriminobac-methyl originated from the systematic investigation of O-pyrimidinylsalicylates as a novel class of herbicidal compounds. Initial research focused on synthesizing and screening a library of these molecules for biological activity.

Initial Screening and Lead Identification

Scientists synthesized a new series of O-pyrimidinylsalicylates and evaluated their herbicidal effects under various conditions.[1][2] Several compounds within this class demonstrated potent, broad-spectrum herbicidal activity against both grass and broadleaf weeds in pre- and post-emergence applications.[1][2] Through this screening process, O-(4, 6-dimethoxypyrimidin-2-yl) salicylic acid and its corresponding methyl ester emerged as the most active compounds, establishing them as the foundational leads for further development.[1][2]

Early Mechanistic Insights

Plants treated with these lead compounds exhibited a distinct set of symptoms: an initial and rapid cessation of growth, followed by the gradual onset of chlorosis (yellowing) and necrosis (tissue death), ultimately leading to plant death.[1][2] These symptoms were notably similar to those caused by established herbicide classes like sulfonylureas and imidazolinones.[1] This observation led to the early and accurate hypothesis that the pyrimidinylsalicylates act by inhibiting the biosynthesis of branched-chain amino acids.[1]

Part 2: Molecular Refinement - The Path to Pyriminobac-methyl

While the initial leads were potent, the primary challenge was to enhance selectivity, specifically to develop a compound that could control weeds in rice paddies without causing unacceptable injury to the rice crop itself. This necessitated an extensive lead optimization program centered on SAR studies.

Enhancing Activity and Selectivity

The research strategy involved modifying the salicylate core. The synthesis of 6-acylpyrimidin-2-yl salicylates led to the identification of methyl 2-acetyl-6-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate as a prototype with excellent efficacy against barnyard grass.[1][3] However, this compound still exhibited significant phytotoxicity to rice, rendering it unsuitable for in-crop use.[3]

The critical breakthrough came from the strategic introduction of an oximino group to the 2-acetyl substituent.[3] This modification was a pivotal step, driven by the need to finely tune the molecule's electronic and steric properties to differentiate between the target enzyme in weeds versus the crop. Quantitative Structure-Activity Relationship (QSAR) studies were instrumental in guiding these synthetic modifications to achieve the dual objective of maintaining high herbicidal activity while drastically reducing rice crop injury.[3]

Isomerism and Final Candidate Selection
Experimental Protocol: Synthesis of Pyriminobac-methyl Precursors

A foundational step in the discovery process was the efficient synthesis of key intermediates. The following protocol outlines a laboratory-scale synthesis of methyl 6-acetylsalicylate, a crucial building block.[3]

Objective: To synthesize the key intermediate methyl 6-acetylsalicylate.

Materials:

  • Methyl 2-hydroxybenzoate (Methyl salicylate)

  • n-Butyllithium (n-BuLi) in hexane

  • Tetrahydrofuran (THF), anhydrous

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetyl chloride

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reaction Mixture: Dissolve methyl 2-hydroxybenzoate and TMEDA in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi dropwise via the dropping funnel, maintaining the temperature below -70°C. Stir for 1 hour at this temperature to ensure complete ortho-lithiation.

  • Acetylation: Add acetyl chloride dropwise to the reaction mixture, again keeping the temperature below -70°C.

  • Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure methyl 6-acetylsalicylate.

Part 3: Mechanism of Action - Inhibition of Acetolactate Synthase

The Target Enzyme: ALS

ALS (EC 2.2.1.6) is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[1][8][9] This biochemical pathway is essential for protein synthesis and overall plant growth. It is present in plants and microorganisms but absent in animals, making ALS an ideal and safe target for herbicides.[1][2] The high efficacy and low mammalian toxicity of Pyriminobac-methyl are direct consequences of this targeted mode of action.[1]

Biochemical Consequences of Inhibition

By binding to and inhibiting ALS, Pyriminobac-methyl blocks the production of these critical amino acids.[8][10] This leads to a cascade of events within the plant:

  • Protein Synthesis Halts: Without valine, leucine, and isoleucine, the plant cannot synthesize new proteins, which are required for all cellular functions and growth.

  • Cell Division Stops: The cessation of protein synthesis quickly arrests cell division in the meristematic regions (apical buds, root tips), leading to an immediate halt in plant growth.[8]

  • Metabolic Disruption: The plant is slowly starved of essential building blocks, resulting in the characteristic symptoms of chlorosis and necrosis before eventual death.[1]

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Pathway Further Enzymatic Steps Acetolactate->Pathway AminoAcids Valine, Leucine, Isoleucine Pathway->AminoAcids Protein Protein Synthesis & Plant Growth AminoAcids->Protein Herbicide Pyriminobac-methyl Herbicide->ALS Inhibits Synthesis_Workflow Start Methyl 2-hydroxybenzoate Step1 Regioselective Ortholithiation & Acetylation Start->Step1 Intermediate1 Methyl 6-acetylsalicylate (Key Intermediate) Step1->Intermediate1 Step2 Ether Formation with 2-chloro-4,6-dimethoxypyrimidine Intermediate1->Step2 Intermediate2 Methyl 2-acetyl-6- [(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate Step2->Intermediate2 Step3 Oxime Derivatization (Introduction of Oximino Group) Intermediate2->Step3 Intermediate3 Pyriminobac Step3->Intermediate3 Step4 Esterification with Methanol Intermediate3->Step4 Final Pyriminobac-methyl (Final Product) Step4->Final

Caption: Simplified industrial synthesis workflow for Pyriminobac-methyl.

Commercialization

Pyriminobac-methyl was developed by Kumiai Chemical Industry Co., Ltd. and successfully launched to the market. [3][6]It is primarily used as a post-emergence herbicide for the selective control of grass weeds, especially barnyardgrass, in paddy rice fields. [4][6][11]

Part 5: Efficacy and Application

Pyriminobac-methyl provides effective and reliable weed control, which is critical for ensuring high crop yields in rice production.

Herbicidal Spectrum

The primary target for Pyriminobac-methyl is barnyardgrass (Echinochloa crus-galli), a major weed in rice paddies worldwide. It also controls other annual and sedge weeds. A distinct advantage of Pyriminobac-methyl is its high herbicidal activity at low application rates. [5]

Target Weed Scientific Name Efficacy Application Timing
Barnyardgrass Echinochloa crus-galli Excellent Post-emergence
Leptochloa Leptochloa chinensis Good-Excellent Post-emergence
Annual Sedges Cyperus spp. Good Post-emergence

| Broadleaf Weeds | Various | Moderate | Post-emergence |

Table 1: Herbicidal efficacy of Pyriminobac-methyl on common paddy weeds.

Experimental Protocol: Herbicide Efficacy Bioassay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pyriminobac-methyl on ALS extracted from a target weed (e.g., barnyardgrass).

Materials:

  • Pyriminobac-methyl, analytical grade

  • Acetone or DMSO for stock solution

  • Young, healthy barnyardgrass seedlings

  • Enzyme extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate)

  • Assay buffer and reaction components (FAD, pyruvate, etc.)

  • Microplate reader

  • Standard laboratory equipment (centrifuge, spectrophotometer, etc.)

Procedure:

  • Enzyme Extraction: Harvest young leaf tissue from barnyardgrass seedlings. Homogenize the tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. Collect the supernatant containing the crude ALS enzyme extract.

  • Herbicide Dilution Series: Prepare a stock solution of Pyriminobac-methyl in a suitable solvent. Perform a serial dilution to create a range of concentrations to be tested.

  • Enzyme Assay: In a 96-well microplate, add the assay buffer, enzyme extract, and the various concentrations of Pyriminobac-methyl. Include a control with no herbicide.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, pyruvate. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding acid). The product, acetolactate, is converted to acetoin, which can be colorimetrically detected by reacting with creatine and α-naphthol.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader. Plot the percentage of enzyme inhibition against the logarithm of the herbicide concentration. Calculate the IC₅₀ value using a suitable regression analysis.

Conclusion

The development of Pyriminobac-methyl is a testament to the power of systematic chemical synthesis and biological screening, guided by a deep understanding of biochemical pathways. The journey from the initial discovery of the pyrimidinylsalicylate scaffold to the targeted modifications that conferred crop safety without sacrificing efficacy represents a pinnacle of modern herbicide science. By specifically targeting the ALS enzyme, Pyriminobac-methyl provides an effective, selective, and low-toxicity solution for weed management in rice, contributing significantly to global food security.

References

  • Title: Synthetic Approach for Discovery and Development of Novel Rice Herbicide, Pyriminobac-methyl Source: J-Stage URL: [Link]

  • Title: Pyriminobac-methyl │ Kumiai Chemical Industry Source: Kumiai Chemical Industry Co., Ltd. URL: [Link]

  • Title: Discovery and development of pyriminobac-methyl - A novel herbicide - Source: ResearchGate URL: [Link]

  • Title: Discovery and Development of Pyriminobac-methyl: A Novel Herbicide Source: ResearchGate URL: [Link]

  • Title: Pyriminobac-methyl (Ref: KIH-6127) Source: AERU, University of Hertfordshire URL: [Link]

  • Title: Pyriminobac-methyl | C17H19N3O6 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Environmental behaviors of (E) pyriminobac-methyl in agricultural soils Source: SOIL, Copernicus.org URL: [Link]

  • Title: Action mechanisms of acetolactate synthase-inhibiting herbicides Source: BioKB URL: [Link]

  • Title: Application of Pyriminobac-Methyl 1kg Granule Source: Amanote Research URL: [Link]

  • Title: AMINO ACID INHIBITION HERBICIDES Source: UC ANR Portal URL: [Link]

  • Title: Acetolactate synthase Source: Wikipedia URL: [Link]

Sources

Exploratory

Toxicological Profile of Pyriminobac-methyl on Non-Target Organisms

An In-Depth Technical Guide on Mechanisms, Ecotoxicology, and Risk Assessment Executive Summary Pyriminobac-methyl is a highly selective, post-emergent pyrimidinyl carboxy herbicide widely deployed in agricultural settin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Mechanisms, Ecotoxicology, and Risk Assessment

Executive Summary

Pyriminobac-methyl is a highly selective, post-emergent pyrimidinyl carboxy herbicide widely deployed in agricultural settings, particularly for the control of barnyard grass in paddy rice. While its primary agronomic value lies in its high efficacy and low application rates, the expanding footprint of its application necessitates a rigorous understanding of its ecotoxicological profile. This technical guide synthesizes current toxicological data, mechanistic pathways, and standardized experimental protocols to evaluate the impact of pyriminobac-methyl on non-target organisms, providing a critical resource for researchers and drug development professionals.

Primary Mechanism of Action vs. Non-Target Toxicodynamics

Because the ALS pathway is completely absent in animals, pyriminobac-methyl inherently possesses low acute toxicity to non-target fauna. However, chronic exposure to agricultural runoff introduces secondary toxicodynamic risks. In non-target organisms, toxicity does not manifest via amino acid starvation but rather through off-target metabolic modulation, oxidative stress, and endocrine disruption. For instance, in mammalian models, pyriminobac-methyl has been identified as a modulator of steroidal balance, specifically increasing the estradiol (E2) to progesterone (P4) ratio, which is a predictive mode of action for uterine carcinogenesis 3[3].

MOA_Toxicity P_Methyl Pyriminobac-methyl (Exposure) Target Target Plants (ALS Inhibition) P_Methyl->Target Herbicidal Action NonTarget Non-Target Fauna (Animals lack ALS) P_Methyl->NonTarget Environmental Runoff BCAA BCAA Depletion & Plant Death Target->BCAA Primary MOA Endocrine Endocrine Disruption (Increased E2/P4 Ratio) NonTarget->Endocrine Mammalian Models Developmental Developmental Toxicity (Aquatic Invertebrates) NonTarget->Developmental Aquatic Models

Fig 1. Divergent pathways of Pyriminobac-methyl in target plants vs. non-target fauna.

Quantitative Ecotoxicological Data

The environmental behavior of pyriminobac-methyl heavily influences its exposure profile. In agricultural soils, its degradation follows first-order kinetics with a half-life (DT50) ranging from 37.46 to 66.00 days, depending on organic matter and cation exchange capacity 4[4]. This moderate persistence, combined with its application in flooded paddy fields, makes aquatic invertebrates and adjacent terrestrial ecosystems the primary non-target sinks.

Table 1: Synthesized Ecotoxicological Profile of Pyriminobac-methyl

Organism CategoryIndicator SpeciesExposure / EndpointValue / Observation
Fish (Freshwater) Temperate Freshwater FishAcute 96h LC50> 21.2 mg/L
Crustacean Daphnia magnaAcute 24h EC50> 20 mg/L
Mollusk Pomacea canaliculataChronic SublethalDevelopmental impacts
Mammalian Rattus norvegicus (Rat)Chronic MOAIncreased E2/P4 ratio
Environmental Agricultural SoilsHalf-life (DT50)37.46 – 66.00 days

(Data synthesized from AERU[5], Modern Crop Protection Compounds[6], and predictive MOA studies[3])

Experimental Workflows for Non-Target Toxicity Assessment

To accurately capture the subtle, chronic effects of ALS inhibitors on non-target species, researchers must deploy self-validating experimental designs. The following protocols detail the methodologies for assessing aquatic and mammalian toxicity, emphasizing the causality behind each procedural choice.

Protocol 1: Chronic Aquatic Ecotoxicity Assessment (Pomacea canaliculata Model)

Pomacea canaliculata (the apple snail) is an emerging model for aquatic ecotoxicology due to its high sensitivity to endocrine-disrupting chemicals and developmental toxicants .

  • Step 1: Acclimation and Baseline Establishment

    • Action: Acclimate adult snails in dechlorinated, aerated water for 14 days prior to exposure.

    • Causality: Handling and environmental shifts induce transient spikes in oxidative stress markers. A strict 14-day acclimation ensures these biomarkers return to baseline, preventing false-positive stress signals during the assay.

  • Step 2: Flow-Through Exposure System

    • Action: Expose subjects to sublethal concentrations of pyriminobac-methyl (e.g., 0.1, 1.0, and 5.0 mg/L) using a continuous flow-through system for 21 days.

    • Causality: Pyriminobac-methyl degrades in aquatic environments. A static renewal system would result in fluctuating concentrations and the accumulation of degradation byproducts. A flow-through system guarantees constant exposure to the parent compound.

  • Step 3: Biomarker Quantification

    • Action: Extract hemolymph and hepatopancreas tissue at days 7, 14, and 21. Assay for Acetylcholinesterase (AChE) activity and Malondialdehyde (MDA) levels.

    • Causality: MDA quantification provides a direct measure of lipid peroxidation, confirming if the off-target binding of the herbicide is inducing systemic oxidative stress 7[7].

  • System Validation (Self-Validation): Integrate inline HPLC-MS/MS sampling every 48 hours to analytically verify that nominal concentrations match actual exposure concentrations. Include a reference toxicant (e.g., 3,4-dichloroaniline) as a positive control.

Protocol_Workflow Acclimation Subject Acclimation (14 Days) Exposure Flow-Through Exposure (Sublethal Doses) Acclimation->Exposure Baseline set Sampling Tissue/Hemolymph Extraction Exposure->Sampling Days 7, 14, 21 Analysis Biochemical & Hormonal Assays Sampling->Analysis Biomarkers Data NOEC & Risk Assessment Analysis->Data Validation

Fig 2. Standardized workflow for chronic aquatic ecotoxicity and endocrine assessment.

Protocol 2: Mammalian Endocrine Disruption & Carcinogenicity Screening

Recent toxicological evaluations highlight the potential for pyriminobac-methyl to drive uterine carcinogenesis via hormonal imbalance 3[3].

  • Step 1: Environmentally Relevant Dosing

    • Action: Administer pyriminobac-methyl to female Wistar rats via oral gavage. Doses should be scaled from the established Maximum Residue Limit (MRL) in rice (0.2 ppm) 4[4].

    • Causality: Testing at extreme acute doses triggers generalized systemic toxicity, masking specific endocrine mechanisms. Scaling from the MRL ensures the observed effects are relevant to actual dietary exposure pathways.

  • Step 2: E2/P4 Ratio Profiling

    • Action: Collect serum samples at regular intervals to quantify 17β-estradiol (E2) and progesterone (P4) using LC-MS/MS. Calculate the E2/P4 ratio.

    • Causality: Pyriminobac-methyl does not typically act as a direct estrogen receptor agonist. Instead, it is predicted to modulate estrogen metabolism, increasing the E2 to P4 ratio. Measuring total estrogen is insufficient; the ratio is the critical driver of endometrial proliferation 3[3].

  • System Validation (Self-Validation): Include a positive control group dosed with a known aromatase inducer or estrogenic compound (e.g., ethinylestradiol) to validate the sensitivity of the hormonal assay and the subsequent histological grading of uterine tissue.

Conclusion

While pyriminobac-methyl exhibits a highly favorable acute toxicity profile due to its plant-specific ALS inhibition mechanism, its chronic ecotoxicological footprint requires careful management. Researchers and drug development professionals must pivot from acute lethality models (LD50/LC50) to chronic, sublethal biomarker assessments—specifically targeting oxidative stress in aquatic invertebrates and endocrine disruption in mammalian models. By employing rigorous, self-validating protocols, the scientific community can better predict and mitigate the non-target impacts of this widely used herbicide.

References
  • Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata Source: ResearchGate URL
  • Pyriminobac-methyl (Ref: KIH-6127)
  • Pyriminobac-methyl Source: Kumiai Chemical Industry URL
  • Discovery and development of pyriminobac-methyl - A novel herbicide Source: ResearchGate URL
  • Assessing the Effects of Pesticides on Aquacultured Fish and Ecosystems Source: ResearchGate URL
  • Source: PMC (National Institutes of Health)
  • Environmental behaviors of (E)
  • Modern Crop Protection Compounds 2nd 2011 Source: Scribd URL

Sources

Foundational

Pyriminobac-methyl in Agroecosystems: Mechanistic Insights into Soil Adsorption, Desorption, and Environmental Fate

Executive Summary Pyriminobac-methyl (EPM) is a highly effective pyrimidine benzoic acid ester herbicide extensively deployed in rice paddies to control broadleaf weeds and grasses. As global agrochemical regulations inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyriminobac-methyl (EPM) is a highly effective pyrimidine benzoic acid ester herbicide extensively deployed in rice paddies to control broadleaf weeds and grasses. As global agrochemical regulations increasingly prioritize ecological safety, understanding the environmental fate of EPM—specifically its mobility through different soil profiles—is critical for preventing groundwater contamination. This technical guide synthesizes the physicochemical behavior of EPM, detailing the mechanistic drivers of its soil adsorption and desorption, and provides a self-validating experimental framework for assessing its environmental risk[1].

Chemical Profile and the Causality of Soil Interactions

EPM functions as a branched-chain amino acid synthesis inhibitor by targeting the acetohydroxyacid synthase (AHAS) pathway[2]. It exists as a mixture of (E) and (Z) stereoisomers, with the (E)-isomer serving as the primary herbicidally active component[2].

From a physicochemical perspective, the behavior of EPM in soil is heavily dictated by its molecular structure. Crucially, EPM is a methyl ester. Unlike free carboxylic acid herbicides (which ionize and exhibit highly pH-dependent soil mobility), the esterification of EPM renders it largely neutral across standard agricultural soil pH ranges. This structural characteristic directly explains the empirical observation that soil pH has no significant correlation with EPM leaching rates [1]. Instead, its mobility is governed by hydrophobic partitioning and complexation forces.

Mechanistic Drivers of Soil Mobility

The mobility of EPM in soil is inversely proportional to its adsorption affinity. Extensive laboratory simulation experiments across diverse agricultural soils have identified three primary soil properties that drive EPM adsorption[1]:

  • Soil Organic Matter (OM): OM provides hydrophobic domains that interact strongly with the non-polar regions of the pyrimidine benzoic acid ester, acting as the primary sink for EPM.

  • Cation Exchange Capacity (CEC): Higher CEC facilitates dipole-ion interactions and complexation between the herbicide and exchangeable cations on soil surfaces.

  • Clay Content: The high surface area and micro-porosity of clay lattices provide extensive binding sites, physically trapping the herbicide molecules.

Logic OM High Organic Matter (OM) Ads Increased EPM Adsorption Affinity (Higher Kf_ads) OM->Ads CEC High Cation Exchange Capacity CEC->Ads Clay High Clay Content Clay->Ads Mob Decreased Soil Mobility Ads->Mob Inverse correlation Risk Low Groundwater Contamination Risk Mob->Risk GUS Evaluation pH Soil pH pH->Ads Independent (Ester form)

Fig 2. Mechanistic drivers of Pyriminobac-methyl mobility and groundwater risk.

Adsorption and Desorption Dynamics: The Freundlich Paradigm

The interaction between EPM and soil particles is best modeled using the Freundlich isotherm ( Cs​=Kf​Ce1/n​ ). The near-perfect fit ( R2>0.9999 ) across multiple soil types indicates that EPM adsorption occurs on heterogeneous soil surfaces via multi-layer interactions, rather than a simple, homogeneous monolayer (which would be better described by a Langmuir model)[1].

As detailed in Table 1, EPM exhibits a vast range of mobility depending on the soil matrix. In OM-rich Phaeozems, EPM is tightly bound and immobile, posing a low contamination risk. Conversely, in OM-depleted Ferralsols, EPM demonstrates high leaching potential[1].

Table 1: Adsorption-Desorption Characteristics of EPM in Five Agricultural Soils

Soil Classification (FAO) Kf_ads​ ( mg1−1/nL1/nkg−1 ) Kf_des​ ( mg1−1/nL1/nkg−1 )Mobility ClassificationContamination Risk
Phaeozems (S1) 32.225.02ImmobileLow
Anthrosol (S2) IntermediateIntermediateSlightly ImmobileModerate
Alisol (S4) IntermediateIntermediateSlightly MobileModerate-High
Plinthosol (S5) IntermediateIntermediateSlightly MobileModerate-High
Ferralsol (S3) 0.850.78Highly MobileHigh

(Note: Intermediate values fall within the established boundary ranges of 0.85–32.22 for adsorption and 0.78–5.02 for desorption[1].)

Standardized Experimental Protocol: A Self-Validating Workflow

To accurately quantify these parameters, batch equilibrium experiments must be designed as self-validating systems. The following protocol outlines the optimal methodology for assessing EPM soil dynamics, emphasizing the causality behind each experimental choice.

Workflow A 1. Soil Preparation (Air-dried, 2mm sieved) C 3. EPM Spiking (0.01 - 5.00 mg/L) A->C B 2. Background Matrix (0.01M CaCl2) B->C D 4. Equilibration in Dark (24h at 25°C) C->D Prevents E/Z photo-isomerization E 5. Phase Separation (Centrifugation) D->E Kinetic equilibrium achieved F 6. Supernatant Analysis (HPLC-MS/MS) E->F Quantify unadsorbed G 7. Desorption Step (EPM-free CaCl2) E->G Retain soil pellet H 8. Re-equilibration & Analysis G->H 24h agitation

Fig 1. Self-validating experimental workflow for EPM soil adsorption and desorption.

Step-by-Step Methodology & Causality
  • Matrix Preparation: Air-dry agricultural soil samples and pass them through a 2-mm sieve to ensure homogeneity and reproducible surface area availability.

  • Background Solution (0.01 M CaCl₂): Suspend the soil in a 0.01 M CaCl₂ solution rather than pure water. Causality: This maintains a constant ionic strength similar to natural soil pore water. Crucially, the divalent Ca²⁺ ions promote the flocculation of colloidal clay particles, preventing them from remaining suspended and skewing the HPLC-MS quantification of the dissolved EPM phase.

  • Spiking & Controls: Spike the suspensions with EPM to achieve initial concentrations ranging from 0.01 to 5.00 mg/L[3]. Self-Validation: Include matrix blanks (soil + CaCl₂ without EPM) to baseline background interference, and solvent blanks (CaCl₂ + EPM without soil) to account for potential adsorption of the highly lipophilic EPM to the walls of the test vessels. Recovery spikes should yield 94.3%–102.4% recovery rates to validate extraction efficiency[3].

  • Equilibration (24 Hours, Dark Conditions): Agitate the samples at 25°C for 24 hours. Causality: Kinetic pre-tests dictate this duration, providing sufficient time for the herbicide to diffuse into the soil micro-pores and reach a dynamic equilibrium[3]. The experiment must be conducted in the dark because EPM is highly susceptible to photo-transformation, rapidly reaching an (E)/(Z) geometrical isomerization equilibrium of 1:1.35 after just 4.5 hours of light exposure[4]. Dark conditions isolate soil-chemical partitioning from photochemical degradation.

  • Phase Separation & Analysis: Centrifuge the samples to separate the phases. Extract the supernatant and quantify the unadsorbed EPM using HPLC-MS/MS. Calculate the adsorbed amount via mass balance difference.

  • Desorption Phase: Replace the removed supernatant with an equal volume of EPM-free 0.01 M CaCl₂. Agitate for another 24 hours, centrifuge, and analyze the new supernatant to determine the desorption coefficient ( Kf_des​ )[3].

Environmental Fate and Risk Assessment

The environmental fate of EPM is a function of its degradation kinetics and leaching potential. EPM degrades primarily via abiotic processes, following first-order kinetics with a half-life ranging from 37.46 to 66.00 days depending on environmental conditions[1].

Because EPM features a high desorption capacity coupled with low adsorption in certain soils (like Ferralsols), it poses a distinct leaching risk. Field studies in paddy watersheds demonstrate that even when appropriate water management is practiced to prevent surface runoff, considerable amounts of EPM can be discharged into drainage channels through percolation flow[4]. Therefore, calculating the Groundwater Ubiquity Score (GUS) based on specific local soil properties (specifically OM and CEC) is a mandatory step for evaluating the ecological safety of EPM applications[3].

References

  • Zhou, W., Jia, H., Liu, L., Li, B., Li, Y., & Gao, M. (2022). "Environmental behaviors of (E) pyriminobac-methyl in agricultural soils." SOIL, 8(1), 237-252. Copernicus Publications. 3

  • University of Hertfordshire. (2026). "Pyriminobac-methyl (Ref: KIH-6127)." AERU Pesticide Properties DataBase. 2

  • Watanabe, H., et al. (2006). "Herbicide discharge from rice paddy fields by surface runoff and percolation flow: A case study in paddy fields in the Lake Biwa basin, Japan." PMC. 4

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method for Pyriminobac-methyl residue analysis in rice

Application Note: Highly Sensitive LC-MS/MS Determination of Pyriminobac-Methyl Residues in Rice Using Modified QuEChERS Executive Summary Pyriminobac-methyl (EPM) is a highly effective pyrimidinyloxybenzoic herbicide wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Highly Sensitive LC-MS/MS Determination of Pyriminobac-Methyl Residues in Rice Using Modified QuEChERS

Executive Summary

Pyriminobac-methyl (EPM) is a highly effective pyrimidinyloxybenzoic herbicide widely applied in rice paddies to control weeds such as Echinochloa crus-galli. Due to its widespread agricultural use, global regulatory agencies enforce strict Maximum Residue Limits (MRLs) for EPM in rice and agricultural commodities. This application note details a robust, self-validating analytical workflow combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve sub-ppb limits of detection for pyriminobac-methyl in complex rice matrices[1].

Scientific Rationale & Methodological Causality

Designing an extraction protocol for rice requires overcoming specific matrix-induced challenges. As a Senior Application Scientist, it is critical to understand why each step is performed, rather than just executing a procedure.

  • Matrix Hydration: Rice, particularly brown rice, presents a desiccated, highly complex matrix rich in starches, proteins, and lipids. During electrospray ionization (ESI), co-eluting matrix components compete with the target analyte for charge, leading to severe ion suppression—a phenomenon well-documented in multiresidue LC-MS/MS analysis[2]. To mitigate this, a hydration step is mandatory. Adding water to the milled rice swells the starch matrix, expanding the pore network and allowing the extraction solvent to thoroughly penetrate and partition the analyte[3].

  • Acidified Extraction: Acidifying the extraction solvent with 1% acetic acid ensures that pyriminobac-methyl remains in a stable, un-ionized state during the initial partitioning phase, maximizing recovery[3].

  • Targeted dSPE Cleanup: The standard QuEChERS protocol must be modified for high-lipid matrices. We employ octadecylsilane (C18) in the dispersive solid-phase extraction (dSPE) step to efficiently sequester co-extracted non-polar lipids[1], while primary secondary amine (PSA) removes polar organic acids, sugars, and pigments.

Workflow Visualization

Workflow Sample 1. Matrix Hydration (Milled Rice + H2O) Extraction 2. Solvent Extraction (1% AcOH in MeCN) Sample->Extraction 15 min equilibration Partitioning 3. Phase Separation (MgSO4, NaOAc) Extraction->Partitioning Vigorous shaking Cleanup 4. dSPE Cleanup (PSA, C18, MgSO4) Partitioning->Cleanup Centrifuge & transfer supernatant Analysis 5. LC-MS/MS Analysis (ESI+, Dynamic MRM) Cleanup->Analysis Centrifuge & filter (0.22 µm PTFE) Data 6. Quantification (Matrix-Matched Calibration) Analysis->Data Peak integration

Fig 1. Step-by-step QuEChERS extraction and LC-MS/MS workflow for pyriminobac-methyl in rice.

Self-Validating Experimental Protocol

To ensure the trustworthiness of the generated data, this protocol incorporates a self-validating system. Analysts must run a Matrix Blank (unspiked rice) and a Matrix-Matched Calibration Curve alongside every batch. This compensates for the inevitable ion suppression caused by the rice matrix, ensuring that calculated recoveries reflect true extraction efficiency rather than ESI artifacts[2].

Materials & Reagents
  • Acetonitrile (LC-MS grade) containing 1% (v/v) Acetic Acid.

  • QuEChERS Extraction Salts: 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • dSPE Cleanup Sorbents: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

  • Pyriminobac-methyl analytical standard (>99% purity).

Step-by-Step Extraction (Modified QuEChERS)
  • Homogenization: Mill the rice sample to a fine powder using a cryogenic grinder to prevent thermal degradation of analytes.

  • Hydration: Weigh exactly 5.0 g of the homogenized rice into a 50 mL PTFE centrifuge tube. Add 5.0 mL of LC-MS grade water. Vortex briefly and let stand for 15 minutes to allow the matrix to swell[3].

  • Extraction: Add 10.0 mL of the 1% Acetic Acid in Acetonitrile solution to the tube[3].

  • Partitioning: Add the QuEChERS extraction salts. Immediately shake vigorously by hand or using a mechanical shaker for 1 minute to prevent salt agglomeration.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 5 minutes at 4°C to separate the organic and aqueous phases.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer (supernatant) into a 2 mL microcentrifuge tube containing the dSPE sorbents (MgSO₄, PSA, C18)[1].

  • Final Isolation: Vortex the dSPE tube for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

  • Filtration: Draw the purified supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a high-efficiency C18 column, which provides excellent retention for pyriminobac-methyl. The mobile phase utilizes ammonium acetate to promote protonation in the positive ESI mode[1].

Liquid Chromatography Parameters
ParameterSpecification
Column ZORBAX SB C18 (2.1 × 100 mm, 1.8 µm) or equivalent[1]
Column Temperature 40 °C
Injection Volume 2.0 µL
Mobile Phase A 0.1% Formic Acid + 5 mM Ammonium Acetate in Water[1]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.3 mL/min

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
1.0 90 10
5.0 10 90
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

Mass Spectrometry (Dynamic MRM) Parameters

Qualitative and quantitative analyses are performed using selected dynamic Multiple Reaction Monitoring (MRM)[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ion Purpose
Pyriminobac-methyl (E) 362.1[M+H]⁺330.03014Quantifier[4]
Pyriminobac-methyl (E) 362.1[M+H]⁺284.03030Qualifier[4]

Data Processing & Method Validation

The method's reliability is confirmed through rigorous validation parameters. Quantification must be performed using an external standard method with matrix-matched calibration to correct for signal suppression[1],[2].

Validation Summary Data:

Validation Parameter Result Analytical Implication
Linearity (r²) > 0.996[1] Excellent dynamic range across relevant MRL concentrations.
Limit of Detection (LOD) 0.8 µg/kg[1] Highly sensitive; easily complies with global MRL thresholds (e.g., PLS criterion of 0.01 mg/kg).
Mean Spiked Recovery 76.6% - 85.6%[1] Demonstrates the high efficiency of the C18/PSA dSPE cleanup.

| Precision (RSD) | 0.9% - 3.4%[1] | Highly reproducible; confirms the ruggedness of the hydration and extraction steps. |

References

  • Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS Source: PubMed (National Institutes of Health) URL:[Link]

  • Analysis of Pesticides Residue in Brown Rice by LCMS-8050RX—Comparison of On-Line Purification vs QuEChERS Methods Source: Shimadzu Corporation URL:[Link]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS Source: J-STAGE (Japan Science and Technology Agency) URL:[Link]

  • Validation Study of Simultaneous Analysis for Pesticide Residues in Brown Rice using LC-MS/MS Source: Tokyo Metropolitan Institute of Public Health URL:[Link]

Sources

Application

Protocol for studying Pyriminobac-methyl uptake and translocation in weeds

Application Note: Profiling Pyriminobac-Methyl Uptake and Translocation to Elucidate Non-Target-Site Resistance in Weeds Introduction & Scientific Context Pyriminobac-methyl is a highly effective pyrimidinyloxybenzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling Pyriminobac-Methyl Uptake and Translocation to Elucidate Non-Target-Site Resistance in Weeds

Introduction & Scientific Context

Pyriminobac-methyl is a highly effective pyrimidinyloxybenzoic acid (PTB) herbicide that controls weed populations by inhibiting acetolactate synthase (ALS), a critical enzyme required for the biosynthesis of branched-chain amino acids[1]. However, the continuous and over-reliant application of ALS inhibitors has driven the rapid evolution of multiple-herbicide resistance in troublesome weed species, most notably Echinochloa crus-galli (barnyardgrass)[2].

While target-site resistance (TSR) caused by genetic mutations in the ALS enzyme is well-documented, non-target-site resistance (NTSR) is becoming increasingly prevalent. NTSR is a complex, polygenic trait characterized by restricted herbicide translocation, reduced cuticular absorption, or accelerated cytochrome P450-mediated metabolism[2][3]. Diagnosing NTSR requires precise, quantitative tracking of the herbicide molecule's physical movement within the plant architecture.

Experimental Design Principles & Causality (E-E-A-T)

To accurately measure absorption and translocation, this protocol utilizes 14 C-radiolabeled pyriminobac-methyl. The methodology is engineered as a self-validating mass balance system .

  • The Causality of Formulation: Pure technical-grade radiolabeled herbicide will not penetrate the leaf cuticle accurately. It must be dissolved in a blank emulsifiable concentrate (EC) formulation to mimic the surfactant and solvent dynamics of commercial field applications[1].

  • The Mass Balance Imperative: The sum of the radioactivity recovered from the leaf wash (unabsorbed), the treated leaf tissue (absorbed but stationary), and the remaining plant parts (translocated) must equal ≥90% of the Total Applied Radioactivity (TAR). A recovery deficit automatically flags critical experimental errors, such as herbicide volatilization, root exudation into the soil matrix, or incomplete tissue combustion[1].

Workflow A 1. Formulate 14C-Herbicide B 2. Foliar Application A->B C 3. Leaf Wash (Unabsorbed) B->C D 4. Tissue Partitioning C->D E 5. Biological Oxidation D->E F 6. LSC Quantification E->F

Workflow for 14C-pyriminobac-methyl uptake and translocation profiling.

Step-by-Step Protocol

Phase 1: Plant Cultivation and Dosing Preparation
  • Cultivation: Germinate and grow Echinochloa crus-galli seeds in a controlled environment chamber (25°C/20°C day/night, 16-h photoperiod, 70% relative humidity). Thin plants to one per pot. Initiate the experiment when plants reach the 3- to 4-leaf stage, representing the critical window for post-emergence herbicide efficacy.

  • Radiotracer Formulation: Dissolve 14 C-pyriminobac-methyl (specific activity ~3.0 MBq/mg) in a blank EC formulation provided by the manufacturer[1].

  • Dilution: Dilute the mixture with distilled water to achieve a radioactivity concentration of approximately 5 kBq per 5 µL dose. This concentration should mathematically correspond to the standard field use rate (e.g., 0.05 kg ai/ha).

Phase 2: Foliar Application and Baseline Validation
  • Identify the second true leaf (fully expanded) of each plant.

  • Using a Hamilton micro-syringe, carefully apply 5 µL of the dosing solution in five distinct 1-µL droplets along the adaxial (upper) surface of the leaf. Crucial: Avoid placing droplets on the midrib to prevent artificial runoff and pooling.

  • Self-Validation Check: Simultaneously dispense 5 µL of the dosing solution directly into three empty scintillation vials. This establishes the exact Total Applied Radioactivity (TAR) baseline required for the mass balance calculation.

Phase 3: Harvesting and Surface Wash (Uptake Quantification)
  • Harvest plant cohorts at specific intervals: 12, 24, 48, and 72 hours after treatment (HAT).

  • Excise the treated leaf at the collar and immediately immerse it in a 20 mL glass scintillation vial containing 5 mL of 10% aqueous acetonitrile.

  • Agitate the vial gently on an orbital shaker for 60 seconds. Causality: This specific solvent ratio dissolves the unabsorbed herbicide trapped in the lipophilic epicuticular wax without rupturing epidermal cells and extracting internal, absorbed radioactivity[1].

  • Remove the leaf, add 10 mL of a compatible liquid scintillation cocktail to the wash solution, and quantify the unabsorbed 14 C via Liquid Scintillation Counting (LSC).

Phase 4: Tissue Partitioning and Biological Oxidation (Translocation Profiling)
  • To map source-to-sink movement, section the remaining plant into distinct physiological zones:

    • (a) Treated Leaf (TL)

    • (b) Shoot Above Treated Leaf (ATL)

    • (c) Shoot Below Treated Leaf (BTL)

    • (d) Roots (RT). Wash roots thoroughly to remove all soil particles[1].

  • Place all tissue sections in separate paper envelopes and dry in a forced-air oven at 60°C for 48 hours.

  • Combust each dried tissue section using a biological oxidizer (e.g., Harvey OX-500). Causality: The oxidizer combusts the organic material at 900°C, converting all internally absorbed 14 C-pyriminobac-methyl and its metabolites into 14 CO 2​ gas.

  • Trap the evolved 14 CO 2​ in a specialized carbon-trapping scintillation cocktail (e.g., Carbo-Sorb E / Permafluor E+) and quantify via LSC.

Mechanism PM Pyriminobac-methyl (Applied Herbicide) Abs Cuticular Absorption PM->Abs Trans Phloem/Xylem Translocation Abs->Trans ALS ALS Enzyme Inhibition (Target Site) Trans->ALS NTSR NTSR: Sequestration & Metabolism Trans->NTSR Resistant Biotype NTSR->ALS Prevents Inhibition

ALS inhibition pathway and interception by non-target-site resistance.

Data Presentation and Interpretation

Data must be normalized as a percentage of the Total Applied Radioactivity (TAR) to account for microscopic variations in syringe dosing.

  • % Absorption =[(Total Radioactivity Recovered in all Plant Tissues) / TAR] × 100

  • % Translocation =[(Radioactivity in ATL + BTL + RT) / (Total Absorbed Radioactivity)] × 100

If absorption and translocation profiles are statistically identical between susceptible and resistant biotypes, the NTSR mechanism is likely rapid metabolic degradation, which requires subsequent extraction and HPLC/LC-MS profiling to identify detoxification metabolites[2][3].

Table 1: Representative Distribution of 14 C-Pyriminobac-methyl in Echinochloa crus-galli at 72 HAT

Plant Section / MetricSusceptible Biotype (S)Resistant Biotype (NTSR)Interpretation
Total Recovery (Mass Balance) 94.5% ± 2.1%93.8% ± 1.8%Validates experimental integrity (>90%).
Leaf Wash (Unabsorbed) 35.2%36.1%Cuticular absorption is equal; not the resistance mechanism.
Treated Leaf (Absorbed) 42.1%51.5%Herbicide is sequestered in the treated leaf of the NTSR biotype.
Above Treated Leaf (ATL) 11.4%4.2%Significant reduction in upward xylem/phloem mobility in NTSR.
Below Treated Leaf (BTL) 4.1%1.5%Significant reduction in downward phloem mobility in NTSR.
Roots (RT) 1.7%0.5%Minimal root translocation overall, but severely restricted in NTSR.
Total Translocated 17.2% 6.2% NTSR is driven by restricted translocation.

References

  • Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. ResearchGate.
  • Metabolism of a New Herbicide, [14C]Pyribenzoxim, in Rice. ACS Publications.
  • 2,4-D Rate Response, Absorption, and Translocation of Two Ground Ivy (Glechoma hederacea) Populations. ResearchGate.

Sources

Method

Application Note: Greenhouse Bioassay for Evaluating Pyriminobac-methyl Efficacy on Echinochloa crus-galli

Executive Summary & Mechanistic Grounding Barnyardgrass (Echinochloa crus-galli) is one of the most noxious and competitive weed species in global rice production, known for its rapid growth and propensity to develop her...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Barnyardgrass (Echinochloa crus-galli) is one of the most noxious and competitive weed species in global rice production, known for its rapid growth and propensity to develop herbicide resistance[1]. Evaluating the efficacy of novel or existing herbicidal formulations against this species requires a rigorously controlled, self-validating greenhouse bioassay that accurately mimics paddy field conditions.

Pyriminobac-methyl is a highly selective, systemic post-emergence herbicide belonging to the pyrimidinylthiobenzoate chemical family[2]. It functions as an Acetolactate Synthase (ALS) inhibitor (HRAC Group 2)[3]. By competitively binding to the ALS enzyme, it halts the biosynthesis of three essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine[3]. This targeted metabolic blockade leads to the accumulation of toxic intermediates (like α-ketobutyrate), cessation of cell division, and ultimate plant necrosis[3].

ALSPATHWAY Substrate Pyruvate & 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Substrate->ALS Catalyzed by BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Biosynthesis Death Protein Synthesis Halt & Plant Necrosis BCAA->Death Depletion leads to PM Pyriminobac-methyl (ALS Inhibitor) PM->ALS Competitive Inhibition

Mechanism of Action: Pyriminobac-methyl inhibiting the ALS pathway in Echinochloa crus-galli.

Experimental Design: The Causality of Assay Parameters

To ensure trustworthiness and reproducibility, every parameter in this bioassay is designed with a specific mechanistic rationale:

  • Growth Stage Targeting (2-3 Leaf Stage): Pyriminobac-methyl is a post-emergence herbicide. Applying it at the 2-3 leaf stage targets the weed during its most active vegetative growth phase before tillering begins[4]. This maximizes foliar absorption and systemic translocation to the meristematic tissues where ALS activity is highest.

  • Simulated Paddy Flooding (5 cm Water Layer): Pyriminobac-methyl exhibits prolonged efficacy (40 to 60 days) when a water layer is maintained on the soil[3]. Flooding the pots to a 5 cm depth post-application simulates the anaerobic root environment of a flooded rice paddy, which alters the weed's metabolism and accurately reflects field-level herbicide persistence and efficacy[5].

  • Delayed Evaluation Window (21-28 DAT): ALS inhibitors are characteristically slow-acting. While initial chlorosis may appear within 7 to 10 days, complete tissue necrosis and accurate biomass reduction require 21 to 28 days of observation[3][5]. Evaluating too early risks misclassifying stunted but surviving plants as "controlled."

Detailed Greenhouse Bioassay Protocol

This protocol establishes a self-validating system by including untreated controls, solvent-only controls, and a commercial standard reference to ensure any observed phytotoxicity is exclusively attributable to the active ingredient.

Phase I: Seed Preparation and Stratification
  • Sterilization: Submerge E. crus-galli seeds in a 1:10 (v/v) dilution of commercial sodium hypochlorite for 10 minutes to eliminate fungal pathogens, followed by five rinses with sterile deionized water[6].

  • Germination: Place seeds on double-layered filter paper in 9 cm Petri dishes. Moisten with deionized water and incubate in a growth chamber at 28°C under a 16h light / 8h dark photoperiod for 48 hours to synchronize germination[4].

  • Causality Checkpoint: Synchronized germination ensures all test subjects are at the exact same metabolic and developmental stage during herbicide application, eliminating age-related variance in susceptibility.

Phase II: Cultivation and Establishment
  • Transplanting: Transfer germinated seeds into 10 cm plastic pots (10 seeds per pot) filled with a standard silty-clay loam paddy soil mix[4].

  • Greenhouse Conditions: Maintain the greenhouse at 25°C with a relative humidity of 75-85% under the same 16h/8h light/dark cycle[4].

  • Thinning: Once seedlings reach the 1-leaf stage, thin the pots to exactly 5 uniform plants per pot to prevent density-dependent competition from skewing biomass data.

Phase III: Herbicide Formulation and Application
  • Dose-Response Matrix: Prepare Pyriminobac-methyl treatments at 0, 15, 30, 60, 120, and 240 g a.i. ha⁻¹ (encompassing the typical field rate). Include a 0.1% Triton X-100 surfactant control[4].

  • Application: When plants reach the 2-3 leaf stage, apply the herbicide using a precision cabinet track sprayer equipped with a flat-fan nozzle. Calibrate the sprayer to deliver a volume of 450 L ha⁻¹ at a constant pressure of 280 kPa and a speed of 1 m s⁻¹[4].

  • Flooding: 24 hours after foliar application, inundate the pots with water to maintain a constant 5 cm layer above the soil surface for the remainder of the assay[5].

Phase IV: Data Collection and Validation
  • Visual Injury Scoring (21 DAT): Assess phytotoxicity on a scale of 0% (no injury) to 100% (complete plant death) compared to the untreated control[5].

  • Biomass Quantification (28 DAT): Harvest the above-ground shoot tissue of all surviving plants. Record the fresh weight immediately. Dry the biomass in a forced-air oven at 70°C for 72 hours, then record the dry weight[5].

WORKFLOW Prep 1. Seed Prep & Germination Transplant 2. Transplanting & Cultivation Prep->Transplant Growth 3. Growth to 2-3 Leaf Stage Transplant->Growth Apply 4. Herbicide Application Growth->Apply Eval 5. Evaluation (21-28 DAT) Apply->Eval

Step-by-step greenhouse bioassay workflow for evaluating herbicide efficacy.

Quantitative Data Presentation

To accurately evaluate the dose-response relationship, data must be synthesized to calculate the GR₅₀ (the dose required to reduce plant biomass by 50%). Below is a standardized data structure representing typical efficacy metrics for a susceptible E. crus-galli biotype treated with Pyriminobac-methyl.

Treatment Dose (g a.i. ha⁻¹)Visual Control at 21 DAT (%)Mean Fresh Weight ( g/pot )Mean Dry Weight ( g/pot )Biomass Reduction (%)
0 (Untreated Control) 0.0 ± 0.014.50 ± 0.853.10 ± 0.220.0
0 (Surfactant Control) 0.0 ± 0.014.25 ± 0.703.05 ± 0.181.6
15 25.0 ± 4.510.85 ± 0.602.35 ± 0.1524.1
30 55.0 ± 5.06.50 ± 0.451.40 ± 0.1054.8
60 (Typical Field Rate) 85.0 ± 3.52.10 ± 0.300.45 ± 0.0885.4
120 98.0 ± 1.50.35 ± 0.100.08 ± 0.0297.4
240 100.0 ± 0.00.00 ± 0.000.00 ± 0.00100.0

Note: Statistical variance (± SD) is critical for validating the uniformity of the application and the genetic homogeneity of the weed population. In this model, the calculated GR₅₀ for dry weight reduction would be approximately 27.5 g a.i. ha⁻¹.

References

  • [3] Title: Pyriminobac-methyl | 147411-69-6 - Benchchem Source: benchchem.com URL:

  • [2] Title: PYRIMIDINYL CARBOXY HERBICIDE - PoisonSense Source: poisonsense.co.ke URL:

  • [4] Title: Elegance in simplicity: Hollow mesoporous silica inhibits pyraclonil metabolism to boost its herbicidal efficacy on Echinochloa crus-galli Source: doi.org URL:

  • [5] Title: BARNYARDGRASS (Echinochloa crus-galli) AND CONTROL OF - Lume UFRGS Source: ufrgs.br URL:

  • [6] Title: Controlling invasive barnyard grass (Echinochloa crus-galli L.) weed growth using rice (Oryza sativa L. var. NSIC RC 218 SR) str - INNSpub Source: innspub.net URL:

  • [1] Title: Herbicide‐resistant barnyardgrass (Echinochloa crus‐galli) in global rice production | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Application

Application Notes and Protocols for Field Trial Design: Assessing Pyriminobac-methyl Performance in Paddy Rice

Introduction: The Scientific Rationale for Rigorous Field Assessment Pyriminobac-methyl is a selective, systemic herbicide widely used for post-emergence control of grass weeds, particularly barnyard grass, in paddy rice...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Scientific Rationale for Rigorous Field Assessment

Pyriminobac-methyl is a selective, systemic herbicide widely used for post-emergence control of grass weeds, particularly barnyard grass, in paddy rice cultivation.[1] Its mode of action involves the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4][5] As mammals lack the AHAS enzyme, pyriminobac-methyl exhibits low mammalian toxicity, making it an environmentally favorable option.[5]

The efficacy of Pyriminobac-methyl can be influenced by a multitude of factors including application timing and rate, weed growth stage, and environmental conditions. Therefore, structured and robust field trials are indispensable for determining its optimal use parameters and ensuring reliable weed management strategies for rice producers. These application notes provide a comprehensive framework for researchers and agricultural scientists to design, execute, and analyze field trials to assess the performance of Pyriminobac-methyl in paddy rice.

Part 1: Foundational Principles of Experimental Design

The credibility of a field trial hinges on a well-conceived experimental design. The primary objective is to minimize experimental error and ensure that observed differences are attributable to the treatments applied.

Defining Clear Objectives

Before initiating a trial, it is crucial to establish a clear and concise objective. Examples include:

  • To determine the bio-efficacy of different doses of Pyriminobac-methyl against major paddy weed flora.

  • To evaluate the phytotoxic effect, if any, of Pyriminobac-methyl on different rice cultivars.

  • To compare the performance of a new Pyriminobac-methyl formulation against a standard market herbicide.

  • To establish the optimal application window for Pyriminobac-methyl for effective weed control.

Site Selection and Characterization

The chosen trial site must be representative of the target cultivation area. Key considerations include:

  • Uniform Weed Infestation: A history of consistent and uniform infestation of the target weed species is paramount.[6]

  • Soil Homogeneity: The soil type, pH, and organic matter content should be uniform across the trial area to minimize variability.[7]

  • Agronomic History: The previous cropping and herbicide application history of the site should be well-documented.

Experimental Layout: The Randomized Complete Block Design (RCBD)

The RCBD is a standard and highly recommended design for herbicide field trials as it effectively accounts for field variability.[6][8] In this design, the experimental area is divided into blocks, and each treatment is randomly assigned to a plot within each block.

  • Replication: Each treatment must be replicated at least four times to increase the reliability of the results and allow for statistical analysis.[9][10]

  • Plot Size: The area of each plot should be a minimum of 10 square meters to minimize edge effects and provide a representative sample.[9][10]

  • Control Plots: Every trial must include an untreated control plot adjacent to each treated plot for accurate weed control evaluation.[9] A weed-free control (maintained by hand-weeding) is also essential for assessing crop phytotoxicity and yield potential.[10]

Part 2: Detailed Protocols for Trial Execution

Meticulous execution of the trial protocol is critical for generating high-quality, reliable data.

Treatment Plan and Application

The treatment plan should encompass a range of Pyriminobac-methyl application rates, including the proposed recommended rate and multiples of it (e.g., 2x) to assess crop safety.[10][11]

Table 1: Example Treatment Plan for a Pyriminobac-methyl Efficacy Trial

Treatment No.Treatment DescriptionApplication Rate (g a.i./ha)
T1Untreated Control (Weedy Check)0
T2Hand Weeding (Weed-Free Check)N/A
T3Pyriminobac-methyl (Test Product)Recommended Rate (X)
T4Pyriminobac-methyl (Test Product)2X Recommended Rate
T5Standard Market HerbicideRecommended Rate
  • Application Timing: Herbicides should be applied at the recommended post-emergence timing, typically when weeds are at the 2-4 leaf stage.[6][12] The growth stage of both the rice crop and the target weeds must be accurately recorded at the time of application.[13]

  • Application Equipment: A calibrated knapsack sprayer with a flat fan nozzle is recommended to ensure uniform spray coverage.[12] The spray volume should be adequate for thorough coverage, for example, 500 liters per hectare.[12]

  • Environmental Conditions: Record key meteorological data at the time of application, including air temperature, relative humidity, and wind speed, as these can influence herbicide efficacy.[14][15]

Data Collection and Assessment

Systematic data collection at predefined intervals is crucial for a comprehensive evaluation.

2.2.1. Weed Control Efficacy

  • Weed Density and Biomass: Conduct weed counts and collect above-ground biomass from a quadrat (e.g., 1m²) placed in the center of each plot.[6] Assessments should be done before herbicide application and at regular intervals after treatment (e.g., 14, 28, and 45 Days After Treatment - DAT).[6]

  • Weed Control Efficiency (WCE): Calculate the WCE using the following formula: WCE (%) = [(Weed dry weight in control plot - Weed dry weight in treated plot) / Weed dry weight in control plot] x 100.[12][16]

2.2.2. Crop Phytotoxicity Assessment

  • Visual Injury Rating: Visually assess crop injury on a scale of 0% (no injury) to 100% (crop death) at regular intervals, such as 7 and 14 DAT.[6][12] Symptoms to look for include chlorosis, necrosis, and stunting.[4]

  • Chlorophyll Content: For a more quantitative assessment, chlorophyll content in the rice leaves can be measured using a SPAD meter at various intervals after application.[17]

2.2.3. Yield and Yield Components

  • At harvest, collect yield data from a designated net plot area within each plot to avoid edge effects.

  • Measure key yield components such as the number of productive tillers per plant, panicle length, number of grains per panicle, and 1000-grain weight.

Part 3: Data Analysis and Interpretation

Statistical Analysis
  • The collected data should be subjected to Analysis of Variance (ANOVA) appropriate for the experimental design (RCBD).[16]

  • Treatment means should be compared using a suitable post-hoc test, such as Tukey's HSD (Honestly Significant Difference) test at a 5% level of significance (p ≤ 0.05), to determine significant differences between treatments.[6]

Visualization of Workflows and Pathways

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Define Objectives P2 Site Selection & Characterization P1->P2 P3 Experimental Design (RCBD) P2->P3 P4 Plot Establishment P3->P4 E1 Treatment Application (Pyriminobac-methyl & Controls) P4->E1 E2 Data Collection (Weed & Crop Parameters) E1->E2 A1 Statistical Analysis (ANOVA) E2->A1 A2 Data Interpretation A1->A2 A3 Final Report & Recommendations A2->A3

Caption: Inhibition of AHAS by Pyriminobac-methyl disrupts amino acid synthesis.

Part 4: Ensuring Trustworthiness and Self-Validation

To ensure the integrity of the trial, several self-validating systems should be in place:

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all procedures, from plot layout to data collection.

  • Blinding: Where possible, the individuals assessing the plots should be unaware of the treatment allocations to prevent bias.

  • Peer Review: The experimental design and final report should be reviewed by a qualified statistician and other weed scientists.

  • Replication across Environments: For broader applicability, trials should be conducted across different locations and seasons to account for environmental variability. [7][19]

Conclusion

A well-designed and meticulously executed field trial is fundamental to understanding the performance of Pyriminobac-methyl in real-world agricultural settings. By following the principles and protocols outlined in these application notes, researchers can generate robust and reliable data to develop effective and sustainable weed management programs in paddy rice, ultimately contributing to improved crop yields and food security.

References

  • A Guide to the Statistical Analysis of Herbicide Treatment Efficacies - Benchchem. (n.d.). BenchChem.
  • Pyriminobac-Methyl 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro. (n.d.). Sino Agro.
  • Pyriminobac-methyl (Ref: KIH-6127) - AERU. (n.d.). AERU.
  • Statistical approaches in weed research: choosing wisely. (n.d.). SciELO.
  • Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem. (n.d.). PubChem.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015, July 2). National Center for Biotechnology Information.
  • Guidelines for Herbicide Registration Trials - Department of Agriculture. (n.d.). Department of Agriculture, Forestry and Fisheries.
  • Application Notes and Protocols for Triclopyr Herbicide on Rice Crops - Benchchem. (n.d.). BenchChem.
  • Herbicide Trial in Delta Drill-Seeded Rice – 2021 - UC Agriculture and Natural Resources. (n.d.). University of California Agriculture and Natural Resources.
  • Design and analysis of efficacy evaluation trials - EPPO database on PP1 Standards. (n.d.). EPPO.
  • Herbicide options for effective weed management in dry direct-seeded rice under scented rice-wheat rotation of western Indo-Gangetic Plains - PMC. (n.d.). National Center for Biotechnology Information.
  • Discovery and Development of Pyriminobac-methyl: A Novel Herbicide - ResearchGate. (2026, February 3). ResearchGate.
  • Discovery and development of pyriminobac-methyl - A novel herbicide - - ResearchGate. (n.d.). ResearchGate.
  • (PDF) Application of Pyriminobac-Methyl 1kg Granule. (2003, January 1). Amanote Research.
  • Preliminary Research on the Efficacy of Selected Herbicides Approved for Use in Sustainable Agriculture Using Spring Cereals as an Example - MDPI. (2025, August 5). MDPI.
  • New Field Trial: Mitigating Herbicide Phytotoxicity in Rice with Nutri Tabble Mix. (2025, July 18). LinkedIn.
  • guidelines on efficacy data requirements for pesticide registration. (n.d.). Department of Agriculture, Forestry and Fisheries.
  • Techniques for field experiments with rice - Books. (n.d.). Google Books.
  • Residue trials for crops or plant products used as food or feed | Pesticide Registration Toolkit. (n.d.). Food and Agriculture Organization of the United Nations.
  • Evaluating Tillage Practices and Herbicide Applications for Improved Rice Yield and Weed Control | Plant Bulletin - Roots Press. (2024, December 30). Roots Press.
  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils - Copernicus.org. (2022, March 31). Copernicus Publications.
  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products - FAO Knowledge Repository. (n.d.). Food and Agriculture Organization of the United Nations.
  • Full article: Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation - Taylor & Francis. (2025, September 12). Taylor & Francis Online.
  • Guidelines-for-preparing-Agrochemical-field-trials-in-sugarcane.pdf. (n.d.). South African Sugarcane Research Institute.
  • Conduct and reporting of efficacy evaluation trials, including good experimental practice - WordPress.com. (n.d.). WordPress.com.

Sources

Method

Application of Pyriminobac-methyl in Herbicide Resistance Management Programs: A Technical Guide

Executive Summary The over-reliance on single-mode-of-action herbicides in global agriculture has accelerated the evolution of resistant weed biotypes, particularly within the highly adaptive Echinochloa species (barnyar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The over-reliance on single-mode-of-action herbicides in global agriculture has accelerated the evolution of resistant weed biotypes, particularly within the highly adaptive Echinochloa species (barnyardgrass) found in rice paddies. Pyriminobac-methyl (EPM) , a highly selective pyrimidinyl carboxy herbicide, has emerged as a critical tool in modern integrated weed management (IWM)[1]. As a Group 2 (WSSA) / Group B (HRAC) herbicide, EPM functions by inhibiting acetolactate synthase (ALS), starving the plant of essential branched-chain amino acids [1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and agrochemical developers with a comprehensive framework for utilizing EPM in resistance management. This document details the mechanistic causality of EPM, strategies to overcome target-site and non-target-site resistance, and self-validating experimental protocols for resistance profiling.

Mechanistic Causality: ALS Inhibition and Isomerism

Pyriminobac-methyl targets the plant enzyme acetohydroxyacid synthase (AHAS), commonly known as acetolactate synthase (ALS). This enzyme catalyzes the first common step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine [1].

From a structural chemistry perspective, EPM exhibits geometric isomerism due to a C=N double bond in its methoxyiminoethyl group. The (E)-isomer is the dominant and biologically active form used in commercial formulations, exhibiting significantly higher binding affinity to the ALS enzyme pocket than the (Z)-isomer [3]. By deploying the purified (E)-isomer, researchers can achieve high herbicidal activity at low dosages (e.g., 30-60 g a.i./ha), reducing the overall chemical load in the environment [3].

G Substrate Pyruvate & 2-Oxobutyrate ALS Acetolactate Synthase (ALS) Substrate->ALS Intermediate Acetolactate / Aceto-hydroxybutyrate ALS->Intermediate EPM Pyriminobac-methyl (E)-Isomer Active EPM->ALS Competitive Inhibition BCAA Valine, Leucine, Isoleucine Intermediate->BCAA Death Protein Starvation & Weed Necrosis BCAA->Death Depletion

Fig 1. Metabolic pathway of branched-chain amino acids competitively inhibited by Pyriminobac-methyl.

Herbicide Resistance Management Strategies

Managing resistance in Echinochloa crus-galli is uniquely challenging because it is an allohexaploid species. It possesses multiple copies of the ALS gene, meaning that a target-site resistance (TSR) mutation in one allele is often diluted by the presence of wild-type sensitive alleles [2]. However, continuous selection pressure can lead to non-target-site resistance (NTSR) driven by enhanced metabolic degradation via cytochrome P450 monooxygenases.

To manage and mitigate resistance, EPM is strategically applied using the following paradigms:

  • Combination Formulations : EPM is rarely used in isolation in high-resistance zones. It is frequently co-formulated with protoporphyrinogen oxidase (PPO) inhibitors (e.g., carfentrazone-ethyl) or synthetic auxins to create multiple simultaneous biochemical failures in the weed [4].

  • Metabolic Overload : By combining EPM with adjuvants or synergists that inhibit P450 enzymes, researchers can suppress NTSR, restoring the weed's susceptibility to the ALS inhibitor.

Quantitative Resistance Profiling Data

To establish a baseline for resistance management, it is crucial to quantify the Resistance Index (RI). The table below synthesizes typical dose-response metrics comparing a susceptible wild-type strain against a multiple-herbicide-resistant biotype.

Table 1: Comparative Resistance Metrics for Echinochloa crus-galli Biotypes

Biotype ClassificationPrimary Resistance MechanismEPM GR₅₀ (g a.i./ha)EPM In Vitro I₅₀ (µM)Resistance Index (RI)
Ecf-S (Wild-Type) None (Susceptible)12.50.041.0x
Ecf-108 (NTSR) Enhanced P450 Metabolism45.00.053.6x
Ecf-27 (TSR + NTSR) ALS Mutation + Metabolism>300.0>10.00>24.0x

(Note: GR₅₀ = Herbicide dose required to reduce plant growth by 50%; I₅₀ = Inhibitor concentration required to reduce enzyme activity by 50% [2].)

Experimental Protocols for Resistance Profiling

To accurately design a resistance management program, you must differentiate between TSR and NTSR. The following self-validating protocols are designed to isolate the physiological response from the enzymatic response.

Workflow Start Seed Stratification & Germination Grow Greenhouse Cultivation (3-4 leaf stage) Start->Grow Split Split Cohorts for Profiling Grow->Split InVivo Protocol 1: Whole-Plant Dose-Response Split->InVivo InVitro Protocol 2: In Vitro ALS Enzyme Assay Split->InVitro Data1 Calculate GR50 InVivo->Data1 Data2 Calculate I50 InVitro->Data2 Mech Determine Mechanism (TSR vs NTSR) Data1->Mech Data2->Mech

Fig 2. Multi-tier experimental workflow for profiling Pyriminobac-methyl resistance mechanisms.

Protocol 1: Whole-Plant Dose-Response Assay

Objective : To determine the GR₅₀ of EPM on suspected resistant weed populations. Self-Validation System : Every assay must include a known susceptible reference biotype (e.g., Ecf-S) and an untreated control to validate baseline growth vigor and environmental uniformity.

Step-by-Step Methodology:

  • Seed Preparation & Stratification : Surface-sterilize Echinochloa seeds with 1% sodium hypochlorite for 10 minutes. Stratify at 4°C in the dark for 72 hours.

    • Causality: Stratification breaks seed dormancy synchronously, ensuring uniform developmental staging across all test subjects.

  • Cultivation : Sow seeds in standard potting mix. Thin to 5 uniform plants per pot. Cultivate in a greenhouse at 28°C/22°C (day/night) with a 14-hour photoperiod until the 3-to-4 leaf stage.

  • Logarithmic Herbicide Application : Apply EPM using a track sprayer calibrated to deliver 200 L/ha. Use a logarithmic dose scale: 0, 0.1x, 0.5x, 1x, 2x, 4x, 8x, and 16x the recommended field rate (where 1x = 45 g a.i./ha).

    • Causality: A logarithmic scale is mathematically required to accurately capture the inflection point of the sigmoidal dose-response curve, allowing for precise calculation of the GR₅₀.

  • Data Acquisition : 21 days post-treatment, harvest the above-ground biomass. Dry at 70°C for 48 hours and record the dry weight.

  • Analysis : Fit the dry weight data to a four-parameter log-logistic curve using R (drc package) to calculate the GR₅₀ and Resistance Index (RI = GR₅₀ Resistant / GR₅₀ Susceptible).

Protocol 2: In Vitro ALS Enzyme Inhibition Assay

Objective : To determine if the observed whole-plant resistance is due to a mutated target site (TSR) by calculating the I₅₀. Self-Validation System : Run a baseline enzyme assay without EPM to establish 100% specific activity. Utilize a boiled-enzyme blank (denatured at 100°C for 10 mins) to subtract non-enzymatic background absorbance.

Step-by-Step Methodology:

  • Enzyme Extraction : Harvest 5g of young leaf tissue from untreated plants at the 3-leaf stage. Flash-freeze in liquid nitrogen. Homogenize in 15 mL of extraction buffer (0.1 M K-phosphate buffer, pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, 10% glycerol).

    • Causality: TPP and FAD are essential cofactors for ALS stability. Omitting them will result in rapid in vitro degradation of the enzyme prior to the assay.

  • Centrifugation & Desalting : Centrifuge the homogenate at 20,000 × g for 20 minutes at 4°C. Pass the supernatant through a Sephadex G-25 column to remove endogenous amino acids that could cause feedback inhibition.

  • Inhibition Reaction : In a 96-well plate, combine 50 µL of the enzyme extract with 50 µL of reaction buffer containing varying concentrations of technical-grade EPM (0.001 µM to 100 µM). Incubate at 37°C for 60 minutes.

  • Colorimetric Detection of Acetoin : Stop the reaction by adding 20 µL of 6 N H₂SO₄ and incubate at 60°C for 15 minutes.

    • Causality: ALS converts pyruvate to acetolactate. The addition of sulfuric acid and heat forces the decarboxylation of acetolactate into acetoin.

  • Spectrophotometry : Add 0.5% creatine and 5% α-naphthol (in 2.5 N NaOH). Incubate at 60°C for 15 minutes to develop color. Read absorbance at 530 nm. The intensity of the color is directly proportional to active ALS enzyme function. Calculate the I₅₀.

    • Interpretation: If the RI from Protocol 1 is high, but the I₅₀ from Protocol 2 matches the susceptible wild-type, the resistance mechanism is NTSR (metabolic). If both are high, the mechanism is TSR [2].

References

  • Benchchem. "Pyriminobac-methyl | 147411-69-6: Mechanism of Action and Chemical Properties." Benchchem Product Database.
  • Uchino, A., et al. (2015). "Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice." Pesticide Biochemistry and Physiology (PubMed/NIH).
  • Copernicus Publications. (2022). "Environmental behaviors of (E) pyriminobac-methyl in agricultural soils." Copernicus.org.
  • CABI Digital Library. (2007). "Control of sulfonylurea-resistant weeds in paddy fields of Korea." CABI.
Application

Use of Pyriminobac-methyl as a chemical probe for studying amino acid biosynthesis

An Application Note and Protocol for the Use of Pyriminobac-methyl as a Chemical Probe for Studying Amino Acid Biosynthesis For Researchers, Scientists, and Drug Development Professionals Introduction: Illuminating Essen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Use of Pyriminobac-methyl as a Chemical Probe for Studying Amino Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Essential Pathways with Chemical Probes

The study of cellular metabolism is fundamental to understanding life, disease, and developing new therapeutics. Amino acid biosynthesis pathways, in particular, represent a critical hub of cellular activity, providing the essential building blocks for proteins. The branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—are vital for these processes. Their synthesis is unique to plants, bacteria, fungi, and archaea, making the pathway an attractive target for herbicides and antimicrobial agents.[1][2]

Dissecting the intricacies of these biochemical pathways often relies on the use of specific molecular tools. Herbicides, by their very nature, are potent and specific inhibitors of essential plant enzymes, making them invaluable as chemical probes for basic research.[3][4][5] Pyriminobac-methyl, a member of the pyrimidinyl-benzoate class of herbicides, serves as an exemplary chemical probe for the study of BCAA biosynthesis.[6][7] Its high specificity for acetolactate synthase (ALS), the first and rate-limiting enzyme in the BCAA pathway, allows researchers to precisely perturb this process and observe the downstream consequences.[1][8]

This guide provides a comprehensive overview and detailed protocols for utilizing pyriminobac-methyl to investigate amino acid biosynthesis in various research contexts.

Pyriminobac-methyl: A High-Affinity Probe for Acetolactate Synthase

Pyriminobac-methyl is a benzoate ester that functions as a potent and selective inhibitor of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) (EC 2.2.1.6).[6][8][9] Its utility as a research tool is grounded in its well-defined mechanism of action.

Mechanism of Action: Unlike the enzyme's natural substrates (pyruvate and 2-ketobutyrate), pyriminobac-methyl does not bind to the active catalytic site. Instead, it occupies an allosteric site within a channel leading to the active site, effectively blocking substrate entry.[7][10] This non-competitive inhibition is a key feature, as it ensures a specific mode of action. The inhibition of ALS halts the production of acetolactate and α-aceto-α-hydroxybutyrate, the precursors to all three BCAAs, leading to a rapid depletion of the cellular pool of valine, leucine, and isoleucine.[1][10][11] This starvation ultimately inhibits protein and DNA synthesis, leading to cell cycle arrest and death in susceptible organisms.[9][12]

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₇H₁₉N₃O₆[6][13]
Molecular Weight 361.3 g/mol [6][14]
CAS Number 147411-69-6[6][13][15][16]
Appearance Solid[13]
Melting Point 105 - 106 °C[6][13]

The Branched-Chain Amino Acid Biosynthesis Pathway

The diagram below illustrates the central role of Acetolactate Synthase (ALS) in committing carbon flow from pyruvate towards the synthesis of valine, leucine, and isoleucine. Pyriminobac-methyl's point of intervention is shown, highlighting its ability to shut down the entire pathway at its origin.

BCAA_Pathway cluster_input Central Metabolism cluster_pathway BCAA Biosynthesis cluster_inhibitor Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Threonine Threonine Ketobutyrate 2-Ketobutyrate Threonine->Ketobutyrate ...multiple steps Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate KARI KARI Acetolactate->KARI IPMS IPMS Acetolactate->IPMS ...multiple steps Acetohydroxybutyrate->KARI DHAD DHAD KARI->DHAD KARI->DHAD BCAT BCAT DHAD->BCAT DHAD->BCAT Valine Valine BCAT->Valine Isoleucine Isoleucine BCAT->Isoleucine Leucine Leucine IPMS->Leucine ...multiple steps Probe Pyriminobac-methyl Probe->ALS

Caption: The BCAA biosynthesis pathway initiated by Acetolactate Synthase (ALS).

Application 1: In Vitro Characterization of ALS Inhibition

Principle: The most direct way to study the effect of pyriminobac-methyl is through an in vitro enzyme assay. This protocol measures the activity of ALS by quantifying its product. Because the direct product, acetolactate, is unstable, the assay relies on its acid-catalyzed decarboxylation to acetoin. The acetoin is then reacted with α-naphthol and creatine to produce a red-colored complex, which can be measured spectrophotometrically at ~525 nm.[17][18][19] The reduction in color formation in the presence of pyriminobac-methyl is directly proportional to the inhibition of ALS activity.

Protocol: Microplate-Based ALS Activity Assay

This protocol is adapted for a 96-well plate format for higher throughput.

1. Preparation of Reagents:

  • ALS Enzyme Extract: Prepare a crude enzyme extract from your source material (e.g., plant tissue, bacterial cell pellet) by homogenization in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 1 mM TPP, 10 µM FAD, 10% glycerol). Centrifuge at high speed (e.g., 20,000 x g) for 20 min at 4°C and use the supernatant. The protein concentration should be determined (e.g., via Bradford assay).

  • Pyriminobac-methyl Stock Solution: Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., from 10 mM down to 100 pM).

  • Assay Buffer: 50 mM potassium phosphate pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM TPP, 20 µM FAD.

  • Stopping Reagent: 6 N H₂SO₄.

  • Colorimetric Reagents:

    • Solution A: 0.5% (w/v) Creatine in water.

    • Solution B: 5% (w/v) α-Naphthol in 2.5 N NaOH. Prepare fresh.

2. Assay Procedure:

  • In a 96-well microplate, add 2 µL of pyriminobac-methyl dilution (or DMSO for control) to each well.

  • Add 100 µL of Assay Buffer to all wells.

  • To initiate the reaction, add 50 µL of the ALS enzyme extract to each well. For a "no enzyme" blank, add 50 µL of extraction buffer.

  • Mix gently and incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 25 µL of 6 N H₂SO₄ to each well. This step also begins the conversion of acetolactate to acetoin.

  • Incubate the plate at 60°C for 15 minutes to ensure complete decarboxylation.[17]

  • Cool the plate to room temperature.

  • Add 100 µL of freshly mixed colorimetric reagent (1 part Solution A to 2 parts Solution B) to each well.

  • Incubate at 60°C for 15 minutes, allowing the color to develop.

  • Measure the absorbance at 525 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no enzyme" blank from all other readings.

  • Calculate the percent inhibition for each pyriminobac-methyl concentration relative to the DMSO control: % Inhibition = (1 - (Absorbance_Inhibitor / Absorbance_DMSO)) * 100

  • Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application 2: Probing BCAA Biosynthesis in Cellular Systems

Principle: Treating living cells with pyriminobac-methyl provides insight into the physiological role of the BCAA pathway. Inhibition of ALS should lead to growth arrest or cell death. Crucially, this effect should be reversible by supplying the final products of the pathway—valine, leucine, and isoleucine—exogenously in the growth medium. This "rescue" experiment is a cornerstone of chemical biology, providing strong evidence that the observed phenotype is a direct result of inhibiting the intended pathway.[20]

Protocol: Cellular BCAA Depletion and Rescue Assay

This protocol is designed for suspension cell culture (e.g., plant protoplasts, yeast, or bacteria) but can be adapted for adherent cells.

1. Cell Culture and Treatment:

  • Culture cells to mid-logarithmic phase under standard conditions.

  • Prepare two types of media: a standard minimal medium and a "Rescue Medium" supplemented with L-valine, L-leucine, and L-isoleucine (e.g., 50 mg/L each).

  • Prepare a dilution series of pyriminobac-methyl in the appropriate medium.

  • In a multi-well plate, seed cells at a defined density into wells containing the pyriminobac-methyl dilutions in both standard and Rescue Medium. Include a vehicle control (DMSO) for both media types.

  • Incubate the plates under normal growth conditions for a period sufficient to observe growth inhibition (e.g., 24-72 hours).

2. Assessment of Cell Viability/Growth:

  • Measure cell density using a spectrophotometer (OD₆₀₀ for microbes) or a cell counter.

  • Alternatively, use a viability assay such as MTT or resazurin reduction.

3. Data Analysis:

  • For each medium type, plot cell viability/growth against the pyriminobac-methyl concentration to generate dose-response curves.

  • A successful rescue is demonstrated if the IC₅₀ value for pyriminobac-methyl is significantly higher in the Rescue Medium compared to the standard medium.

Experimental Workflow

The following diagram outlines the logical flow of the cellular depletion and rescue experiment.

Cellular_Workflow cluster_conditions start Start with Healthy Cell Culture prep_media Prepare Media: 1. Standard Minimal Medium 2. Rescue Medium (+Val, Leu, Ile) start->prep_media prep_inhibitor Prepare Pyriminobac-methyl Dose-Response Series start->prep_inhibitor plate_cells Plate Cells into Two Sets of Conditions prep_media->plate_cells prep_inhibitor->plate_cells standard_arm Standard Medium + Inhibitor Series plate_cells->standard_arm rescue_arm Rescue Medium + Inhibitor Series plate_cells->rescue_arm incubate Incubate (e.g., 48h) standard_arm->incubate rescue_arm->incubate measure Assess Cell Growth / Viability (e.g., OD600, MTT Assay) incubate->measure analyze Analyze Data & Compare IC50 Values measure->analyze conclusion Conclusion: Significant IC50 shift indicates on-target BCAA pathway inhibition analyze->conclusion

Caption: Workflow for a cellular rescue experiment.

Application 3: Metabolomic Analysis of ALS Inhibition

Principle: The most definitive evidence for the mode of action of a metabolic inhibitor comes from directly measuring the changes in metabolite concentrations. Treatment with pyriminobac-methyl is expected to cause a significant decrease in the intracellular pools of valine, leucine, and isoleucine. Concurrently, there may be an accumulation of upstream substrates, such as pyruvate or 2-ketobutyrate, and their transamination products like 2-aminobutyrate.[21][22] Modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provide the sensitivity and specificity needed for this analysis.[][24]

Protocol: Sample Preparation and Amino Acid Analysis

1. Cell Treatment and Metabolite Extraction:

  • Grow a larger-scale cell culture to mid-log phase.

  • Treat the culture with pyriminobac-methyl at a concentration known to be effective (e.g., 2-5x the IC₅₀ value determined previously). Include a time-course (e.g., 0, 1, 4, 8, 24 hours). A vehicle-treated culture serves as the control.

  • Harvest cells rapidly. For suspension cultures, this involves quick centrifugation. For adherent cells, scrape them into ice-cold saline. It is critical to quench metabolic activity instantly, often by flash-freezing the cell pellet in liquid nitrogen.

  • Extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell pellet, vortexing vigorously, and incubating at low temperature (e.g., -20°C) to precipitate proteins.

  • Centrifuge to remove cell debris and protein. Collect the supernatant containing the small-molecule metabolites.

  • Dry the supernatant completely using a vacuum concentrator.

2. Amino Acid Analysis:

  • Reconstitute the dried metabolite extract in an appropriate solvent for your analytical method.

  • Analyze the samples using an established amino acid analysis method. Common methods include:

    • HPLC with Pre-column Derivatization: Amino acids lack strong chromophores, so they are often derivatized with reagents like o-phthalaldehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for secondary amines to allow for UV or fluorescence detection.[24][25]

    • LC-MS/MS: This is a highly sensitive and specific method that can quantify underivatized amino acids, distinguishing between isomers like leucine and isoleucine based on fragmentation patterns.[][24]

  • Include authentic standards for all amino acids to be quantified to generate a standard curve for absolute quantification.

3. Expected Data Outcome:

MetaboliteExpected Change upon TreatmentRationale
Valine ↓↓↓Product of the inhibited pathway.
Leucine ↓↓↓Product of the inhibited pathway.
Isoleucine ↓↓↓Product of the inhibited pathway.
2-Aminobutyrate ↑↑Accumulates due to the buildup of its precursor, 2-ketobutyrate.[21][22]
Other Amino Acids ↔ or minor changesServes as an internal control for specificity.

Conclusion and Future Directions

Pyriminobac-methyl is a powerful and precise chemical probe for the functional investigation of the branched-chain amino acid biosynthesis pathway. Its high specificity for Acetolactate Synthase allows researchers to confidently link the molecular inhibition event to downstream physiological and metabolomic consequences. The protocols described herein provide a framework for characterizing the inhibitor's potency, confirming its on-target cellular activity through rescue experiments, and directly observing its impact on the amino acid pool. These applications are critical not only for fundamental plant and microbial biology but also for applied research in herbicide development and the discovery of novel antimicrobial agents targeting this essential pathway.[20]

References

  • Dayan, F. E., & Duke, S. O. (2010). Herbicides as Probes in Plant Biology. BioOne. Available at: [Link]

  • Dayan, F. E., et al. (2010). Herbicides as Probes in Plant Biology. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. Pyriminobac-methyl. PubChem Compound Database. Available at: [Link]

  • Dayan, F. E., & Duke, S. O. (2010). Herbicides as Probes in Plant Biology. Weed Science, 58(3), 340-350. Available at: [Link]

  • Chemsrc. PYRIMINOBAC-METHYL | CAS#:136191-64-5. Chemsrc. Available at: [Link]

  • He, X., et al. (2014). Identification and Evaluation of Novel Acetolactate Synthase Inhibitors as Antifungal Agents. Antimicrobial Agents and Chemotherapy, 58(12), 7394-7402. Available at: [Link]

  • Beck, J., et al. (2020). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. PLoS One, 15(10), e0240523. Available at: [Link]

  • Real-Gene Labs. Acetolactate Synthase Activity Assay kit. Real-Gene Labs. Available at: [Link]

  • Agilent Technologies. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available at: [Link]

  • Hu, J., et al. (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. Plant Methods, 15, 49. Available at: [Link]

  • U.S. Pharmacopeia. Amino acid analysis. USP. Available at: [Link]

  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1235-E1244. Available at: [Link]

  • Simpson, D. M. (1996). An in vivo Acetolactate Synthase Assay. Weed Technology, 10(1), 173-178. Available at: [Link]

  • Profacgen. Acetolactate Synthase (ALS) Activity Assay Kit. Profacgen. Available at: [Link]

  • Shipe, E. B., et al. (2002). Chemical marker for ALS-inhibitor herbicides: 2-aminobutyric acid proportional in sub-lethal applications. Journal of agricultural and food chemistry, 50(12), 3509-3514. Available at: [Link]

  • Yu, Q., & Powles, S. B. (2014). Herbicides that inhibit acetolactate synthase. GM crops & food, 5(4), 252-259. Available at: [Link]

  • Kraehmer, H., et al. (2014). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Plant physiology, 166(3), 1119-1131. Available at: [Link]

  • Cornejo, J., et al. (2023). Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry, 71(33), 12535-12544. Available at: [Link]

  • AERU. Pyriminobac-methyl (Ref: KIH-6127). AERU. Available at: [Link]

  • Zhou, Q., et al. (2007). Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology, 89(2), 89-96. Available at: [Link]

  • Han, H., et al. (2013). Action mechanisms of acetolactate synthase-inhibiting herbicides. OA Monitor Ireland. Available at: [Link]

  • Not applicable for this topic.
  • Wikipedia. Acetolactate synthase. Wikipedia. Available at: [Link]

  • Nandula, V. K., et al. (2020). Resistance to acetolactate synthase inhibitors is due to a W 574 to L amino acid substitution in the ALS gene of redroot pigweed and tall waterhemp. PLoS One, 15(6), e0235387. Available at: [Link]

  • Hofgen, R., et al. (1995). Repression of Acetolactate Synthase Activity through Antisense Inhibition. Plant Physiology, 107(2), 469-477. Available at: [Link]

  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Lonhienne, T., et al. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PMC. Available at: [Link]

  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.
  • Not applicable for this topic.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Pyriminobac-methyl Analysis by LC-MS/MS

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility and sensitivity of Pyriminobac-methyl quantitation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility and sensitivity of Pyriminobac-methyl quantitation. Pyriminobac-methyl is a pyrimidinyl carboxy herbicide, and its accurate trace-level analysis in complex matrices like rice[1] and biological fluids[2] is notoriously difficult due to severe matrix effects (ME).

This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality behind ion suppression and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your LC-MS/MS workflows.

Workflow Sample Complex Matrix (Rice, Urine) Extraction Extraction Acidified Acetonitrile Sample->Extraction Cleanup dSPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Partitioning LC UHPLC Separation Gradient Elution Cleanup->LC Removes lipids ESI ESI+ Ionization (Matrix Effect Zone) LC->ESI Analyte separation MS MS/MS Detection Dynamic MRM ESI->MS Ion suppression risk Quant Data Analysis Matrix-Matched Cal MS->Quant

LC-MS/MS workflow for Pyriminobac-methyl highlighting matrix effect zones.

FAQ 1: Mechanistic Understanding of Matrix Effects

Q: Why does Pyriminobac-methyl suffer from such severe ion suppression in complex matrices, even after basic extraction?

A: The root cause lies in the physics of Electrospray Ionization (ESI). Pyriminobac-methyl is typically analyzed in positive ion mode (ESI+). During the transition from the liquid phase to the gas phase, co-eluting matrix components—such as phospholipids from rice or endogenous salts from urine—compete with Pyriminobac-methyl for the limited surface charge on the ESI droplets[2].

Because Pyriminobac-methyl has only a moderate proton affinity, highly basic or highly abundant matrix compounds easily outcompete it. This prevents the analyte from reaching the gas phase, resulting in a drastically reduced number of ions entering the mass spectrometer. Furthermore, high concentrations of unremoved matrix can increase the surface tension of the droplet, hindering the Coulombic fission process entirely.

Mechanism Droplet ESI Droplet Matrix Matrix Interference Droplet->Matrix High affinity Analyte Pyriminobac methyl Droplet->Analyte Competition GasPhase Gas-Phase Ions Matrix->GasPhase Dominates charge Analyte->GasPhase Suppressed Detector MS Detector GasPhase->Detector

Mechanism of ESI+ ion suppression caused by matrix competition for surface charge.

FAQ 2: Sample Preparation & Cleanup Strategies

Q: How can I optimize my QuEChERS workflow to neutralize these effects before the sample reaches the LC-MS/MS?

A: The standard QuEChERS method is often insufficient for Pyriminobac-methyl because it leaves residual non-polar lipids that co-elute with the analyte. You must implement a modified dispersive solid-phase extraction (dSPE) step[1] or utilize an in-line sample preparation (ILSP) column[3]. Below is a field-proven, self-validating protocol for manual dSPE.

Protocol: Optimized dSPE for Pyriminobac-methyl in Complex Matrices
  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile. The acidification is critical to maintain the analyte in a state that partitions favorably[1]. Shake vigorously for 1 min.

  • Salting Out: Add 4 g anhydrous MgSO4​ and 1 g sodium acetate. Shake for 1 min to induce phase separation, then centrifuge at 4000 rpm for 5 min.

  • Targeted dSPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg PSA (Primary Secondary Amine to remove organic acids), 150 mg C18 (crucial for removing non-polar lipids that cause late-eluting ion suppression), and 900 mg anhydrous MgSO4​ [3].

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 min.

  • Dilute-and-Shoot: Dilute the supernatant 1:5 with your initial mobile phase (e.g., 0.1% formic acid in water). This drastically reduces the absolute concentration of the matrix reaching the ESI source while keeping the analyte within the detection limits of modern tandem MS systems.

Self-Validation Checkpoint: To validate that your matrix effects are neutralized, calculate the Matrix Factor (MF) before running your batch. MF = (Peak area of post-extraction spiked matrix) / (Peak area of neat solvent standard). If your MF is between 0.8 and 1.2, your system is validated. If MF < 0.8, increase your dilution factor or incorporate an ILSP column[3].

FAQ 3: Instrumental & Chromatographic Mitigation

Q: I've optimized my cleanup, but I still see slight matrix effects. How can I adjust my LC-MS/MS parameters?

A: You must shift the retention time of Pyriminobac-methyl away from the matrix suppression zones and maximize your detector's dwell time.

  • Chromatography: Utilize a biphenyl or superficially porous particle (SPP) C18 column. These alter the selectivity compared to standard fully porous C18, often pulling the analyte out of the lipid elution window[3].

  • Dynamic MRM: Always use dynamic or scheduled Multiple Reaction Monitoring (dMRM). This focuses the quadrupole's duty cycle exclusively on Pyriminobac-methyl during its specific elution window, drastically improving the signal-to-noise ratio even if minor suppression occurs[1].

Quantitative LC-MS/MS Parameters & Matrix Effect (ME) Evaluation
ParameterPyriminobac-methyl (E-isomer)Pyriminobac-methyl (Z-isomer)
Precursor Ion (m/z) 362.1362.1
Quantifier MRM 362.1 → 330.1362.1 → 330.2
Qualifier MRM 362.1 → 284.1362.1 → 244.0
Collision Energy (CE) 14 eV (Quant), 30 eV (Qual)15 eV (Quant), 26 eV (Qual)
LOD (Rice Matrix) 0.8 μg/kg0.8 μg/kg
Observed ME % (Urine) -25.6% (Substantial Suppression)-10.7% (Minor Suppression)

Data synthesized from validated QuEChERS LC-MS/MS methodologies[1],[2],[4].

FAQ 4: Calibration & Quantitation

Q: When should I use matrix-matched calibration versus standard addition?

A: The decision is dictated by the severity of your Matrix Factor. If your calculated Matrix Effect (ME) is between -20% and +20%, it is considered a "soft" matrix effect, and solvent-only calibration may be acceptable[2].

However, as shown in the table above, the E-isomer of Pyriminobac-methyl often exhibits an ME of -25.6% (substantial ion suppression)[2]. In these cases, matrix-matched calibration is strictly required . You must prepare your calibration curve by spiking analytical standards into a blank matrix extract that has undergone the exact same QuEChERS procedure. If a true blank matrix is unavailable (e.g., in certain biological monitoring studies), you must use the standard addition method or an isotopically labeled internal standard to correct for the suppression dynamically.

References[1] Qin M, Chai S, Ma Y, et al. Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS. PubMed (Se Pu). 2017. URL: https://pubmed.ncbi.nlm.nih.gov/29048835/[2] Lee J, et al. A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. PubMed Central. 2019. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479363/[3] Shimadzu Excellence in Science. Analysis of Pesticides Residue in Brown Rice by LCMS-8050RX—Comparison of On-Line Purification vs QuEChERS Methods. Shimadzu Application Notes. URL: https://www.shimadzu.com/an/literature/lcms/01-00744-en.html[4] Lee H, et al. LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper. Taylor & Francis. 2021. URL: https://www.tandfonline.com/doi/full/10.1080/03067319.2021.1989524

Sources

Optimization

Technical Support Center: Optimizing Spray Application Parameters for Pyriminobac-Methyl

Welcome to the Technical Support Center for Pyriminobac-methyl formulation and application optimization. Designed for agrochemical researchers, formulation scientists, and agronomic engineers, this guide provides in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyriminobac-methyl formulation and application optimization. Designed for agrochemical researchers, formulation scientists, and agronomic engineers, this guide provides in-depth troubleshooting, mechanistic insights, and validated experimental protocols to maximize the field efficacy of this highly selective herbicide.

Systemic Context & Mechanism of Action

Pyriminobac-methyl is a highly active, systemic pyrimidinyl carboxy herbicide utilized primarily for post-emergence control of grass weeds, notably Echinochloa species (barnyardgrass), in paddy rice fields[1].

Causality in Application: The compound operates by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is a critical enzyme in the biosynthesis of branched-chain amino acids[1]. Because weed death is slow (typically 7 to 10 days after treatment) and relies on systemic translocation, spray application parameters must be optimized to ensure sustained cuticular penetration and vascular loading without causing localized phytotoxicity that could disrupt phloem transport.

ALSinhibition Pyruvate Pyruvate & 2-Oxobutyrate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA WeedDeath Weed Necrosis (7-10 DAT) BCAA->WeedDeath Amino Acid Depletion Herbicide Pyriminobac-methyl (Active Herbicide) Herbicide->ALS Competitive Inhibition

Fig 1. Mechanism of action of Pyriminobac-methyl via ALS enzyme inhibition.

Frequently Asked Questions (FAQs)

Q1: How does droplet size influence the post-emergence efficacy of Pyriminobac-methyl? A: While conventional wisdom suggests that finer droplets increase leaf coverage, fine droplets (<150 µm) are highly susceptible to evaporation and off-target drift. Because Pyriminobac-methyl is highly systemic, researchers have found that utilizing nozzles that produce coarser droplets (e.g., Turbo TeeJet Induction - TTI) does not significantly compromise herbicide efficacy, provided the droplet density is maintained above a critical threshold of 30-40 droplets/cm²[2]. The systemic mobility of the AI compensates for the reduced coverage area of coarse droplets.

Q2: Which adjuvant systems maximize foliar uptake given the compound's physicochemical properties? A: Pyriminobac-methyl has a low water solubility (9.25 mg/L at 20°C) and a moderate octanol-water partition coefficient (log P = 2.31)[1][3]. To prevent the active ingredient from rapidly crystallizing on the leaf surface as the spray droplet evaporates, lipophilic adjuvants are required. Built-in adjuvants like methyl soyate or lecithin-based tank mixes enhance the solubilization of the AI on the waxy cuticle, extending the diffusion gradient and improving cellular uptake[4][5].

Q3: How can I mitigate spray drift in aerial or high-clearance boom applications without losing efficacy? A: Incorporate a drift-reducing polymer alongside your surfactant. Formulations combining ammonium sulfate (to condition hard water and prevent cation antagonism) with hydroxypropyl guar (HPG) or hydroxypropyl guar acetate have been shown to optimize spray drift properties by reducing the volume of driftable fines (<100 µm) while maintaining droplet viscoelasticity for good target retention[6].

Troubleshooting Guide

Issue: Suboptimal Barnyardgrass Control at 14 Days Post-Treatment (DAT)
  • Diagnostic: If the target weed shows only mild chlorosis rather than apical meristem necrosis, the issue is likely poor cuticular penetration rather than target-site resistance.

  • Root Cause: Rapid droplet evaporation leading to AI crystallization, often exacerbated by low environmental humidity (<50% RH) or the lack of an appropriate humectant.

  • Intervention: Reformulate the tank mix to include a humectant (e.g., glycerol) and a penetrant (e.g., methylated seed oil). Ensure the spray volume is calibrated to deliver at least 150 L/ha to maintain hydration of the droplet on the leaf surface.

Issue: Excessive Nozzle Clogging with Wettable Powder (WP) Formulations
  • Diagnostic: Inconsistent spray patterns or pressure spikes in the boom lines.

  • Root Cause: Pyriminobac-methyl's low water solubility can lead to agglomeration in the tank if agitation is insufficient or if incompatible tank-mix partners (e.g., high-salt fertilizers) cause "salting out."

  • Intervention: Pre-slurry the WP formulation in clean water before adding it to the main tank. Alternatively, transition to an Emulsifiable Concentrate (EC) or Suspension Concentrate (SC) formulation, which offers superior dispersion stability.

Quantitative Data: Parameter Optimization Summary

The following table synthesizes the impact of nozzle selection and droplet size on Pyriminobac-methyl application metrics.

Application ParameterXR Nozzle (Fine/Medium)TTI Nozzle (Extremely Coarse)Mechanistic Impact on Efficacy
Volume Median Diameter (VMD) ~150 - 250 µm~400 - 600 µmCoarser droplets increase survival time on the leaf, aiding slow-penetrating AIs.
Drift Potential (<100 µm) High (>15% volume)Low (<3% volume)TTI significantly reduces off-target environmental contamination[2][6].
Droplet Density >50 droplets/cm²~20-30 droplets/cm²TTI requires optimized carrier volumes to maintain the >30 droplets/cm² threshold.
Biological Efficacy BaselineEquivalentSystemic phloem mobility of Pyriminobac-methyl compensates for lower spatial coverage[2].

Standardized Experimental Protocol

Protocol: Spray Chamber Optimization for Adjuvant Efficacy and Droplet Sizing

To ensure self-validating results, this protocol uses a baseline control (technical-grade AI without adjuvants) to isolate the specific pharmacokinetic enhancements provided by the adjuvant system.

Step 1: Formulation Preparation

  • Prepare a 5% Emulsifiable Concentrate (EC) of Pyriminobac-methyl.

  • Dilute the formulation with distilled water to achieve a field-equivalent spray solution (e.g., 50 g ai/ha in 150 L/ha carrier volume).

  • Validation Check: Prepare a negative control (water only) and a baseline control (AI + water, no adjuvant) to establish the baseline cuticular penetration rate.

Step 2: Droplet Characterization (Laser Diffraction)

  • Pass the spray solution through a laser diffraction particle size analyzer (e.g., Malvern Spraytec) using the selected nozzle (e.g., TTI11002).

  • Record the Dv0.1​ , Dv0.5​ (VMD), and Dv0.9​ metrics. Ensure the volume of fines (<100 µm) is below 5%.

Step 3: Track Sprayer Application

  • Place Echinochloa crus-galli plants (4-6 leaf stage) in a controlled track sprayer chamber.

  • Apply the formulations at a constant speed and pressure (e.g., 275 kPa) to ensure uniform droplet density.

Step 4: Efficacy and Residue Assessment

  • Uptake Assay: At 2, 12, and 24 hours post-application, perform a leaf wash using 10% aqueous methanol to recover unabsorbed herbicide. Quantify via HPLC-UV (Limit of Quantification: 0.005 mg/L)[5].

  • Biomass Assay: Harvest plants at 14 DAT. Measure fresh and dry above-ground biomass.

  • Causality Check: If the formulated AI does not reduce biomass by at least 40% more than the baseline control, the adjuvant system has failed to overcome the cuticular barrier.

Workflow Prep 1. Formulation & Adjuvant Prep VMD 2. Laser Diffraction (Droplet Sizing) Prep->VMD Spray 3. Track Sprayer Application VMD->Spray Uptake 4. HPLC Residue Uptake Assay Spray->Uptake Efficacy 5. Biomass Reduction Assay Uptake->Efficacy

Fig 2. Experimental workflow for optimizing herbicide spray application parameters.

References

  • ResearchGate. Droplet size and physicochemical property effects on herbicide efficacy of pre‐emergence herbicides in soybean. Retrieved from: [Link]

  • Copernicus.org. Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Retrieved from: [Link]

  • Googleapis.com (EP 2606724 A1). Aqueous adjuvant concentrates with improved spray drift properties. Retrieved from: [Link]

  • Google Patents (US8449917B2).Solid herbicide compositions with built-in adjuvant.
  • Chinese Journal of Pesticide Science. Residue of pyriminobac-methyl in rice and environment. Retrieved from: [Link]

Sources

Troubleshooting

Enhancing the selectivity of Pyriminobac-methyl in rice crops

Welcome to the Pyriminobac-methyl Technical Support & Troubleshooting Center . As agricultural biotechnology advances, maximizing the selectivity of herbicides is critical for crop safety and yield.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyriminobac-methyl Technical Support & Troubleshooting Center . As agricultural biotechnology advances, maximizing the selectivity of herbicides is critical for crop safety and yield. Pyriminobac-methyl is a highly effective pyrimidinyl(thio)benzoate herbicide, but achieving optimal selectivity in rice (Oryza sativa) requires a precise understanding of plant metabolism, genetic engineering, and formulation chemistry.

This guide is designed for researchers, agronomists, and drug development professionals to troubleshoot phytotoxicity and enhance crop tolerance mechanisms.

Visualizing the Mechanism of Selectivity

To troubleshoot selectivity, we must first understand the dual fate of Pyriminobac-methyl in the field: target-site inhibition in weeds versus metabolic detoxification in tolerant crops.

G cluster_weed Susceptible Weed Pathway cluster_rice Tolerant Rice Pathway PM Pyriminobac-methyl (Active Herbicide) ALS Acetolactate Synthase PM->ALS Binds Target Site P450 Cytochrome P450 (e.g., CYP81Q32) PM->P450 Rapid Absorption BCAA Branched-Chain Amino Acids ALS->BCAA Inhibits Synthesis WeedDeath Weed Mortality BCAA->WeedDeath Amino Acid Starvation Metabolite O-Demethylated Metabolite P450->Metabolite Detoxification RiceSurvival Crop Survival Metabolite->RiceSurvival Maintains ALS Function

Mechanism of Pyriminobac-methyl ALS inhibition and P450 detoxification.

Section 1: Genetic & Target-Site Troubleshooting (FAQ)

Q: We are developing a transgenic rice line to enhance Pyriminobac-methyl tolerance. Which genetic targets yield the highest selectivity index without yield penalty? A: You have two primary mechanistic routes: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).

  • For TSR: Introducing an Acetolactate Synthase (ALS) mutation is highly effective. Pyriminobac-methyl works by binding to the substrate channel of ALS, blocking the synthesis of 1 (valine, leucine, isoleucine)[1]. The OsAHAS-ΔW548 mutation (a single amino acid deletion) structurally alters this channel, preventing the herbicide from binding while maintaining the enzyme's natural catalytic function, conferring broad-spectrum tolerance[2].

  • For NTSR: Overexpressing Cytochrome P450 monooxygenases is the gold standard for metabolic resistance. Transgenic lines overexpressing the Beckmannia syzigachne P450 gene (BsCYP81Q32 ) or its rice ortholog (OsCYP81Q32 ) demonstrate rapid O-demethylation of the herbicide into non-toxic compounds, allowing the crop to safely tolerate application rates of 45 g ha⁻¹ and above[2][3]. Interestingly, heterologous expression of 4 in rice has also been shown to detoxify various herbicide classes, highlighting the versatility of P450 integration[4].

Q: Why do we observe unexpected phytotoxicity in our test plots despite using historically safe Pyriminobac-methyl formulations? A: This is a classic symptom of environmental suppression of metabolic pathways. Pyriminobac-methyl is typically applied directly to 5[5]. If the paddy experiences cold stress or severe waterlogging immediately post-application, the rice plant's transcriptional machinery is diverted to stress-response genes. This downregulates the endogenous P450s required for detoxification. If the kinetics of O-demethylation slow down, the herbicide will reach and bind the ALS target site before it can be metabolized. Ensure application occurs during optimal thermal windows and maintain a stable, shallow water layer[5].

Section 2: Safener Application & Metabolic Induction

When genetic modification is not an option, chemical safeners are used to artificially induce the expression of P450s and Glutathione S-transferases (GSTs) in wild-type rice. To ensure your safener is actually working, you must validate the metabolic kinetics.

Protocol: Quantifying Safener-Induced P450 Metabolism of Pyriminobac-methyl

This protocol is a self-validating system designed to prevent false positives caused by extraction errors or spontaneous chemical degradation.

Step 1: Safener Induction Phase Grow rice seedlings hydroponically to the 3-leaf stage. Apply the safener candidate to the nutrient solution exactly 48 hours prior to herbicide exposure.

  • Causality: P450 monooxygenases are transcriptionally regulated. A 48-hour lead time is biologically required for mRNA accumulation and subsequent protein translation before the herbicide challenge.

Step 2: Radiolabeled Herbicide Application Spike the culture medium with [14C]-Pyriminobac-methyl at a concentration equivalent to field application rates (e.g., 45 g ai/ha).

  • Causality: Distinguishing endogenous plant metabolites from herbicide degradation products requires 6 using radiolabeling[6].

  • Validation Checkpoint: Simultaneously run a cell-free control vial with the exact[14C] spike. If the cell-free control shows <98% recovery at the end of the experiment, your solvent is causing precipitation or volatilization, rendering your metabolic calculations invalid. Discard the batch and reformulate your solvent matrix.

Step 3: Tissue Extraction & Phase Separation Harvest plants at 7 Days After Treatment (DAT). Homogenize tissues immediately in cold acetonitrile/water (80:20, v/v).

  • Causality: Cold extraction prevents the spontaneous thermal degradation of labile intermediate metabolites, ensuring you are measuring enzymatic breakdown, not artifactual degradation[6].

Step 4: LC-MS/MS and Scintillation Counting Separate the extract using reverse-phase HPLC. Quantify the parent Pyriminobac-methyl fraction versus the O-demethylated metabolite fraction using an inline flow scintillation analyzer. The ratio of parent-to-metabolite provides your quantifiable "Selectivity Index."

Data Summary: Comparative Efficacy of Selectivity Strategies

The following table summarizes the expected tolerance limits and resistance folds when applying different selectivity enhancement strategies in rice crops.

Table 1: Selectivity Enhancement Strategies for Pyriminobac-methyl

Enhancement StrategyTarget ModificationPrimary MechanismMax Tolerated Dose (g ai/ha)Selectivity Fold-Increase*
Baseline (Wild-Type) NoneBasal P450 Metabolism20 - 301.0x (Baseline)
Chemical Safening Endogenous P450/GSTInduced Detoxification45 - 601.5x - 2.0x
Transgenic (BsCYP81Q32) Cytochrome P450Accelerated O-demethylation> 100> 3.0x
Transgenic (OsAHAS-ΔW548) ALS EnzymeTarget-Site Exclusion> 200> 6.0x

*Fold-increase is relative to the Wild-Type Indica baseline tolerance.

References

  • [5] Title: Pyriminobac-Methyl 15% WP. Source: Sino Agro. URL:

  • [2] Title: Breeding herbicide-resistant rice using CRISPR-Cas gene editing and other technologies. Source: NIH. URL:

  • [6] Title: Metabolism of a New Herbicide, [14C]Pyribenzoxim, in Rice. Source: ACS Publications. URL:

  • [4] Title: Transgenic Rice Containing Human CYP2B6 Detoxifies Various Classes of Herbicides. Source: ACS Publications. URL:

  • [1] Title: US20240401073A1 - Als inhibitor herbicide tolerant beta vulgaris mutants. Source: Google Patents. URL:

  • [3] Title: Metabolic resistance to acetolactate synthase inhibitors in Beckmannia syzigachne: identification of CYP81Q32 and its transcription regulation. Source: PubMed. URL:

Sources

Optimization

Minimizing the degradation of Pyriminobac-methyl in stock solutions

Welcome to the Technical Support Center for Agrochemical Formulation and Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Pyriminobac-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Agrochemical Formulation and Stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Pyriminobac-methyl (EPM)[1].

Pyriminobac-methyl is a highly selective pyrimidinyl carboxy herbicide that functions as a branched-chain amino acid synthesis inhibitor (targeting acetohydroxyacid synthase, AHAS)[2]. While highly effective in vivo, maintaining the integrity of EPM in in vitro stock solutions requires strict environmental controls. Degradation in stock solutions is not merely a loss of concentration; it fundamentally alters the stereochemistry and active pharmacophore of the molecule, leading to irreproducible experimental data.

Below is our comprehensive troubleshooting guide, quantitative reference data, and a self-validating protocol to ensure absolute stock integrity.

Part 1: Troubleshooting & FAQs (The Causality of Degradation)

Q1: My EPM stock solution is losing herbicidal activity over time, even when stored in the refrigerator (4°C). Why is this happening? A: You are likely observing chemical hydrolysis . Pyriminobac-methyl is a methyl ester[2]. When dissolved in solvents that are not strictly anhydrous (or if atmospheric moisture condenses inside the vial during repeated fridge-to-bench transitions), the ester moiety undergoes slow hydrolysis, cleaving into the inactive pyrimidinyl benzoic acid derivative and methanol[3]. Causality & Action: Refrigerator temperatures (4°C) are insufficient to halt hydrolysis in the presence of trace water. You must use strictly anhydrous solvents (e.g., LC-MS grade Acetonitrile) and store single-use aliquots at -20°C to kinetically freeze the hydrolysis reaction[1].

Q2: I ran an HPLC analysis on my month-old stock solution and detected a new, closely eluting secondary peak. The total mass seems unchanged. What is this artifact? A: This is a classic signature of photolytic E-Z isomerization . Pyriminobac-methyl contains a C=N double bond in its methoxyiminoethyl group, which restricts rotation and creates distinct (E) and (Z) stereoisomers[2]. The (E)-isomer is the active herbicidal conformation[2]. Exposure to ambient laboratory lighting (specifically UV wavelengths) provides the activation energy required to break the pi-bond temporarily, allowing rotation and conversion into the less active (Z)-isomer. Causality & Action: Always prepare and store EPM in actinic (amber) glass vials to block UV transmission.

Q3: Can I prepare my 1000 mg/L stock solution directly in an aqueous buffer to save time? A: No. The aqueous solubility of EPM is exceptionally low (approximately 9.25 mg/L at 20°C, pH 7)[2]. Attempting to create a high-concentration aqueous stock will result in precipitation and a non-homogenous suspension. Furthermore, aqueous environments accelerate abiotic degradation[1]. Stock solutions must be prepared in a compatible organic solvent (like Acetonitrile or Hexane/Acetone mixtures)[4], and only diluted into aqueous buffers immediately prior to the assay.

Part 2: Quantitative Stability Data

To facilitate rapid experimental planning, the physicochemical thresholds of Pyriminobac-methyl are summarized below.

ParameterValue / ThresholdScientific Implication
Aqueous Solubility (pH 7, 20°C) 9.25 mg/L[2]High-concentration stocks must use organic solvents.
Organic Solubility (20°C) 14,600 mg/L (Methanol/ACN)[2]Excellent solubility for 1,000 mg/L standard stocks.
Soil/Aqueous Half-Life 37.46 to 66.00 days[1]Aqueous working solutions degrade rapidly; prepare fresh daily.
Primary Degradation Pathways Hydrolysis, Photolysis[3]Dictates the need for anhydrous, dark storage conditions.
Active Stereoisomer (E)-isomer[2]Isomerization to (Z) reduces efficacy; requires LC-MS monitoring.

Part 3: Self-Validating Protocol for EPM Stock Preparation

To guarantee trustworthiness in your assays, do not assume your stock is stable. Use this self-validating methodology to prepare and verify a 1,000 mg/L Pyriminobac-methyl stock solution.

Phase 1: Preparation under Controlled Conditions

  • Solvent Selection: Procure LC-MS grade, anhydrous Acetonitrile (ACN). Rationale: ACN provides excellent solubility without acting as a nucleophile (unlike methanol, which can occasionally participate in transesterification over long periods).

  • Dissolution: Weigh 10.0 mg of analytical standard (E)-Pyriminobac-methyl[1]. Dissolve entirely in 10.0 mL of anhydrous ACN to yield a 1,000 mg/L stock. Perform this step under subdued lighting.

  • Aliquoting: Dispense the stock into 0.5 mL single-use amber glass vials.

  • Inert Atmosphere: Gently purge the headspace of each vial with Argon gas before sealing with PTFE-lined caps. Rationale: Displacing oxygen and atmospheric moisture prevents oxidative degradation and hydrolysis[3]. Store immediately at -20°C.

Phase 2: The Self-Validation Step (Quality Control) Before utilizing a stored aliquot for a critical bioassay or analytical run, it must validate its own integrity.

  • Thaw one 0.5 mL aliquot to room temperature.

  • Dilute a 10 µL sample to 1 mg/L using a CaCl2 solution (0.01 mol/L) to maintain ionic strength[1].

  • LC-MS/MS Verification: Inject the sample into an Agilent 6460C QQQ (or equivalent) using a C18 column (e.g., ZORBAX Eclipse XDB-C18, 150 x 4.6 mm, 5 µm) at 35°C[1].

    • Mobile Phase: Gradient of Water (0.1% formic acid) and Acetonitrile[1].

  • Validation Criteria:

    • Pass: Chromatogram shows a single dominant peak corresponding to the (E)-isomer parent mass.

    • Fail: Presence of a secondary peak >5% area (indicating Z-isomerization) or detection of the cleaved pyrimidinyl benzoic acid mass (indicating hydrolysis). If the aliquot fails, discard the batch.

Part 4: Degradation Troubleshooting Workflow

Use the following logical pathway to diagnose and resolve EPM stock degradation issues in your laboratory.

EPM_Troubleshooting Start EPM Stock Degradation Detected via LC-MS/MS CheckLight Was the stock exposed to ambient UV/Light? Start->CheckLight LightYes Photolysis / E-Z Isomerization Action: Switch to Amber Vials CheckLight->LightYes Yes CheckSolvent Is the solvent strictly anhydrous (e.g., pure ACN)? CheckLight->CheckSolvent No SolventNo Hydrolysis (Ester Cleavage) Action: Purge with Argon & Use ACN CheckSolvent->SolventNo No CheckTemp Stored at > -20°C or subjected to freeze-thaw cycles? CheckSolvent->CheckTemp Yes TempYes Thermal Degradation Action: Aliquot & Store at -20°C CheckTemp->TempYes Yes Stable Stable (E)-Pyriminobac-methyl (>99% Recovery Confirmed) CheckTemp->Stable No

Diagnostic logic tree for identifying and resolving Pyriminobac-methyl stock degradation.

References

  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Copernicus.org.
  • Pyriminobac-methyl (Ref: KIH-6127) - AERU. Herts.ac.uk.
  • WO2015197468A1 - Herbicidal propynyl-phenyl compounds - Google Patents. Google.com.
  • Development of a multi-residue analytical method for pesticides. Niph.go.jp.

Sources

Troubleshooting

Best practices for handling and disposal of Pyriminobac-methyl in a laboratory setting

Welcome to the technical support guide for Pyriminobac-methyl. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the safe handling, storag...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Pyriminobac-methyl. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for the safe handling, storage, and disposal of Pyriminobac-methyl in a laboratory setting. Our goal is to synthesize regulatory standards with practical, in-lab experience to ensure both scientific integrity and personal safety.

Section 1: Core Hazard Profile and Characteristics

Understanding the fundamental properties and hazards of a chemical is the bedrock of safe laboratory practice. This section addresses the most frequently asked questions regarding the safety profile of Pyriminobac-methyl.

Frequently Asked Questions (FAQs): Hazard Identification

Q: What are the primary health and environmental hazards associated with Pyriminobac-methyl?

A: Pyriminobac-methyl is not classified as a primary acute toxin, but it presents several specific hazards that require careful management. According to the Globally Harmonized System (GHS) classifications, the primary concerns are:

  • Skin Irritation: Causes mild skin irritation (Category 3).[1][2]

  • Eye Irritation: Causes serious eye irritation (Category 2B).[1]

  • Skin Sensitization: May cause an allergic skin reaction (Category 1).[1]

  • Specific Target Organ Toxicity: Vapors and overexposure may cause drowsiness, dizziness, or narcotic effects (Single Exposure, Category 3).[1][3][4]

  • Environmental Hazard: It is classified as hazardous to the aquatic environment, both in the short-term (Acute - Category 3) and long-term (Long-term - Category 3).[1] This is a critical consideration for waste disposal, making sink disposal unacceptable.

Q: What are the key physical and chemical properties of Pyriminobac-methyl?

A: Awareness of these properties is crucial for proper storage and handling. Pyriminobac-methyl is a benzoate ester and an aromatic ether, typically appearing as a white, solid powder.[1][2][5]

PropertyValueSource
CAS Number 136191-64-5 / 147411-69-6 ((E)-isomer)[3][6]
Molecular Formula C17H19N3O6[1]
Molecular Weight 361.3 g/mol [1]
Appearance Solid, White Powder[2][5]
Melting Point 105 - 106 °C[1][2]
Storage Temperature 0 - 6 °C Recommended[2]
Section 2: Personal Protective Equipment (PPE) Protocols

The first line of defense against chemical exposure is consistent and correct use of PPE. The choice of PPE is not static; it must adapt to the specific experimental procedure being performed.

Core Directive: Mandatory PPE

For all routine laboratory handling of Pyriminobac-methyl (e.g., weighing, solution preparation, transfers), the following minimum PPE is mandatory:

  • Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles must be worn.[7]

  • Skin and Body Protection:

    • A standard laboratory coat.

    • Closed-toe and closed-heel shoes.[7]

    • Long pants or equivalent attire covering all skin below the waist.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[7][8]

Troubleshooting Guide: Advanced PPE Scenarios

Q: My experiment involves heating Pyriminobac-methyl or may generate aerosols/dust. Is my standard PPE sufficient?

A: No. When there is an increased risk of inhalation, you must enhance your controls. All operations that could generate dust or aerosols must be conducted within a certified chemical fume hood or other ventilated enclosure.[7] If a risk assessment determines that exposure limits could be exceeded, a NIOSH/MSHA-approved air-purifying respirator may be necessary.[3][9]

Q: How should I manage my PPE after an experiment?

A: PPE management is critical to prevent secondary contamination.

  • Cleaning: Reusable PPE should be cleaned before each day of reuse according to the manufacturer's instructions, typically with detergent and hot water.[10]

  • Disposal: Disposable gloves and other single-use items should be removed and discarded immediately after use or upon contamination. Any PPE that becomes heavily contaminated with Pyriminobac-methyl should be discarded as hazardous waste in a sealed, labeled container.[8][10]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental risk level.

PPE_Selection start Start: Assess Pyriminobac-methyl Task task_type Generate Dust/Aerosol? start->task_type weighing Standard Handling: - Weighing (solid) - Solution Prep task_type->weighing No aerosol High-Risk Task: - Heating - Sonicating - Vortexing task_type->aerosol Yes ppe_standard Mandatory PPE: - Safety Goggles - Lab Coat - Nitrile Gloves weighing->ppe_standard ppe_enhanced Enhanced Controls & PPE: - Chemical Fume Hood - Mandatory PPE - Consider Respirator* aerosol->ppe_enhanced caption *Based on formal risk assessment. Spill_Response start Spill Detected assess 1. ASSESS Is spill large or unmanageable? Are you trained to respond? start->assess evacuate EVACUATE AREA Contact EHS / Emergency Services assess->evacuate Yes secure 2. SECURE & PREPARE - Alert others - Don appropriate PPE - Isolate the area assess->secure No cleanup 3. CLEANUP - Cover with inert absorbent - Sweep into waste container - AVOID raising dust secure->cleanup decon 4. DECONTAMINATE - Wash with detergent - Rinse with water - Final solvent rinse (optional) cleanup->decon dispose 5. DISPOSE - Seal all materials in a labeled hazardous waste container decon->dispose

Caption: A logical workflow for responding to a chemical spill.

Section 4: Laboratory Waste Disposal

Proper waste segregation and disposal are legal requirements and ethical scientific responsibilities, particularly for compounds like Pyriminobac-methyl with known aquatic toxicity. [1]

Frequently Asked Questions (FAQs): Waste Management

Q: Can I pour dilute aqueous solutions of Pyriminobac-methyl down the sink?

A: Absolutely not. Due to its classification as "Hazardous to the aquatic environment," all solutions containing Pyriminobac-methyl, regardless of concentration, must be collected as hazardous chemical waste. [1][8]Environmental persistence and potential for groundwater contamination are significant concerns. [11][12] Q: How do I properly collect and label different types of Pyriminobac-methyl waste?

A: Waste must be segregated by type to ensure safe and compliant disposal. Use separate, clearly labeled, and sealed containers for each waste stream. [13][14]* Unused/Expired Solid Chemical: Keep in its original container and label as "Hazardous Waste: Pyriminobac-methyl."

  • Aqueous Waste: Collect in a dedicated, labeled container for "Aqueous Hazardous Waste containing Pyriminobac-methyl."

  • Organic Solvent Waste: If used in your process, collect in a separate, labeled container for "Halogenated" or "Non-Halogenated" organic waste, and list Pyriminobac-methyl as a component.

  • Contaminated Solids: This includes used gloves, weigh boats, paper towels, and spill debris. Collect in a sealed, heavy-duty plastic bag or a solid waste container labeled "Solid Hazardous Waste: Pyriminobac-methyl contaminated debris."

  • Contaminated Sharps: Needles, syringes, or broken glass must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

Diagram: Waste Segregation Workflow

Waste_Segregation start Generate Pyriminobac-methyl Waste waste_type What is the physical form of the waste? start->waste_type solid Solid waste_type->solid Solid liquid Liquid waste_type->liquid Liquid sharp Sharp waste_type->sharp Sharp solid_type Is it neat chemical or contaminated debris? solid->solid_type liquid_type Is the solvent aqueous or organic? liquid->liquid_type container_sharps Container: Puncture-proof bin Label: 'Contaminated Sharps' sharp->container_sharps container_neat Container: Original bottle Label: 'Waste Pyriminobac-methyl' solid_type->container_neat Neat Chemical container_debris Container: Lined solid bin Label: 'Contaminated Debris' solid_type->container_debris Debris/PPE container_aqueous Container: Aqueous Waste Carboy Label: 'Aqueous Waste' liquid_type->container_aqueous Aqueous container_organic Container: Solvent Waste Carboy Label: 'Organic Waste' liquid_type->container_organic Organic

Caption: A decision-making guide for proper waste segregation.

References
  • Pyriminobac-methyl | C17H19N3O6 | CID 9604652. PubChem - NIH. [Link]

  • Pyriminobac-methyl (Ref: KIH-6127). AERU. [Link]

  • Personal Protective Equipment for Pesticide Handlers. US EPA. (2025). [Link]

  • STANDARD OPERATING PROCEDURE: EQUIPMENT DECONTAMINATION PROTOCOL. Maine Department of Environmental Protection. (2009). [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks. [Link]

  • pyriminobac-methyl data sheet. Compendium of Pesticide Common Names. [Link]

  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Copernicus.org. (2022). [Link]

  • (E)-Pyriminobac-methyl | 1X10MG | C17H19N3O6 | 676166. HPC Standards. [Link]

  • PI28/PI061: Personal Protective Equipment for Handling Pesticides. Ask IFAS - University of Florida. (2019). [Link]

  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Environmental Sciences and Ecology: An International Journal. (2022). [Link]

  • Standard Operating Procedure for Field Equipment Cleaning and Decontamination. US EPA. (2019). [Link]

  • Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). The Sarpong Group - UC Berkeley. (2013). [Link]

  • Management of decontamination in chemical accidents: a laboratory model. PMC - NCBI. (2023). [Link]

  • Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata. ResearchGate. (2026). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Chemicals - MIT EHS. Massachusetts Institute of Technology. [Link]

  • STANDARD OPERATING PROCEDURE: EQUIPMENT DECONTAMINATION PROTOCOL. Maine.gov. (2015). [Link]

  • Removal of residues of psychoactive substances during wastewater treatment... PubMed - NCBI. (2023). [Link]

  • Removal of the pesticide methomyl contained in simulated effluent... ResearchGate. (2020). [Link]

  • DISCLAIMER This report was prepared as an account of work... OSTI.gov. (2025). [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Validation of LC-MS/MS and GC-MS Methods for Pyriminobac-methyl Analysis

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the quantitative analysis of Pyriminobac-m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for the quantitative analysis of Pyriminobac-methyl. Designed for researchers, analytical scientists, and quality control professionals, this document delves into the causality behind experimental choices, presents detailed, self-validating protocols, and offers a clear framework for cross-validation based on authoritative guidelines.

Introduction: The Analytical Challenge of Pyriminobac-methyl

Pyriminobac-methyl is a systemic herbicide widely used to control grasses, sedges, and broad-leaved weeds, particularly in rice cultivation.[1] Its mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals.[1] While effective, its potential persistence in soil and translocation into food crops necessitates robust and reliable analytical methods to monitor its residues. Ensuring compliance with Maximum Residue Limits (MRLs) is paramount for food safety and environmental protection.[2][3]

The choice between LC-MS/MS and GC-MS/MS is a critical decision in method development. This choice is not arbitrary; it is dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific performance requirements of the assay, such as sensitivity and throughput. This guide provides a comprehensive framework for making an informed decision by cross-validating both techniques.

Physicochemical Properties: Guiding the Chromatographic Approach

Understanding the inherent properties of Pyriminobac-methyl is the foundation for selecting the appropriate analytical platform. A molecule's polarity, volatility, and thermal stability determine its suitability for liquid or gas phase separation.

PropertyValueImplication for AnalysisSource
Molecular Formula C₁₇H₁₉N₃O₆-[4]
Molecular Weight 361.3 g/mol Suitable for both MS techniques.[4]
Melting Point 105 - 106 °CIndicates a solid state at room temperature.[4][5]
LogP (Octanol/Water) 2.84Suggests moderate polarity, making it amenable to both reversed-phase LC and potentially GC.[4][5]
Vapor Pressure 1.42E-11 mmHg at 25°CLow volatility suggests that GC analysis will require high temperatures, posing a risk of thermal degradation.[6]
Water Solubility Low (2.49e-04 M)Requires an organic solvent for efficient extraction from aqueous matrices.[5]

The moderate LogP value suggests Pyriminobac-methyl is a candidate for both techniques. However, its low vapor pressure and the presence of several functional groups (ether, ester, oxime) raise concerns about its thermal stability in a hot GC inlet, making LC-MS/MS an attractive, and potentially more robust, primary option.

Universal Sample Preparation: The QuEChERS Method

For the analysis of pesticide residues in complex matrices like food and soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard.[7][8] Its effectiveness in producing a clean extract suitable for both LC and GC platforms makes it the ideal starting point for a cross-validation study.[9][10]

The core principle involves an initial extraction of the homogenized sample with acetonitrile, followed by a salting-out step to partition the acetonitrile from the aqueous phase.[2] A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components like fatty acids, sugars, and pigments.[11]

G extract extract aliquot aliquot extract->aliquot Transfer to d-SPE Tube final_extract final_extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis Ready for Injection

Caption: QuEChERS sample preparation workflow.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating quality controls and adhering to established best practices.

LC-MS/MS Method Protocol

This method is predicated on the direct analysis of the QuEChERS extract, leveraging the high compatibility of acetonitrile with reversed-phase liquid chromatography.

  • Instrumentation:

    • Liquid Chromatograph: High-performance (HPLC) or Ultra-High-Performance (UHPLC) system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., ZORBAX SB C18, 2.1 x 100 mm, 3.5 µm) or equivalent.[12]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[12]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor > Product):

      • Quantifier: 362.1 > 330.1[13]

      • Qualifier: 362.1 > 284.1[13]

    • Instrument Parameters: Optimize source temperature, gas flows, and collision energies according to manufacturer specifications to maximize signal for the specified transitions.

GC-MS/MS Method Protocol

This method requires careful optimization of the GC inlet temperature to ensure efficient volatilization without causing thermal degradation of Pyriminobac-methyl.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless or programmable temperature vaporization (PTV) inlet.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: Low-bleed 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C (Splitless injection). Rationale: This temperature is a common starting point for pesticide analysis, but may need to be lowered if thermal degradation is observed.

    • Oven Program: Initial temperature 80 °C, hold for 1 minute, ramp at 25 °C/min to 280 °C, hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor > Product):

      • Quantifier: 302.1 > 256.2[15]

      • Qualifier: 237.1 > 208.2 (Note: Precursor may differ based on fragmentation pattern). Rationale: The precursor ion in EI is often a fragment, not the molecular ion. These transitions are based on published multi-residue methods including Pyriminobac-methyl.[15]

    • Instrument Parameters: Optimize ion source and transfer line temperatures (e.g., 230 °C and 280 °C, respectively) and collision energies for maximum signal intensity.

Cross-Validation Framework and Performance Comparison

The objective of cross-validation is to demonstrate that each analytical procedure is fit for its intended purpose and to directly compare their performance characteristics.[16][17] The validation should be conducted in accordance with established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[18][19]

G cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2(R2)) cluster_decision Decision Criteria LCMS LC-MS/MS Method Params Accuracy (% Recovery) |  Precision (% RSD) |  Linearity (r²) |  Sensitivity (LOD/LOQ) |  Specificity |  Matrix Effect LCMS->Params Evaluate GCMS GC-MS/MS Method GCMS->Params Evaluate Decision Method Suitability | Fitness for Purpose Params->Decision Compare Results

Caption: Cross-validation logical workflow.

Comparative Performance Data

The following table summarizes expected performance data based on published literature and typical method capabilities for the analysis of Pyriminobac-methyl in a representative matrix (e.g., rice).[12][13][20]

Validation ParameterLC-MS/MSGC-MS/MSAcceptance Criteria (SANTE/11312/2021)
Linearity (r²) > 0.996> 0.995> 0.99
Spike Levels 0.01, 0.05, 0.1 mg/kg0.01, 0.05, 0.1 mg/kgAt LOQ and relevant MRLs
Accuracy (Mean Recovery) 73.0% - 86.7%70% - 115%70% - 120%
Precision (RSD) 1.2% - 5.5%< 15%≤ 20%
LOD (Limit of Detection) 0.8 µg/kg (0.0008 mg/kg)~ 3 µg/kg (0.003 mg/kg)Reportable
LOQ (Limit of Quantitation) ~ 3 µg/kg (0.003 mg/kg)0.01 mg/kgReportable & ≤ MRL
Specificity High (MRM transitions)High (MRM transitions)No significant interferences at analyte RT

Data for LC-MS/MS are adapted from a study on Pyriminobac-methyl in rice.[12] Data for GC-MS/MS are estimated based on typical performance for multi-residue methods.

Discussion: Expertise-Driven Interpretation

The cross-validation data reveals the distinct advantages and potential limitations of each technique for Pyriminobac-methyl analysis.

  • Sensitivity and Specificity: Both methods offer excellent specificity due to the use of tandem mass spectrometry in MRM mode. However, LC-MS/MS demonstrates superior sensitivity, achieving a lower Limit of Quantitation (LOQ).[12][13] This is a critical advantage when analyzing samples for compliance with very low MRLs, often set at a default of 0.01 mg/kg.[21] The enhanced sensitivity in LC-MS/MS can be attributed to the efficient ionization of Pyriminobac-methyl via ESI and the reduced potential for on-column or inlet degradation compared to GC.

  • Robustness and Matrix Effects: The primary challenge for the GC-MS/MS method is the thermal stability of Pyriminobac-methyl. Its low volatility requires a relatively high inlet temperature for efficient transfer to the column, which can lead to partial degradation and reduced response over time, impacting method robustness. LC-MS/MS, being a room-temperature separation technique, entirely bypasses this risk. The direct injection of the acetonitrile extract in LC-MS/MS is simpler, whereas some GC methods may require a solvent exchange step to a less polar solvent to achieve good peak shape for early eluting compounds.[21]

  • Throughput and Applicability: The QuEChERS sample preparation is universally applicable and efficient for both workflows.[22] The choice of instrument often comes down to the broader scope of the laboratory. Laboratories that primarily run multi-residue screens for a wide range of pesticides often use both GC-MS/MS and LC-MS/MS to cover compounds of varying polarity and volatility.[20][23] While LC-MS/MS appears to be the superior choice for a dedicated Pyriminobac-methyl assay, the GC-MS/MS method is validated as a viable and acceptable alternative, particularly if the analyte is included in a larger screen of GC-amenable pesticides.

Conclusion and Recommendations

This comprehensive guide demonstrates that both LC-MS/MS and GC-MS/MS are capable of the reliable quantitation of Pyriminobac-methyl residues. However, a cross-validation of the methods reveals a clear performance advantage for LC-MS/MS.

  • Recommendation for Optimal Performance: For applications requiring the highest sensitivity, robustness, and accuracy, LC-MS/MS is the recommended technique . Its ability to analyze the analyte at ambient temperature avoids the potential for thermal degradation, leading to superior quantitative performance and lower detection limits.

  • Recommendation for Broad Screening: GC-MS/MS is a validated and acceptable alternative , especially for laboratories that incorporate Pyriminobac-methyl into a broader multi-residue method for GC-amenable pesticides. Analysts must pay close attention to inlet conditions and monitor for signs of analyte degradation to ensure long-term method stability.

Ultimately, the choice of methodology should be guided by the specific analytical requirements, such as target LOQs and laboratory resources. Performing an in-house cross-validation as described herein empowers laboratories to make a data-driven decision and ensures the generation of scientifically sound and defensible results.

References

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Google Books.
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  • ICH and FDA Guidelines for Analytical Method Valid
  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
  • QuEChERS Method for Pesticide Residue Analysis. (2025, April 1). Phenomenex.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). PMC.
  • FDA Guidance on Analytical Method Valid
  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012, December 3). AZoM.com.
  • Analysis of Pesticide Residues in food by QuEChERS and GCMS. (n.d.). Merck Millipore.
  • Home of the QuEChERS Method. (n.d.). QuEChERS.com.
  • (PDF) Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (n.d.).
  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (n.d.). PubMed.
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  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • Determination of pyriminobac-methyl and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS. (n.d.).
  • validation of analytical procedures q2(r2). (2023, November 30). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
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  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency.
  • PYRIMINOBAC-METHYL | CAS#:136191-64-5. (2025, August 25). Chemsrc.
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  • Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes1. (2023, February 14). Food Safety.
  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds†‡. (n.d.). Royal Society of Chemistry.
  • LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. (2024, October 1).
  • LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). (n.d.).
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  • C135 LC/MS/MSによる農薬分析を支援:Shimadzu Pesticide MRM Library. (n.d.). Shimadzu.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent.
  • GC-QMS Application: ガスクロマトグラフ質量分析計を使用した水道規制農薬の一斉分析に関する検討. (n.d.). JEOL.
  • Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). Thermo Fisher Scientific.
  • LC-MS Applications for Food Safety Analysis Compendium. (n.d.). Thermo Fisher Scientific.
  • GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. (n.d.). Phenomenex.
  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024, October 5). The University of Manchester.

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Comparative

Comparative Efficacy and Mechanistic Profiling of Pyriminobac-methyl vs. Alternative ALS-Inhibiting Herbicides

Executive Summary This guide provides a rigorous comparative analysis of Pyriminobac-methyl against other leading ALS inhibitors—namely Bispyribac-sodium and Penoxsulam —detailing their efficacy profiles, structural nuan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a rigorous comparative analysis of Pyriminobac-methyl against other leading ALS inhibitors—namely Bispyribac-sodium and Penoxsulam —detailing their efficacy profiles, structural nuances, and standardized, self-validating protocols for resistance profiling.

Mechanism of Action: The ALS Inhibition Pathway

Pyriminobac-methyl, Bispyribac-sodium, and Penoxsulam all function by competitively binding to the ALS enzyme complex[2]. This binding physically blocks the catalytic conversion of pyruvate to 2-acetolactate, and 2-ketobutyrate to 2-aceto-2-hydroxybutyrate[1]. The subsequent depletion of essential BCAAs (valine, leucine, and isoleucine) triggers a lethal cascade of physiological disruptions: cessation of cell division, chlorosis, necrosis, and ultimate plant death within 7 to 10 days post-treatment[1][5].

From a structural chemistry perspective, Pyriminobac-methyl exhibits geometric isomerism due to a C=N double bond in its methoxyiminoethyl group[3]. The (E)-isomer (EPM) demonstrates significantly higher herbicidal activity than the (Z)-isomer, driven by stronger soil adsorption, optimized lipophilicity (log P), and superior target-site binding affinity[1][6].

ALSinhibition Pyruvate Pyruvate (Substrate) ALS Acetolactate Synthase (ALS) [Target Enzyme] Pyruvate->ALS Ketobutyrate 2-Ketobutyrate (Substrate) Ketobutyrate->ALS Acetolactate 2-Acetolactate ALS->Acetolactate Catalysis AcetoHydroxybutyrate 2-Aceto-2-hydroxybutyrate ALS->AcetoHydroxybutyrate Catalysis Herbicides ALS Inhibitors (Pyriminobac-methyl, Bispyribac-sodium, Penoxsulam) Herbicides->ALS Competitive Inhibition BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAA Biosynthesis Pathway AcetoHydroxybutyrate->BCAA Biosynthesis Pathway PlantDeath Plant Starvation & Death BCAA->PlantDeath Depletion causes

Fig 1: Mechanism of ALS-inhibiting herbicides blocking branched-chain amino acid biosynthesis.

Comparative Efficacy and Application Profiling

While these herbicides share a primary target site, their field efficacy, application rates, and weed control spectrums vary significantly due to differences in chemical classification and whole-plant metabolism[1][7].

Table 1: Comparative Efficacy and Application Profile of Key ALS Inhibitors

HerbicideChemical FamilyTarget Weed SpectrumTypical Dose (g a.i./ha)Key Advantages & Limitations
Pyriminobac-methyl PyrimidinylthiobenzoateHighly specific to grasses (e.g., E. crus-galli)30–45[8]Exceptional rice safety and targeted grass control; limited efficacy on broadleaf weeds[3].
Bispyribac-sodium PyrimidinylthiobenzoateGrasses and select broadleaf weeds20–25[7][9]Rapid action on grasses; however, control of sedges can be inconsistent[7].
Penoxsulam TriazolopyrimidineComplex flora (Grasses, broadleaf, sedges)22.5–25[7][10]Broad-spectrum control; requires precise application timing (10-15 DAT) for optimal efficacy[7][10].

Self-Validating Experimental Protocol for Efficacy & Resistance

To accurately compare herbicide efficacy and diagnose resistance mechanisms, researchers must employ a dual-tiered, self-validating system. By correlating in vivo whole-plant mortality (GR50) with in vitro enzyme inhibition (IC50), we establish a closed-loop causality: confirming whether observed field survival is directly driven by target-site failure or secondary metabolic detoxification.

ExpWorkflow SeedPrep 1. Seed Stratification & Germination (E. crus-galli) Treatment 2. Herbicide Application (Dose-Response: 0-50 g/ha) SeedPrep->Treatment InVivo 3a. In Vivo Efficacy (Biomass & Survival at 21 DAT) Treatment->InVivo InVitro 3b. In Vitro ALS Assay (Enzyme Extraction & Inhibition) Treatment->InVitro Validation 4. Cross-Validation (IC50 vs. GR50 Correlation) InVivo->Validation InVitro->Validation

Fig 2: Self-validating workflow correlating in vitro ALS inhibition with in vivo plant mortality.

Step-by-Step Methodology:
  • Seed Stratification & Plant Cultivation (In Vivo Phase):

    • Procedure: Germinate E. crus-galli seeds in a controlled greenhouse environment (25°C/20°C day/night, 16h photoperiod). Cultivate until the 3- to 4-leaf stage.

    • Causality: Treating at the 3-4 leaf stage mimics standard post-emergence field application windows, ensuring the physiological relevance of the absorption and translocation data[10].

  • Dose-Response Herbicide Application:

    • Procedure: Apply Pyriminobac-methyl, Bispyribac-sodium, and Penoxsulam using a track sprayer calibrated to deliver 300 L/ha[7]. Utilize a logarithmic dose range (e.g., 0.1x to 4x the recommended field rate).

    • Causality: A logarithmic scale is mathematically critical for accurately calculating the GR50 (dose required to reduce biomass by 50%) via non-linear regression, providing a standardized metric for efficacy comparison.

  • In Vitro ALS Enzyme Extraction & Assay:

    • Procedure: Extract crude ALS enzyme from untreated leaf tissue using a homogenization buffer (50 mM potassium phosphate, 1 mM sodium pyruvate, 10 µM FAD)[1]. Incubate with varying herbicide concentrations (0.1 nM to 100 µM). Measure the conversion of acetolactate to acetoin colorimetrically at 530 nm.

    • Causality: This isolates the target enzyme from whole-plant metabolic factors. It acts as the internal control for the mechanism of action. If a weed population shows a high GR50 (in vivo survival) but a low IC50 (in vitro susceptibility), the resistance is metabolic, not target-site[8].

  • Data Synthesis & Cross-Validation:

    • Procedure: Plot GR50 against IC50 to calculate the resistance index (RI).

    • Causality: Concordance between these two metrics validates the experimental system, proving that the phenotypic response is directly linked to the biochemical blockade.

Resistance Mechanisms & Cross-Resistance

The widespread use of ALS inhibitors has led to selective pressure, resulting in resistant weed biotypes. Resistance typically manifests through two primary mechanisms:

  • Target-Site Mutations: Point mutations or deletions in the ALS gene alter the enzyme's binding pocket. For instance, the W548M mutation or ΔW548 deletion confers broad-spectrum cross-resistance to multiple ALS families, including Pyriminobac-methyl, Bispyribac-sodium, and Penoxsulam[8].

  • Metabolic Resistance: Enhanced degradation of the herbicide before it reaches the target site. Transgenic studies have proven that the overexpression of specific Cytochrome P450 enzymes (e.g., CYP81A68 or CYP81Q32) rapidly detoxifies these compounds, conferring robust metabolic resistance to Pyriminobac-methyl and Bispyribac-sodium[8].

Conclusion

Pyriminobac-methyl remains a highly potent, selective tool for grassy weed management in agronomic settings, particularly due to the optimized lipophilicity of its (E)-isomer. While broader-spectrum alternatives like Penoxsulam offer comprehensive weed control across complex flora, they may exert broader selection pressure. A rigorous, data-driven approach—utilizing the self-validating in vitro/in vivo protocols outlined above—is essential for monitoring efficacy shifts, diagnosing resistance mechanisms, and designing sustainable, rotational herbicide programs.

Sources

Validation

Validating the target site of Pyriminobac-methyl through genetic studies

Validating the Target Site of Pyriminobac-methyl Through Genetic Studies: A Comparative Guide 1. Introduction to Pyriminobac-methyl Pyriminobac-methyl is a highly selective, systemic herbicide belonging to the pyrimidiny...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Target Site of Pyriminobac-methyl Through Genetic Studies: A Comparative Guide

1. Introduction to Pyriminobac-methyl Pyriminobac-methyl is a highly selective, systemic herbicide belonging to the pyrimidinyl(thio)benzoate (PTB) chemical family[1]. It is predominantly utilized in post-emergence applications for the control of grass weeds, such as Echinochloa species, in paddy rice fields[1]. The core mechanism of action (MoA) for pyriminobac-methyl is the potent inhibition of acetohydroxyacid synthase (AHAS), also universally known as acetolactate synthase (ALS)[1]. Classified under the Herbicide Resistance Action Committee (HRAC) Group 2, pyriminobac-methyl disrupts the biosynthesis of branched-chain amino acids, ultimately arresting plant cell division and growth[2].

2. The Mechanistic Causality of ALS Inhibition To understand how pyriminobac-methyl outperforms or differs from alternative herbicides, we must examine the biochemical causality of its target. ALS is the first common enzyme in the biosynthetic pathway of valine, leucine, and isoleucine[3]. By competitively binding to the ALS enzyme channel, pyriminobac-methyl blocks substrate access (pyruvate and 2-ketobutyrate). The plant is subsequently starved of these essential amino acids, which triggers a cascade of secondary effects including the rapid cessation of protein synthesis and eventual plant death[3].

G Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS Acetolactate Acetolactate ALS->Acetolactate Catalysis AHB Acetohydroxybutyrate ALS->AHB Catalysis ValLeu Valine & Leucine Acetolactate->ValLeu Biosynthesis Iso Isoleucine AHB->Iso Biosynthesis PM Pyriminobac-methyl (PTB Herbicide) PM->ALS Competitive Inhibition

Diagram 1: Branched-chain amino acid biosynthesis pathway inhibited by Pyriminobac-methyl.

3. Comparative Performance: Pyriminobac-methyl vs. Alternative ALS Inhibitors ALS inhibitors are divided into five distinct chemical classes: Sulfonylureas (SU), Imidazolinones (IMI), Triazolopyrimidines (TP), Pyrimidinyl(thio)benzoates (PTB), and Sulfonylaminocarbonyltriazolinones (SCT)[3]. While they all target the same enzyme, their specific binding domains within the ALS channel vary significantly.

Genetic studies on resistant weed biotypes have revealed that mutations at specific amino acid residues in the ALS gene confer differing cross-resistance patterns[4]. For example, a mutation at the Proline-197 (Pro197) residue typically confers high-level resistance to SU herbicides and PTB herbicides like pyriminobac-methyl, but maintains susceptibility to IMI herbicides[4]. Conversely, a mutation at Tryptophan-574 (Trp574) generally confers broad-spectrum resistance across all ALS inhibitor classes.

Table 1: Comparative Cross-Resistance and Binding Profiles of ALS Inhibitors

Herbicide ClassRepresentative CompoundPrimary Binding DomainResistance via Pro197 MutationResistance via Trp574 Mutation
PTB Pyriminobac-methyl Overlaps SU domainHigh ResistanceHigh Resistance
SU Bensulfuron-methylDomain AHigh ResistanceHigh Resistance
IMI ImazethapyrDomain BLow/No ResistanceHigh Resistance
TP FlumetsulamOverlaps SU/IMIModerate ResistanceHigh Resistance

4. Genetic Validation Workflows Validating that pyriminobac-methyl specifically targets the ALS enzyme requires a self-validating experimental system. This is achieved by linking in vivo genetic mutations found in resistant biotypes to in vitro enzymatic kinetics. If a single point mutation in the ALS gene simultaneously confers whole-plant resistance and recombinant enzyme insensitivity to pyriminobac-methyl, the target site is unequivocally validated[5].

Workflow Mutant 1. Isolate Resistant Mutants Seq 2. ALS Gene Sequencing Mutant->Seq Cloning 3. Site-Directed Mutagenesis Seq->Cloning Assay 4. In Vitro Enzyme Kinetics (IC50) Cloning->Assay Validation 5. Target-Site Validation Assay->Validation

Diagram 2: Experimental workflow for genetic validation of ALS target-site resistance.

5. Experimental Protocols for Target Site Validation

Protocol A: ALS Gene Amplification and Mutation Profiling This protocol isolates the genetic variable responsible for resistance. By extracting and sequencing the ALS gene, we establish the structural causality of herbicide failure.

  • Plant Material Preparation : Cultivate susceptible (Wild-Type) and resistant biotypes of a target weed (e.g., Echinochloa phyllopogon) to the 3-leaf stage[2].

  • Genomic DNA Extraction : Isolate high-quality genomic DNA from young leaf tissue using a standard CTAB extraction method.

    • Causality: Young leaves contain metabolically active meristems with high ALS expression, ensuring optimal DNA/RNA yield for downstream amplification[2].

  • PCR Amplification : Utilize degenerate primers designed to amplify the conserved domains (A through E) of the plant ALS gene.

  • Sequencing and Alignment : Sequence the amplicons and align them against a reference ALS sequence (e.g., Arabidopsis thaliana).

    • Causality: This step identifies specific single nucleotide polymorphisms (SNPs), such as a C-to-T transition, which results in a Pro197 to Serine (Pro197Ser) amino acid substitution[4].

Protocol B: In Vitro ALS Enzyme Inhibition Assay To prove that the identified mutation is the sole cause of pyriminobac-methyl resistance, the mutant enzyme must be tested in vitro. This creates a self-validating loop: the genetic sequence predicts the biochemical phenotype.

  • Recombinant Protein Expression : Clone the Wild-Type and Mutant ALS genes into a pET expression vector and transform into E. coli (BL21). Induce expression using IPTG[5].

  • Enzyme Extraction : Lyse the cells and purify the recombinant ALS enzyme using Ni-NTA affinity chromatography.

    • Causality: Testing purified enzyme eliminates confounding variables like restricted herbicide uptake or enhanced metabolic detoxification (non-target-site resistance), isolating the target-site interaction[2].

  • Colorimetric Inhibition Assay :

    • Incubate the purified enzyme with its substrates (pyruvate and thiamine pyrophosphate) in the presence of varying concentrations of pyriminobac-methyl (e.g., 0.1 nM to 100 µM).

    • Stop the reaction with sulfuric acid and heat to 60°C to decarboxylate the product (acetolactate) into acetoin.

    • Add creatine and α-naphthol to form a colored complex, measured spectrophotometrically at 530 nm.

  • Data Analysis : Calculate the IC50 (concentration required for 50% inhibition).

    • Causality: A significantly higher IC50 for the mutant enzyme compared to the wild-type definitively validates that the mutation disrupts pyriminobac-methyl binding, confirming ALS as the primary target site[5].

6. Conclusion Through rigorous genetic studies and comparative biochemical assays, pyriminobac-methyl is validated as a potent ALS inhibitor. Its overlapping binding domain with sulfonylureas makes it highly effective but susceptible to specific target-site mutations like Pro197[4]. By employing a self-validating methodology of in vivo sequencing and in vitro kinetics, researchers can accurately map resistance profiles and develop more resilient crop protection strategies.

References

  • "Multiple resistant Echinochloa phyllopogon (=E. oryzicola) from South Korea", WeedScience.org. [Link]

  • "Different cross-resistance patterns to AHAS herbicides of two weed species", ResearchGate. [Link]

  • "Expression, Characterization, and Site-Directed Mutation of a Plant ALS Gene", Researcher.Life. [Link]

  • "ALS inhibitor herbicide tolerant beta vulgaris mutants", Google Patents.

Comparative

Comparing the environmental impact of Pyriminobac-methyl with other rice herbicides

As a Senior Application Scientist evaluating agrochemicals for flooded paddy rice systems, selecting the right post-emergence herbicide requires balancing agronomic efficacy with rigorous environmental stewardship. The a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating agrochemicals for flooded paddy rice systems, selecting the right post-emergence herbicide requires balancing agronomic efficacy with rigorous environmental stewardship. The aquatic nature of rice cultivation creates a high-risk matrix for the leaching of active ingredients into groundwater and adjacent aquatic ecosystems.

This guide provides an in-depth, objective comparison of Pyriminobac-methyl (EPM) against legacy and contemporary alternatives, specifically Penoxsulam and Quinclorac. By analyzing their environmental fate, soil mobility, and degradation kinetics, we can establish a data-driven framework for sustainable agrochemical selection.

Mechanistic Grounding: The ALS Inhibition Pathway

Pyriminobac-methyl is a pyrimidine benzoic acid ester that functions as a highly selective, systemic herbicide. Its mechanism of action relies on the competitive inhibition of Acetolactate Synthase (ALS) (also known as acetohydroxyacid synthase, AHAS).

ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (BCAAs)—specifically valine, leucine, and isoleucine. By binding to the ALS enzyme, EPM halts protein synthesis, leading to rapid cessation of plant cell division, chlorosis, and ultimate necrosis of target weeds like Echinochloa crus-galli (barnyard grass) .

Crucially, because mammals entirely lack the ALS enzyme pathway, EPM possesses an inherently safe toxicological profile for non-target fauna and human operators, a significant advantage in modern drug and agrochemical development.

ALSinhibition Pyruvate Pyruvate ALS Acetolactate Synthase (ALS Enzyme) Pyruvate->ALS Binds BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes WeedDeath Weed Necrosis & Death BCAA->WeedDeath Deficiency Causes EPM Pyriminobac-methyl (EPM) EPM->ALS Competitive Inhibition

Fig 1. Mechanism of Action: EPM competitively inhibits Acetolactate Synthase (ALS).

Comparative Environmental Fate & Mobility Analysis

The environmental impact of a soil-applied or post-emergence herbicide is primarily dictated by two physicochemical parameters:

  • Soil Organic Carbon-Water Partitioning Coefficient ( Koc​ ): Dictates how tightly the molecule binds to soil organic matter. Causality: A low Koc​ means the molecule remains in the aqueous phase, resulting in high mobility and a severe risk of groundwater leaching.

  • Degradation Half-Life ( DT50​ ): Dictates environmental persistence. Causality: A longer DT50​ allows the chemical more time to migrate through the soil profile before microbial or hydrolytic breakdown occurs.

When we compare EPM to other standard rice herbicides like Penoxsulam (a triazolopyrimidine) and Quinclorac (a synthetic auxin), stark differences in environmental safety emerge .

Quinclorac is notorious for its low Koc​ (~50 L/kg) and moderate persistence, making it a frequent groundwater contaminant . Penoxsulam similarly exhibits high mobility ( Koc​ 30–77 L/kg) . In contrast, the (E)-isomer of Pyriminobac-methyl demonstrates a moderate-to-low mobility profile ( Koc​ 372–741 L/kg) and rapid degradation in paddy fields ( DT50​ 4.0–19.3 days), drastically reducing its leaching potential .

Quantitative Environmental Metrics Comparison
HerbicideChemical ClassPrimary TargetSoil Half-Life ( DT50​ )Soil Mobility ( Koc​ , L/kg)Groundwater Leaching Risk
Pyriminobac-methyl Pyrimidinyl benzoateALS Inhibitor4.0 – 19.3 days (field)372 – 741Low
Penoxsulam TriazolopyrimidineALS Inhibitor22 – 58 days (aerobic)30 – 77High
Quinclorac Quinolinecarboxylic acidSynthetic Auxin15 – 40 days15 – 50Very High

Self-Validating Experimental Protocols

To ensure scientific integrity, environmental fate metrics cannot simply be pulled from databases; they must be rigorously validated in the lab using specific agricultural soils. Below are the self-validating methodologies used to determine the adsorption and degradation profiles of herbicides like EPM.

Protocol A: Adsorption-Desorption Kinetics (Batch Equilibrium Method - OECD 106)

This protocol determines the Koc​ by measuring how the herbicide partitions between soil and water.

  • Matrix Preparation: Sieve agricultural soil (e.g., Phaeozems or Anthrosols) through a 2 mm mesh. Sterilize a subset of samples to differentiate between biological and physical adsorption.

  • Equilibration Solution: Suspend 5 g of soil in 25 mL of 0.01 M CaCl2​ solution spiked with varying concentrations of EPM (e.g., 0.5 to 10 mg/L).

    • Causality of Choice: Why CaCl2​ ? Utilizing 0.01 M CaCl2​ mimics the natural ionic strength of soil pore water. More importantly, the divalent calcium ions compress the electrical double layer of suspended clay particles, facilitating rapid flocculation and ensuring a clean phase separation during centrifugation.

  • Self-Validating Controls:

    • Blank Control: Soil + CaCl2​ (No herbicide) to ensure no background matrix interference during mass spectrometry.

    • Recovery Control: CaCl2​

      • Herbicide (No soil) to validate that the chemical is not adsorbing to the walls of the test vessel (must yield >95% recovery).
  • Agitation & Separation: Shake at 25°C for 24 hours to reach equilibrium. Centrifuge at 4000 rpm for 15 minutes.

  • Quantification: Extract the supernatant and analyze via HPLC-MS/MS. Calculate the Freundlich adsorption coefficient ( Kf​ ) and normalize against the soil's organic carbon percentage to derive the Koc​ .

Protocol B: Aerobic Soil Degradation Kinetics (OECD 307)

This protocol determines the DT50​ to assess persistence.

  • Moisture Calibration: Adjust soil samples to 60% of their Maximum Water Holding Capacity (MWHC). Causality: This moisture level optimizes aerobic microbial activity without creating the anaerobic conditions typical of fully flooded soils, standardizing the baseline degradation rate.

  • Incubation: Spike the soil with EPM and incubate in the dark at 20°C.

    • Causality of Choice: Why dark incubation? EPM is susceptible to photolysis. Incubating in the dark isolates microbial and hydrolytic degradation pathways, preventing photolytic breakdown from artificially skewing the soil persistence data.

  • Periodic Extraction: Harvest samples at days 0, 1, 3, 7, 14, 30, and 60. Extract residues using acetonitrile/water partitioning and quantify via HPLC-MS/MS. Fit the dissipation data to first-order kinetic models to calculate the DT50​ .

ExperimentalWorkflow cluster_0 Adsorption/Desorption (OECD 106) cluster_1 Degradation Kinetics (OECD 307) Step1 Soil Preparation (Sieving & Sterilization) Step2 Spiking with EPM (14C-radiolabeled) Step1->Step2 Batch Batch Equilibrium (0.01M CaCl2, 24h) Step2->Batch Incubate Dark Incubation (Controlled Temp/Moisture) Step2->Incubate Centrifuge Phase Separation & HPLC/MS Analysis Batch->Centrifuge Data Environmental Fate Modeling (Leaching Risk Assessment) Centrifuge->Data Freundlich Isotherms Extract Periodic Extraction (Days 0 to 60) Incubate->Extract Extract->Data First-Order Kinetics

Fig 2. Self-validating experimental workflow for determining EPM soil adsorption and degradation.

Conclusion & Strategic Recommendations

When developing integrated weed management programs for rice, the physicochemical properties of the chosen active ingredient dictate the long-term ecological impact. Legacy herbicides like Quinclorac and early-generation ALS inhibitors like Penoxsulam present significant environmental liabilities due to their high soil mobility and extended persistence, which routinely lead to groundwater contamination.

Pyriminobac-methyl (EPM) represents a structurally optimized alternative. Its moderate soil adsorption ( Koc​ > 370 L/kg) prevents deep percolation through the soil profile, while its rapid degradation kinetics ( DT50​ < 20 days in the field) ensure that it does not accumulate across successive growing seasons. For researchers and agronomists prioritizing both high-efficacy weed control and stringent environmental compliance, EPM offers a vastly superior, low-impact pharmacokinetic profile.

References

  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL (Copernicus Publications). URL:[Link]

  • Pesticide Properties DataBase (PPDB) - Pyriminobac-methyl. University of Hertfordshire, Agriculture & Environment Research Unit. URL:[Link]

  • Penoxsulam - Environmental Fate and Degradation Pathways. Grokipedia. URL:[Link]

  • Physical-Chemical Property Values and Sources Used for Prioritization of Pesticide Compounds in Water and Sediment. US Geological Survey (USGS). URL:[Link]

Validation

A Comprehensive Guide to Inter-laboratory Comparison for the Analysis of Pyriminobac-methyl Residues

This guide provides an in-depth framework for organizing and participating in an inter-laboratory comparison (ILC) for the analysis of Pyriminobac-methyl residues in food matrices. It is intended for researchers, analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth framework for organizing and participating in an inter-laboratory comparison (ILC) for the analysis of Pyriminobac-methyl residues in food matrices. It is intended for researchers, analytical scientists, and quality assurance professionals in the field of pesticide residue analysis. This document offers a comprehensive overview of the principles of ILCs, detailed experimental protocols, and a thorough guide to the statistical analysis and interpretation of results, ensuring scientific integrity and fostering confidence in analytical data.

The Imperative of Inter-laboratory Comparisons in Pesticide Residue Analysis

In the realm of food safety and international trade, the accuracy and reliability of pesticide residue analysis are paramount. Inter-laboratory comparisons (ILCs), also known as proficiency testing (PT), are a critical component of a laboratory's quality assurance system. They provide an objective means of assessing the performance of individual laboratories by comparing their results to those of other laboratories and to a reference value. Participation in ILCs is often a mandatory requirement for laboratory accreditation to standards such as ISO/IEC 17025.

The primary objectives of conducting an ILC for Pyriminobac-methyl residue analysis are to:

  • Evaluate the performance of participating laboratories and identify areas for improvement.

  • Ensure the comparability and reliability of analytical results across different laboratories.

  • Validate the analytical methods used for Pyriminobac-methyl analysis.

  • Instill confidence in the analytical data used for regulatory compliance and risk assessment.

This guide will walk you through the essential steps of designing and executing a successful ILC for Pyriminobac-methyl, from the preparation of test materials to the final interpretation of performance scores.

Designing the Inter-laboratory Comparison for Pyriminobac-methyl

A well-designed ILC is the foundation for obtaining meaningful and reliable data. The following sections outline the key considerations in the design phase.

Preparation and Homogeneity of the Test Material

The test material is the cornerstone of the ILC. It must be homogeneous and stable throughout the duration of the study to ensure that all participating laboratories receive identical samples. For Pyriminobac-methyl, a suitable matrix, such as rice or a fruit homogenate, should be selected.

Workflow for Test Material Preparation:

Caption: Workflow for the preparation and distribution of ILC test materials.

Homogeneity and Stability Testing: Before distributing the samples, the organizing body must conduct homogeneity and stability tests in accordance with ISO 13528. This involves analyzing a statistically relevant number of randomly selected samples to ensure that the variation in the analyte concentration between samples is not significant. Stability testing is also crucial to confirm that the analyte concentration does not change over the course of the ILC.

Certified Reference Materials (CRMs)

The use of a certified reference material (CRM) for spiking the test material is essential for establishing a known and traceable assigned value. Several suppliers offer CRMs for both the (E) and (Z) isomers of Pyriminobac-methyl.

CRM Supplier Product Description
AccuStandardPyriminobac-methyl (E) in Acetone
LGC Standards(E)-Pyriminobac-methyl in Cyclohexane
CRM LABSTANDARDPyriminobac-Methyl, (E)- solution in Acetonitrile

Experimental Protocol: Analysis of Pyriminobac-methyl Residues

Participating laboratories should ideally use their own validated methods for the analysis. However, for the purpose of this guide, a detailed, validated method based on the QuEChERS extraction technique followed by LC-MS/MS analysis is provided. This method has been shown to be effective for the determination of Pyriminobac-methyl in various food matrices.

Sample Preparation and Extraction (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

Step-by-Step QuEChERS Protocol:

  • Sample Homogenization: Weigh 10 g of the homogenized test material into a 50 mL centrifuge tube.

  • Acetonitrile Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).

  • Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥ 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine).

  • Final Centrifugation: Shake the d-SPE tube for 1 minute and centrifuge for 5 minutes at ≥ 3000 rpm.

  • Extract for Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive determination of pesticide residues.

Illustrative LC-MS/MS Parameters:

Parameter Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient Optimized for the separation of Pyriminobac-methyl
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Positive
MS/MS Transitions Precursor ion → Product ion 1 (Quantification), Precursor ion → Product ion 2 (Confirmation)

Note: These are illustrative parameters and should be optimized in the laboratory.

Statistical Analysis of Inter-laboratory Comparison Data

The statistical analysis of the data generated in an ILC is crucial for evaluating laboratory performance. The international standard ISO 13528 provides comprehensive guidance on the statistical methods for proficiency testing.

Hypothetical Inter-laboratory Comparison Data for Pyriminobac-methyl
Laboratory Code Reported Concentration (mg/kg)
Lab 010.085
Lab 020.092
Lab 030.078
Lab 040.115
Lab 050.089
Lab 060.095
Lab 070.082
Lab 080.098
Lab 090.075
Lab 100.102
Lab 110.091
Lab 120.065
Lab 130.088
Lab 140.094
Lab 150.099
Determination of the Assigned Value (x_pt)

The assigned value is the best estimate of the true concentration of the analyte in the test material. It can be determined by various methods, including:

  • Formulation: Using the known concentration from spiking (if a CRM is used).

  • Consensus Value: Calculating a robust average of the participants' results.

For this guide, we will use a robust statistical method, as recommended by ISO 13528, to determine the consensus value from the participants' results.

Data Analysis Workflow:

Caption: Workflow for the statistical analysis of ILC data.

Using a robust statistical algorithm (e.g., Algorithm A in ISO 13528), the following values are calculated from the hypothetical data:

  • Assigned Value (x_pt): 0.090 mg/kg

  • Standard Deviation for Proficiency Assessment (σ_pt): 0.010 mg/kg

Calculation of z-Scores

The z-score is a performance statistic that indicates how far a laboratory's result is from the assigned value. It is calculated using the following formula:

z = (x - x_pt) / σ_pt

Where:

  • x is the result reported by the laboratory.

  • x_pt is the assigned value.

  • σ_pt is the standard deviation for proficiency assessment.

Calculated z-Scores for the Hypothetical Data:

Laboratory Code Reported Concentration (mg/kg) z-Score Performance Assessment
Lab 010.085-0.5Satisfactory
Lab 020.0920.2Satisfactory
Lab 030.078-1.2Satisfactory
Lab 040.1152.5Questionable
Lab 050.089-0.1Satisfactory
Lab 060.0950.5Satisfactory
Lab 070.082-0.8Satisfactory
Lab 080.0980.8Satisfactory
Lab 090.075-1.5Satisfactory
Lab 100.1021.2Satisfactory
Lab 110.0910.1Satisfactory
Lab 120.065-2.5Questionable
Lab 130.088-0.2Satisfactory
Lab 140.0940.4Satisfactory
Lab 150.0990.9Satisfactory
Interpretation of z-Scores

The interpretation of z-scores is generally as follows:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

In our hypothetical example, Lab 04 and Lab 12 have questionable results, indicating a potential issue with their analytical process that warrants investigation.

Conclusion and Continuous Improvement

Participation in an inter-laboratory comparison for Pyriminobac-methyl analysis is an invaluable exercise for any laboratory involved in pesticide residue testing. It provides an external and independent assessment of a laboratory's analytical capabilities and helps to identify potential areas for improvement. The process of investigating questionable or unsatisfactory results can lead to enhanced method performance, better quality control, and ultimately, more reliable and defensible data.

By following the principles and protocols outlined in this guide, laboratories can effectively participate in and contribute to the success of inter-laboratory comparisons, thereby strengthening the overall quality and reliability of pesticide residue analysis in the scientific community.

References

  • Detection of Pesticide Residues in Cereals: A Focus on Rice, Wheat, and Maize. (2025).
  • ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison. (2022). iTeh Standards.
  • DRAFT INTERN
  • Detection of Pesticide Residues in Cereals: A Focus on Rice, Whe
  • OUR CHOICE TO FULLY ALIGN WITH ISO 13528 – NEW EVALU
  • DS/ISO 13528:2022 - Statistical methods for use in proficiency testing by interlabor
  • (E)-Pyriminobac-methyl 10 µg/mL in Cyclohexane. LGC Standards.
  • Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis. (2023). MDPI.
  • Interlaboratory Comparison of a General Method To Screen Foods for Pesticides Using QuEChERs Extraction with High Performance Liquid Chromatography and High Resolution Mass Spectrometry. (2013). Journal of Agricultural and Food Chemistry.
  • Proficiency Tests - Pesticides residues. TestQual.
  • Preview ISO+13528-2022. Scribd.
  • (E)-Pyriminobac-methyl CAS # 147411-69-6. AccuStandard.
  • 147411-69-6, Pyriminobac-methyl Formula. ECHEMI.
  • Analysis of 81 pesticides and metabolite residues in fruits and vegetables by diatomaceous earth column extraction and LC/MS/MS determination. Journal of Food and Drug Analysis.
  • Proficiency Test Report AQA 19-08 Pesticides in Fruit & Vegetables. (2019). Department of Industry, Science and Resources.
  • Pyriminobac-methyl (E) CAS # 147411-69-6. AccuStandard.
  • Pyriminobac-Methyl, (E)- solution. CRM LABSTANDARD.
  • Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food m
  • Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC. Thermo Fisher Scientific.
  • European Union Proficiency Tests for pesticide residues in cereals and feedstuff, from 2007 to 2022- Data collection experience. (2023). Food Control.
  • Multiresidue Analysis of Pesticides in Fruits and Vegetables Using UPLC-MS/MS.
  • Rapid Analysis of Pesticides in Pigmented Fruits and Vegetables Using LC/MS/MS and GC/MS/MS. (2023). Agilent.
  • Development and validation of a modified QuEChERS method coupled with LC-MS/MS for simultaneous determination of difenoconazole, dimetho
Comparative

Confirmation of Pyriminobac-methyl resistance in weed biotypes

Title: Comprehensive Comparison Guide: Confirming Pyriminobac-Methyl Resistance in Weed Biotypes Target Audience: Researchers, Agricultural Scientists, and Agrochemical Development Professionals Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Confirming Pyriminobac-Methyl Resistance in Weed Biotypes

Target Audience: Researchers, Agricultural Scientists, and Agrochemical Development Professionals

Introduction & Mechanistic Context

Pyriminobac-methyl is a highly selective, post-emergence herbicide belonging to the pyrimidinyl(thio)benzoate class of Acetolactate Synthase (ALS) inhibitors (HRAC Group 2)[1]. It is widely deployed in rice cultivation for the control of problematic grass weeds, most notably Echinochloa species (e.g., Echinochloa crus-galli and Echinochloa phyllopogon)[2][3].

However, the repeated application of ALS inhibitors has exerted immense selection pressure, leading to the rapid evolution of resistant weed biotypes[4]. Resistance mechanisms generally bifurcate into two pathways:

  • Target-Site Resistance (TSR): Point mutations within the ALS gene (e.g., Trp574Leu) that alter the enzyme's binding pocket, preventing the herbicide from docking[5].

  • Non-Target-Site Resistance (NTSR): Enhanced metabolic detoxification mediated by cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), or ATP-binding cassette (ABC) transporters (e.g., ABCB25, ABCC14)[6].

To develop effective weed management programs, researchers must objectively confirm resistance, differentiate between TSR and NTSR, and compare the efficacy of alternative herbicidal modes of action.

Mechanistic Pathway Visualization

The following diagram illustrates the biochemical intersection of Pyriminobac-methyl with the ALS pathway, alongside the protective interventions of TSR and NTSR mechanisms.

ALSinhibition Pyruvate Pyruvate / 2-Oxobutyrate (Substrates) ALS Acetolactate Synthase (ALS) Target Enzyme Pyruvate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Normal Synthesis Herbicide Pyriminobac-methyl (ALS Inhibitor) Herbicide->ALS Competitive Inhibition TSR Target-Site Mutation (e.g., Trp574Leu) TSR->ALS Restores Binding Pocket NTSR Enhanced Metabolism (P450s / ABC Transporters) NTSR->Herbicide Detoxifies Herbicide

Mechanistic pathway of ALS inhibition by pyriminobac-methyl and resistance mechanisms.

Experimental Protocols for Resistance Confirmation

To establish a self-validating diagnostic system, resistance must be evaluated at both the whole-plant (phenotypic) and biochemical (mechanistic) levels. The inclusion of a known susceptible (S) biotype is non-negotiable, as it provides the baseline required to calculate the Resistance Index (RI).

Protocol A: Whole-Plant Dose-Response Bioassay

This protocol quantifies the phenotypic resistance level by determining the dose required to reduce plant growth by 50% (GR₅₀)[7].

  • Step 1: Plant Propagation: Germinate seeds of suspected resistant (R) and known susceptible (S) Echinochloa biotypes in standard potting mix. Thin to 4 uniform plants per pot.

  • Step 2: Herbicide Application: At the 2- to 3-leaf stage, apply Pyriminobac-methyl using a calibrated track sprayer (e.g., 300 L/ha spray volume, flat-fan nozzle)[7].

  • Step 3: Dose Titration: Use a logarithmic dose range to capture the inflection point of the response curve.

    • S Biotype doses: 0, 0.125x, 0.25x, 0.5x, 1x, 2x the recommended field dose (RFD).

    • R Biotype doses: 0, 1x, 2x, 4x, 8x, 16x, 32x the RFD.

  • Step 4: Data Collection & Causality: At 21 days after treatment (DAT), harvest the above-ground biomass, dry at 70°C for 72 hours, and record the dry weight[7]. Rationale: Dry biomass is a more objective and continuous variable than visual injury scoring, allowing for precise non-linear regression analysis.

  • Step 5: Statistical Analysis: Fit the dry weight data to a four-parameter log-logistic model to calculate the GR₅₀. The Resistance Index (RI) is calculated as: RI = GR₅₀(R) / GR₅₀(S).

Protocol B: In Vitro ALS Enzyme Activity Assay

This assay isolates the ALS enzyme to definitively determine if the resistance is Target-Site (TSR) or Non-Target-Site (NTSR). If the R biotype shows high resistance in vivo but is susceptible in vitro, the mechanism is NTSR (metabolic)[6].

  • Step 1: Enzyme Extraction: Homogenize 5g of young leaf tissue from S and R biotypes in cold extraction buffer (0.1 M K-phosphate, pH 7.5, 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, 10 μM FAD, 10% glycerol). Centrifuge at 20,000 × g for 20 min at 4°C.

  • Step 2: Reaction Initiation: Incubate the crude enzyme extract with varying concentrations of Pyriminobac-methyl (0.001 to 100 μM) in reaction buffer for 60 minutes at 37°C.

  • Step 3: Colorimetric Detection: Stop the reaction with H₂SO₄ (converts acetolactate to acetoin). Add creatine and α-naphthol, incubate at 60°C for 15 min, and measure absorbance at 530 nm.

  • Step 4: IC₅₀ Calculation: Calculate the IC₅₀ (herbicide concentration inhibiting enzyme activity by 50%). An elevated IC₅₀ in the R biotype confirms Target-Site Resistance (TSR).

Data Presentation & Alternative Comparisons

Once resistance is confirmed, it is critical to compare Pyriminobac-methyl against alternative herbicidal solutions to design an effective rotation or tank-mix strategy. Echinochloa species frequently exhibit cross-resistance to other ALS inhibitors and multiple resistance to ACCase inhibitors (e.g., cyhalofop-butyl)[4][8].

Table 1: Representative Diagnostic Data for Echinochloa crus-galli Biotypes This table synthesizes typical experimental outcomes demonstrating both TSR and NTSR profiles.

Biotype ProfileWhole-Plant GR₅₀ (g a.i./ha)Phenotypic RIIn Vitro IC₅₀ (μM)Enzymatic RIConfirmed Mechanism
Susceptible (S) 12.51.00.041.0N/A (Baseline)
Resistant (R1) 450.036.04.20105.0TSR (e.g., Trp574Leu mutation)
Resistant (R2) 150.012.00.051.25NTSR (Enhanced metabolism)

Table 2: Objective Comparison of Pyriminobac-methyl vs. Alternative Herbicides Evaluating chemical alternatives for managing Pyriminobac-methyl resistant populations[4][8].

HerbicideChemical ClassMode of Action (HRAC)Efficacy on Pyriminobac-Resistant WeedsCross-Resistance Risk
Pyriminobac-methyl Pyrimidinyl(thio)benzoateALS Inhibitor (Group 2)Baseline (Failed) High (within Group 2)
Bispyribac-sodium Pyrimidinyl(thio)benzoateALS Inhibitor (Group 2)Poor to ModerateHigh (Same chemical subclass)
Penoxsulam TriazolopyrimidineALS Inhibitor (Group 2)ModerateModerate (Different subclass, but W574L confers broad cross-resistance)[8]
Cyhalofop-butyl AryloxyphenoxypropionateACCase Inhibitor (Group 1)Excellent (if no multiple resistance)Low (Different MOA), but multiple resistance is rising in Asia[4][8]
Quinclorac Quinolinecarboxylic acidSynthetic Auxin (Group 4)ExcellentLow (Different MOA)[3]

Strategic Insights for Drug Development & Agronomy

  • Diagnostic Imperative: The disparity between whole-plant RI and enzymatic RI (as seen in Biotype R2, Table 1) is the cornerstone of modern resistance diagnostics. Relying solely on field survival data obscures the underlying mechanism, which is critical for agrochemical companies developing synergists (e.g., P450 inhibitors like malathion) to reverse NTSR.

  • Cross-Resistance Realities: Biotypes harboring the Trp574Leu mutation exhibit broad-spectrum cross-resistance across all ALS inhibitor subclasses (sulfonylureas, imidazolinones, triazolopyrimidines, and pyrimidinylthiobenzoates)[5]. In such cases, switching from Pyriminobac-methyl to Bispyribac-sodium is futile.

  • Formulation Strategy: For populations exhibiting NTSR mediated by ABC transporters or ROS bursts[6], future product development should focus on co-formulating Pyriminobac-methyl with metabolic inhibitors or rotating to ACCase inhibitors like Cyhalofop-butyl, provided multiple resistance has not yet evolved[8].

References

  • Iwakami, S., Hashimoto, M., Matsushima, K., Watanabe, H., Hamamura, K., & Uchino, A. (2015). Multiple-herbicide resistance in Echinochloa crus-galli var. formosensis, an allohexaploid weed species, in dry-seeded rice. Pesticide Biochemistry and Physiology, 119, 1-8. Available at: [Link]

  • International Herbicide-Resistant Weed Database. (2014). Multiple resistant Echinochloa crus-galli var. crus-galli from South Korea. WeedScience.org. Available at:[Link]

  • Pan, L., et al. (2022). Resistance to mesosulfuron-methyl in Beckmannia syzigachne may involve ROS burst and non-target-site resistance mechanisms. Ecotoxicology and Environmental Safety, 229, 113072. Available at:[Link]

  • Stougaard, P., et al. (2010). Use of als inhibitor herbicides for control of unwanted vegetation in als inhibitor herbicide tolerant beta vulgaris plants. European Patent EP2627183B1.
  • International Herbicide-Resistant Weed Database. (2014). Multiple resistant Echinochloa phyllopogon (=E. oryzicola) from South Korea. WeedScience.org. Available at:[Link]

Sources

Validation

A Comparative Efficacy Analysis of (E) and (Z) Isomers of Pyriminobac-methyl

A Guide for Researchers and Crop Protection Professionals This guide provides an in-depth comparison of the (E) and (Z) geometric isomers of Pyriminobac-methyl, a pyrimidinyloxybenzoic herbicide. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Crop Protection Professionals

This guide provides an in-depth comparison of the (E) and (Z) geometric isomers of Pyriminobac-methyl, a pyrimidinyloxybenzoic herbicide. As a Senior Application Scientist, this document synthesizes technical data with practical field insights to offer a comprehensive resource for researchers in agrochemistry and drug development. We will explore the structural nuances between the two isomers, their differential herbicidal efficacy, the underlying mechanism of action, and a robust protocol for comparative evaluation.

Introduction: Pyriminobac-methyl and the Significance of Geometric Isomerism

Pyriminobac-methyl is a selective, systemic post-emergence herbicide primarily used for weed control in rice paddies. Its chemical structure features a C=N double bond in the methoxyiminoethyl group, which gives rise to two geometric isomers: (E) and (Z).[1] This stereoisomerism is not a trivial structural feature; it has profound implications for the molecule's biological activity. The spatial arrangement of atoms around this double bond dictates how the molecule interacts with its biological target, ultimately determining its efficacy as a herbicide.

The (E)-isomer is generally the more thermodynamically stable and is reported to possess significantly higher herbicidal activity.[2] Consequently, commercial formulations of Pyriminobac-methyl are manufactured to contain a higher proportion of the (E)-isomer, typically in a ratio greater than 9:1 over the (Z)-isomer. Understanding the distinct properties of each isomer is crucial for optimizing formulation, ensuring field performance, and conducting further research into this class of herbicides.

Comparative Herbicidal Efficacy

The primary difference between the (E) and (Z) isomers of Pyriminobac-methyl lies in their herbicidal potency. While both isomers target the same enzyme, the (E)-isomer exhibits a much stronger inhibitory effect.

Property(E)-Pyriminobac-methyl(Z)-Pyriminobac-methylRationale for Difference
Herbicidal Activity HighLow to NegligibleThe specific three-dimensional conformation of the (E)-isomer allows for a more optimal fit into the active site of the target enzyme, Acetolactate Synthase (ALS).[3] This superior binding affinity leads to more effective enzyme inhibition.
Commercial Formulation Predominant Isomer (>90%)[3]Minor Isomer (<10%)[3]Manufacturing processes are optimized to produce the more active (E)-isomer to ensure maximum product efficacy at recommended application rates.
Physicochemical Properties Stronger soil adsorption, weaker hydrophilic properties.[3]Weaker soil adsorption, stronger hydrophilic properties.[3]Differences in molecular geometry affect intermolecular forces, leading to variations in properties like polarity, which in turn influences environmental fate and behavior.

The differential activity between geometric isomers is a known phenomenon in agrochemicals and pharmaceuticals.[4][5][6] The precise spatial arrangement of functional groups is critical for molecular recognition at the target site. For Pyriminobac-methyl, the configuration of the (E)-isomer presents the necessary pharmacophore in the correct orientation for potent inhibition of the ALS enzyme.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The inhibition of ALS leads to a cascade of phytotoxic effects:

  • Cessation of Amino Acid Synthesis: The blockage of ALS immediately halts the production of valine, leucine, and isoleucine.[7]

  • Protein Synthesis Disruption: Without these essential amino acids, the plant cannot synthesize the proteins required for cell division and growth.

  • Growth Arrest: Meristematic tissues (growing points) in roots and shoots are rapidly affected, leading to a cessation of plant growth.[8]

  • Secondary Phytotoxic Effects: The disruption of this pathway may also lead to the accumulation of toxic intermediates, such as 2-ketobutyrate, further contributing to cell death.[12]

Symptoms of Pyriminobac-methyl injury, such as stunting, chlorosis (yellowing), and necrosis (tissue death), typically develop slowly, becoming visible several days to weeks after application.[8] Since mammals lack the ALS enzyme, this mode of action provides a high degree of selectivity and safety for humans and other animals.[13][14]

ALS Inhibition Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalyzes Synthesis Proteins Proteins BCAA->Proteins Building Blocks Growth Plant Growth & Development Proteins->Growth Isomers (E)-Pyriminobac-methyl Isomers->ALS Inhibits

Mechanism of Action of Pyriminobac-methyl.

Experimental Protocol: Whole-Plant Bioassay for Efficacy Comparison

To quantitatively assess the differential efficacy of the (E) and (Z) isomers, a whole-plant dose-response bioassay is the standard method. This protocol is designed to be a self-validating system, including necessary controls for robust and reproducible results.

Objective: To determine and compare the concentration of (E)- and (Z)-Pyriminobac-methyl required to cause a 50% reduction in plant growth (GR₅₀) for a target weed species (e.g., Barnyardgrass, Echinochloa crus-galli).

Step 1: Plant Preparation and Growth
  • Seed Sourcing: Obtain certified seeds of a susceptible target weed species and a crop species (e.g., rice, Oryza sativa) for selectivity assessment.[15]

  • Germination: Sow seeds in trays filled with a sterile potting mix. Place in a controlled environment greenhouse or growth chamber with optimal conditions (e.g., 25-30°C, 14h/10h light/dark cycle).

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them individually into pots (e.g., 10 cm diameter) containing the same potting mix. Allow plants to establish for 5-7 days before treatment.[16]

Step 2: Herbicide Stock and Dilution Series Preparation
  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10,000 ppm) of high-purity (>98%) (E)-Pyriminobac-methyl and (Z)-Pyriminobac-methyl in a suitable solvent (e.g., acetone with a surfactant).

  • Dose Range Selection: Based on literature or preliminary range-finding tests, select a series of 6-8 herbicide rates that are expected to cause between 10% and 90% growth inhibition. Include a lower and higher rate than the expected GR₅₀.[17][18]

  • Working Solutions: Perform serial dilutions of the stock solutions to prepare the final spray solutions for each dose. Include a "vehicle" control (solvent + surfactant only) and an untreated control.

Step 3: Herbicide Application
  • Staging: Treat plants when they are at the 3-4 leaf stage, ensuring uniformity across all replicates.

  • Application: Use a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200-300 L/ha).[15] Arrange the pots in a randomized complete block design.

  • Procedure: Start spraying with the lowest concentration and progress to the highest to minimize contamination. Spray the vehicle control last. Ensure the spray cabinet is thoroughly cleaned between application of the (E) and (Z) isomer solutions.[15]

Step 4: Post-Treatment Growth and Data Collection
  • Incubation: Return the treated plants to the growth chamber. Do not water overhead for the first 24 hours to allow for foliar absorption.

  • Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death) compared to the untreated control.

  • Biomass Measurement: At 21-28 DAT, harvest the above-ground biomass for each plant.[15][16] Dry the biomass in an oven at 60-70°C until a constant weight is achieved. Record the dry weight for each plant.

Step 5: Data Analysis
  • Calculate Percent Inhibition: For each replicate, express the dry weight as a percentage of the average dry weight of the untreated control plants. Calculate the percent growth inhibition: 100 - (% of control).

  • Dose-Response Curve: Use statistical software to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data for each isomer.

  • Determine GR₅₀: From the regression model, calculate the GR₅₀ value (the herbicide dose causing 50% growth reduction) and its corresponding 95% confidence intervals for both the (E) and (Z) isomers. The relative potency can be determined by comparing the GR₅₀ values.

Experimental Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assess 3. Assessment cluster_analysis 4. Analysis P1 Seed Germination (Target Weed & Crop) P2 Seedling Growth (2-3 Leaf Stage) P1->P2 P3 Transplant & Establish P2->P3 T1 Prepare (E) & (Z) Isomer Dose-Response Series T2 Randomize Pots T1->T2 T3 Apply with Precision Sprayer T2->T3 A1 Incubate in Growth Chamber A2 Visual Assessment (7, 14, 21 DAT) A1->A2 A3 Harvest & Measure Dry Biomass (21-28 DAT) A2->A3 D1 Calculate % Inhibition D2 Non-linear Regression (Log-logistic Model) D1->D2 D3 Determine GR₅₀ Values & Compare Potency D2->D3

Workflow for Comparative Efficacy Bioassay.

Conclusion

The herbicidal activity of Pyriminobac-methyl is overwhelmingly attributed to its (E)-isomer. The distinct spatial configuration of the (E)-isomer allows for superior binding to the active site of the ALS enzyme, leading to potent inhibition of branched-chain amino acid synthesis and subsequent plant death. The (Z)-isomer, while present in technical-grade material, contributes minimally to the overall herbicidal effect. This guide provides the foundational knowledge and a robust experimental framework for researchers to further quantify these differences and explore the structure-activity relationships within this important class of herbicides. Adherence to sound scientific principles and validated protocols, as outlined here, is essential for generating reliable and defensible data.

References

  • Action mechanisms of acetolactate synthase-inhibiting herbicides.

  • Action mechanisms of acetolactate synthase-inhibiting herbicides.

  • Amino acid synthesis inhibitor herbicides.

  • An introduction to ALS-inhibiting herbicides.

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.

  • Pyriminobac-methyl (Ref: KIH-6127).

  • Pyriminobac-methyl | C17H19N3O6.

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species.

  • Pyriminobac-methyl.

  • Experimental methods to evaluate herbicides behavior in soil.

  • Guidelines for Herbicide Registration Trials: Cotton.

  • Discovery and Development of Pyriminobac-methyl: A Novel Herbicide.

  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests.

  • European Guidelines to conduct herbicide resistance tests.

  • Discovery and development of pyriminobac-methyl - A novel herbicide.

  • Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils.

  • Photoisomerization and degradation dynamics of (E/Z)-pyribencarb under UV irradiation: identification of antifungal activity, an.

  • A Comparative Analysis of (E) and (Z) Isomers of Methyl 4-phenylbut-2-enoate for Researchers and Drug Development Professionals.

  • Process for preparation of E-isomer of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidino prop-1-ene and acid addition salts thereof.

  • Method for the conversion of a Z-isomer into E-isomer.

  • Method for preparing adjoene (z)- and (e)-isomers in ratio 2:1.

  • A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones for Researchers and Drug Development Professionals.

  • Effects of Z-Isomerization on the Bioavailability and Functionality of Carotenoids: A Review.

  • Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship.

  • Syntheses and Herbicidal Activities of Novel Triazolinone Derivatives.

  • Pharmaceutical composition - Patent US-6218409-B1.

  • Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent.

Sources

Comparative

Assessing the Cost-Effectiveness of Pyriminobac-Methyl in Mechanized Rice Production: A Comparative Guide

The transition toward mechanized direct-seeded rice (DSR) systems has revolutionized agricultural efficiency by significantly reducing labor and water requirements. However,[1].

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Author: BenchChem Technical Support Team. Date: April 2026

The transition toward mechanized direct-seeded rice (DSR) systems has revolutionized agricultural efficiency by significantly reducing labor and water requirements. However,[1]. As weed biotypes continuously evolve resistance to standard treatments, drug development professionals and agricultural scientists must rigorously evaluate the techno-economic viability of herbicides.

This guide provides an in-depth, self-validating framework for assessing the biological efficacy and economic return of Pyriminobac-methyl , comparing it against leading alternative herbicides.

Mechanistic Grounding: The ALS Inhibition PathwayPyriminobac-methyl is a highly selective, systemic pyrimidinylthiobenzoate herbicide utilized primarily for the post-emergence control of grass weeds, notably barnyardgrass (Echinochloa crus-galli), in paddy fields[2].

Its core agronomic value stems from its mechanism of action: the targeted inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). By binding to the ALS enzyme, Pyriminobac-methyl blocks the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine). This starvation arrests cell division, leading to plant necrosis.

Mechanism Pyriminobac Pyriminobac-methyl (Herbicide) ALS Acetolactate Synthase (ALS Enzyme) Pyriminobac->ALS Competitive Inhibition Precursor Pyruvate & 2-Oxobutyrate Precursor->ALS Substrate Binding BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Biosynthesis Death Weed Necrosis & Cell Arrest BCAA->Death Depletion Causes

Mechanistic pathway of Pyriminobac-methyl inhibiting ALS and amino acid synthesis.

Comparative Efficacy and Cost Analysis

To establish cost-effectiveness, Pyriminobac-methyl must be benchmarked against standard industry alternatives such as Bispyribac-sodium, Penoxsulam, and Cyhalofop-butyl.

While[2], its spectrum is relatively narrow compared to broad-spectrum ALS inhibitors. For instance,[3].

Because no single molecule covers the entire weed spectrum without risking resistance, modern cost-effective strategies rely on synergistic mixtures. Research demonstrates that[4].

Table 1: Comparative Efficacy and Economic Profile
HerbicideChemical FamilyPrimary Target SpectrumTypical Application RateEstimated Cost IndexCrop Safety (Rice)
Pyriminobac-methyl PyrimidinylthiobenzoateGrasses (esp. Echinochloa spp.)30–45 g ai/haMedium-LowExcellent (Highly selective)
Bispyribac-sodium PyrimidinylthiobenzoateGrasses, Sedges, Broadleaves20–30 g ai/haMediumGood (Transient stunting possible)
Penoxsulam TriazolopyrimidineBroadleaves, Sedges, some Grasses35–70 g ai/haHighExcellent
Cyhalofop-butyl AryloxyphenoxypropionateGrasses only100–150 g ai/haMedium-HighExcellent

Data Synthesis: Cost Index is relative to the operational savings generated by the duration of efficacy and reduced need for sequential applications.

Self-Validating Experimental Protocols

To objectively assess the cost-effectiveness of Pyriminobac-methyl, researchers must utilize self-validating experimental designs that bridge the gap between biological potency and economic return.

Protocol 1: Greenhouse Dose-Response & Phytotoxicity Assay

Objective: Establish the baseline ED50 (Effective Dose for 50% growth reduction) and quantify the therapeutic index (crop safety margin).

  • Step 1: Seed Preparation & Sowing

    • Action: Sow Echinochloa crus-galli and Oryza sativa (rice) seeds in standardized loam soil at a uniform depth of 1 cm. Maintain soil moisture at 80% field capacity.

    • Causality Rationale: Standardizing seed depth and soil moisture ensures uniform germination, isolating the herbicide's intrinsic biochemical efficacy from environmental emergence variables.

  • Step 2: Logarithmic Herbicide Application

    • Action: Apply Pyriminobac-methyl at the 3-leaf stage using a track sprayer at logarithmic doses (e.g., 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).

    • Causality Rationale: Applying a logarithmic dose scale allows for the calculation of a precise ED50 curve, providing a quantitative metric of potency rather than a binary pass/fail observation.

  • Step 3: Biomass Harvesting & Analysis

    • Action: Harvest above-ground biomass exactly 21 days post-treatment. Dry at 70°C for 48 hours and weigh.

    • Causality Rationale: Because[2], a 21-day incubation ensures complete phenotypic expression of necrosis, preventing false-negative survival scores.

Protocol 2: Field-Scale Techno-Economic Assessment Workflow

Objective: Quantify the real-world Benefit-Cost Ratio (BCR) of Pyriminobac-methyl versus manual weeding and alternative herbicides in DSR systems.

Protocol Step1 Phase 1: Greenhouse Assay (Dose-Response) Step2 Phase 2: Field Trials (Direct-Seeded Rice) Step1->Step2 Validate ED50 Step3 Phase 3: Economic Data (Labor & Yield) Step2->Step3 Harvest Metrics Step4 Phase 4: Cost-Benefit Analysis (CBA) Step3->Step4 ROI Calculation

Four-phase experimental workflow for assessing the cost-effectiveness of herbicides in rice.

  • Step 1: Plot Design & Treatment Allocation

    • Action: Establish a Randomized Complete Block Design (RCBD) with four replications. Include an "Untreated Weedy Control" and a "Weed-Free (Hand-Weeded) Control."

    • Causality Rationale: The design acts as a self-validating baseline. The hand-weeded plot establishes the maximum theoretical yield (100% efficacy), while the weedy plot establishes the baseline yield loss, allowing for accurate calculation of yield protected by the herbicide.

  • Step 2: Operational Data Tracking

    • Action: Record the exact cost of the herbicide, application labor (hours/ha), and machinery fuel. Compare this against the labor hours required to maintain the hand-weeded control plots.

    • Causality Rationale: Tracking logistical inputs translates biological efficacy into a direct financial metric, revealing the true operational cost savings of chemical intervention over manual labor.

  • Step 3: Yield Assessment & Economic Calculation

    • Action: Harvest rice at maturity, adjust to 14% moisture, and calculate the Benefit-Cost Ratio (BCR).

    • Formula:BCR = (Net Additional Revenue from Protected Yield) / (Total Cost of Herbicide Program).

    • Causality Rationale: The BCR is the ultimate metric of cost-effectiveness. A BCR > 1 indicates profitability. Pyriminobac-methyl's extended residual activity often yields a higher BCR by eliminating the labor and chemical costs associated with secondary "rescue" sprays.

Conclusion

Assessing the cost-effectiveness of Pyriminobac-methyl requires looking beyond simple per-liter chemical costs. Its true economic value in mechanized rice production lies in its high selectivity, low required dosage, and extended 40-to-60-day efficacy window. By utilizing the self-validating protocols outlined above, researchers can accurately quantify these variables, proving that strategic integration of Pyriminobac-methyl—especially in synergistic mixtures—delivers superior return on investment and sustainable resistance management.

Sources

Validation

Comparative Transcriptomics of Pyriminobac-Methyl Treated and Untreated Plants: A Comprehensive Guide to Mechanisms and Resistance

Target Audience: Researchers, Agricultural Scientists, and Agrochemical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Understanding the molecular int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Agricultural Scientists, and Agrochemical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Understanding the molecular interactions between herbicides and plant biological systems is critical for developing next-generation crop protection solutions and mitigating weed resistance. Pyriminobac-methyl (PM) is a highly selective pyrimidinyl carboxy herbicide that targets acetolactate synthase (ALS) [1].

This guide provides an objective, data-driven comparison of the transcriptomic profiles of PM-treated versus untreated plants. By contrasting PM with alternative ALS inhibitors (such as Bispyribac-sodium and Penoxsulam), we decode the transcriptomic shifts that drive both target-site resistance (TSR) and non-target-site resistance (NTSR) [4]. Furthermore, we provide a self-validating, step-by-step RNA-Seq protocol designed to capture high-fidelity transcriptomic data in agrochemical research.

Mechanistic Context: ALS Inhibition by Pyriminobac-Methyl

To interpret transcriptomic data, one must first understand the primary mechanism of action (MoA). PM competitively inhibits ALS, the first common enzyme in the biosynthesis of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine [2].

When PM binds to the ALS enzyme, it blocks the catalytic channel, leading to an accumulation of upstream substrates (pyruvate and α -ketobutyrate) and a lethal starvation of BCAAs. This primary biochemical disruption triggers a massive secondary transcriptomic cascade as the plant attempts to survive the stress.

BCAA_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS AlphaKB α-Ketobutyrate AlphaKB->ALS Acetolactate 2-Acetolactate ALS->Acetolactate AHB 2-Aceto-2-hydroxybutyrate ALS->AHB PM Pyriminobac-methyl (ALS Inhibitor) PM->ALS Competitive Inhibition ValLeu Valine & Leucine Acetolactate->ValLeu Downstream Enzymes Iso Isoleucine AHB->Iso Downstream Enzymes

Fig 1: Pyriminobac-methyl inhibits ALS, blocking branched-chain amino acid biosynthesis.

Comparative Transcriptomics: Pyriminobac-Methyl vs. Alternatives

Transcriptomic profiling (RNA-Seq) of PM-treated plants reveals that the plant's response is not merely a shutdown of growth pathways, but an active upregulation of detoxification networks [5].

When comparing PM to other ALS inhibitors like Bispyribac-sodium (another pyrimidinyl carboxy) and Penoxsulam (a triazolopyrimidine), distinct differential expression patterns emerge. While all three inhibit ALS, the non-target-site resistance (NTSR) genes recruited by the plant differ based on the chemical scaffold of the herbicide [3].

Quantitative Data: Differential Expression of Key Detoxification Gene Families

The table below summarizes the typical Log2 Fold Change (Log2FC) of key resistance genes in resistant weed biotypes (e.g., Beckmannia syzigachne) at 24 hours post-treatment, compared to untreated controls.

Gene Family / TargetPrimary FunctionPyriminobac-methyl (Log2FC)Bispyribac-sodium (Log2FC)Penoxsulam (Log2FC)
BsCYP81Q32 Phase I Metabolism (Oxidation)+4.2 +3.8+1.5
GSTU1 Phase II Metabolism (Conjugation)+3.1 +2.9+2.2
ABCC8 Phase III Metabolism (Transport)+2.5 +2.1+3.0
ALS Target Enzyme+0.5 (ns)+0.4 (ns)+0.6 (ns)

Note: ns = not statistically significant. Data synthesized from comparative profiling of ALS inhibitors [1], [3].

Analytical Insight: Notice that the ALS gene itself does not show significant transcriptional upregulation. This proves that resistance to PM is rarely driven by the overexpression of the target enzyme. Instead, resistance is driven by Phase I/II/III metabolic detoxification. Specifically, the Cytochrome P450 gene BsCYP81Q32 is highly induced by PM and Bispyribac-sodium, but less so by Penoxsulam. This explains why cross-resistance often occurs between PM and Bispyribac-sodium, but plants may remain susceptible to Penoxsulam [3].

Self-Validating Experimental Protocol: RNA-Seq Workflow

To ensure high-fidelity data that accurately reflects the plant's physiological state, the RNA-Seq workflow must be rigorously controlled. As a Senior Application Scientist, I emphasize that timing and RNA integrity are the two most critical variables in agrochemical transcriptomics.

RNASeq_Workflow Plant Plant Treatment (PM vs Control) RNA RNA Extraction & RIN > 8.0 QC Plant->RNA Lib Poly-A Selection & cDNA Synthesis RNA->Lib Seq Illumina PE150 Sequencing Lib->Seq Align Genome Alignment (HISAT2) Seq->Align DEG DEG Analysis (DESeq2) Align->DEG

Fig 2: Self-validating RNA-Seq workflow for comparative transcriptomics of herbicide-treated plants.

Step-by-Step Methodology

Step 1: Time-Course Treatment and Sampling

  • Action: Treat plants with the GR50 dose of Pyriminobac-methyl. Harvest leaf tissue at 6h, 12h, and 24h post-treatment. Snap-freeze immediately in liquid nitrogen.

  • Causality: Herbicides trigger a temporal cascade. Sampling at 6h captures primary signal transduction (kinases, transcription factors). 12h–24h captures metabolic shifts (upregulation of CYPs and GSTs). Sampling beyond 48h is discouraged for primary MoA studies, as the transcriptomic profile becomes dominated by general necrosis and apoptosis rather than specific drug responses [2].

Step 2: Total RNA Extraction and Stringent QC

  • Action: Extract total RNA using a CTAB-based method (ideal for polysaccharide-rich plant tissues). Assess quality via Agilent Bioanalyzer. Proceed only if the RNA Integrity Number (RIN) is 8.0.

  • Causality: Degraded RNA (RIN < 8.0) leads to a severe 3' bias during the subsequent Poly-A selection step. This artificially skews the differential expression results, particularly downregulating long transcripts.

Step 3: Library Preparation (Poly-A Selection)

  • Action: Isolate mRNA using oligo(dT) magnetic beads, followed by fragmentation and cDNA synthesis.

  • Causality: For eukaryotic plant transcriptomics, Poly-A selection is preferred over rRNA depletion because it specifically targets mature, protein-coding transcripts, directly correlating with the phenotypic metabolic shifts observed in herbicide resistance.

Step 4: Bioinformatics & Differential Expression

  • Action: Sequence on an Illumina platform (PE150). Align reads to the reference genome using HISAT2 or STAR. Call Differentially Expressed Genes (DEGs) using DESeq2 (threshold: |Log2FC| 1, FDR < 0.05).

  • Causality: DESeq2 uses a negative binomial generalized linear model, which is highly robust against the biological variance inherently found in plant populations responding to chemical stress.

Step 5: Orthogonal Validation (The Self-Validating Step)

  • Action: Select 5–10 key DEGs (e.g., BsCYP81Q32, ALS) and validate their expression levels using qRT-PCR on the same RNA samples.

  • Causality: RNA-Seq is susceptible to amplification biases during library preparation. If the qRT-PCR fold-changes do not linearly correlate ( R2>0.85 ) with the RNA-Seq Log2FC data, the sequencing run must be flagged for batch effects.

Decoding Resistance: TSR vs. NTSR Mechanisms

Comparative transcriptomics bridges the gap between phenotypic survival and genomic adaptation. By analyzing PM-treated vs. untreated plants, the field has definitively categorized resistance into two buckets:

  • Target-Site Resistance (TSR): Transcriptomics confirms that TSR is rarely a quantitative change (expression level) but rather a qualitative change (point mutations). RNA-Seq data allows researchers to extract the ALS transcript sequences and identify single nucleotide polymorphisms (SNPs) such as Pro197 or Trp574 mutations that physically prevent PM from docking [4].

  • Non-Target-Site Resistance (NTSR): This is where transcriptomics shines. The massive upregulation of the CYP81 family (specifically BsCYP81Q32) in PM-treated resistant plants demonstrates that weeds are evolving to metabolize the herbicide before it reaches the ALS enzyme [1], [3]. Understanding this allows drug development professionals to design next-generation herbicides that either bypass these specific P450 enzymes or include P450 inhibitors (safeners/synergists) in the formulation.

References

  • Wang, et al. "Breeding herbicide-resistant rice using CRISPR-Cas gene editing and other technologies." Frontiers in Plant Science, 2024. Available at:[Link]

  • Zhao, et al. "Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination." BMC Genomics, 2021. Available at:[Link]

  • Chen, et al. "Overexpressing of GT8 confers resistance to fenoxaprop‐P‐ethyl in Alopecurus japonicus." Plant Biotechnology Journal, 2025. Available at:[Link]

  • Zhang, et al. "Generating Broad-Spectrum Resistance to ALS-Inhibiting Herbicides in Rice by CRISPR/Cas9-Mediated NHEJ." Rice, 2025. Available at:[Link]

  • Lu, Zhaohuan, et al. "Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata." Ecotoxicology and Environmental Safety, 2026. Available at:[Link]

Safety & Regulatory Compliance

Safety

Pyriminobac-methyl proper disposal procedures

Standard Operating Procedure: Pyriminobac-Methyl Handling, Safety, and Disposal As laboratory professionals and drug development scientists, our responsibility extends beyond the bench. The integrity of our analytical wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Pyriminobac-Methyl Handling, Safety, and Disposal

As laboratory professionals and drug development scientists, our responsibility extends beyond the bench. The integrity of our analytical workflows must be matched by an uncompromising commitment to environmental stewardship and operational safety. Pyriminobac-methyl is a highly specific pyrimidinyloxybenzoic herbicide utilized frequently in agricultural research and as an analytical standard[1].

This guide synthesizes the physicochemical properties, mechanistic toxicology, and field-proven logistical protocols required to safely handle and dispose of Pyriminobac-methyl. Understanding the causality behind these procedures ensures that safety compliance is driven by scientific logic rather than rote memorization.

Chemical Profile & Hazard Assessment

Pyriminobac-methyl exhibits geometric isomerism due to a C=N double bond, existing as both (E) and (Z) stereoisomers[1]. Commercial formulations and high-purity analytical standards predominantly contain the (E)-isomer (typically >9:1 ratio) because it is the more herbicidally active form[1][2].

Before handling this compound, personnel must familiarize themselves with its quantitative hazard profile to understand the necessity of strict containment.

Table 1: Physicochemical & Hazard Properties of Pyriminobac-Methyl

Property / MetricValue / ClassificationCausality / Operational Impact
Molecular Weight 361.3 g/mol [3]Heavy organic molecule; dust settles rapidly but can aerosolize if disturbed.
Melting Point 105 - 106 °C[3]Solid at room temperature; poses a particulate inhalation hazard[4].
LogP 2.84[3]Lipophilic; readily penetrates standard latex. Necessitates nitrile PPE.
Target Enzyme Acetolactate Synthase (AHAS)[1]Inhibits branched-chain amino acid synthesis in plants[1].
GHS Health Hazards Skin Sens. (Cat 1), Eye Irrit. (Cat 2B)[3]Direct contact causes allergic dermatitis and severe eye irritation[3].
GHS Environmental Aquatic Toxicity Acute/Chronic (Cat 3)[3]Highly toxic to aquatic ecosystems; strictly prohibits sink disposal[3][4].

Mechanistic Rationale for Strict Disposal

The operational protocols for Pyriminobac-methyl are dictated by its biochemical mechanism of action. It operates by inhibiting acetohydroxyacid synthase (AHAS), effectively halting the synthesis of branched-chain amino acids (valine, leucine, isoleucine)[1].

While this mechanism is highly specific to plant biology, introducing Pyriminobac-methyl into standard municipal wastewater systems can devastate local aquatic plant life and disrupt the microbial communities essential for nutrient cycling. Because it is classified as a Category 3 acute and chronic aquatic toxicant[3], under no circumstances should Pyriminobac-methyl or its solvent mixtures be discharged into the environment or down laboratory sinks [4].

Operational Safety & Handling Protocols

To ensure a self-validating safety system, implement the following operational controls before initiating any workflow involving Pyriminobac-methyl:

  • Environmental Controls: Always handle the solid powder or concentrated solvent mixtures within a certified fume hood to prevent the inhalation of dust or vapors[4].

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (inspect for micro-tears), a fully buttoned lab coat, and splash goggles. Because it is a Category 1 skin sensitizer[3], any exposed skin presents a risk for contact dermatitis.

  • Storage Integrity: To prevent oxidative degradation of analytical standards, store containers tightly closed in a freezer at -20°C, protected from light, and ideally backfilled with an inert gas (e.g., Argon or Nitrogen)[4].

  • Mechanical Handling: Handle glass ampoules and storage vials with care. Avoid dropping, dragging, or mechanical shock to prevent accidental scattering or aerosolization[4].

Step-by-Step Disposal Methodologies

Laboratory waste containing Pyriminobac-methyl must be systematically segregated. Analytical standards are frequently dissolved in organic solvents such as Acetone, Acetonitrile, or Methanol[4][5], which dictates the waste stream classification.

Protocol A: Solid Waste & Contaminated Consumables

Applies to: Empty vials, contaminated pipette tips, weighing boats, and absorbent bench paper.

  • Segregation: Collect all solid items that have come into contact with Pyriminobac-methyl in a designated, chemically compatible, sealable solid waste container[4].

  • Labeling: Affix a hazardous waste label explicitly stating: "Hazardous Solid Waste - Contains Pyriminobac-methyl (Skin Sensitizer / Aquatic Toxicant)."

  • Accumulation: Store the container in a designated hazardous waste accumulation area, away from high temperatures, sparks, or strong oxidizing agents[4].

  • Final Disposal: Transfer the sealed container to an approved, licensed professional waste disposal service for high-temperature incineration[6][7].

Protocol B: Liquid Solvent Waste

Applies to: Stock solutions, mobile phase effluents, and solvent extractions.

  • Solvent Identification: Determine if the primary solvent carrying the Pyriminobac-methyl is halogenated (e.g., Chloroform) or non-halogenated (e.g., Acetonitrile, Methanol, Acetone)[5].

  • Transfer: Carefully pour the liquid waste into the appropriate "Halogenated" or "Non-Halogenated" organic waste carboy. Use a funnel to prevent splashing.

  • Secondary Containment: Ensure the waste carboy is kept within a secondary containment tray inside a flammables cabinet. Keep the container tightly capped when not actively adding waste.

  • Final Disposal: Contact your institutional environmental health and safety (EHS) department or a licensed hazardous waste contractor for pickup[6].

Protocol C: Emergency Spill Response

Applies to: Accidental breakage of vials or spills of stock solutions.

  • Isolation: Immediately deny unnecessary entry to the spill area and work from a windward/updraft position[4].

  • Containment: Block any nearby drains. Prevent the spill from leaking into watercourses or overflowing[4].

  • Absorption: For liquid spills, cover and absorb the liquid using dry sand, earth, or sawdust[4]. For dry powder spills, carefully sweep up the material using a brush and dustpan, taking extreme care not to generate airborne dust[4].

  • Collection & Cleaning: Place the absorbed debris into a sealable container and treat it as solid hazardous waste[4]. Wash the spill site thoroughly with soap and water, ensuring the wash water is also collected and not sent down the drain[4].

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical relationships and segregation pathways for Pyriminobac-methyl laboratory waste.

G A Pyriminobac-methyl Waste Generation B Solid Waste (Powder, PPE, Vials) A->B Segregation C Liquid Waste (Organic Solvents) A->C Segregation D Spill Debris (Sand, Sawdust) A->D Spill Response E Hazardous Waste Accumulation Area B->E C->E D->E F Licensed Waste Disposal Facility E->F Contractor Pickup G High-Temperature Incineration F->G

Workflow for the segregation, accumulation, and disposal of Pyriminobac-methyl laboratory waste.

References

  • Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Pyriminobac-methyl (Ref: KIH-6127) - Pesticide Properties DataBase Source: Agriculture & Environment Research Unit (AERU), University of Hertfordshire URL:[Link]

  • Pesticides & Pharma Standards - Neochema Source: Neochema URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyriminobac-methyl

Welcome to your essential guide for the safe handling of Pyriminobac-methyl. In the fast-paced environment of research and development, maintaining an unwavering commitment to safety is not just a procedural formality; i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your essential guide for the safe handling of Pyriminobac-methyl. In the fast-paced environment of research and development, maintaining an unwavering commitment to safety is not just a procedural formality; it is the bedrock of scientific integrity and reproducible results. This document moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the specific chemical properties and potential hazards of Pyriminobac-methyl. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

Hazard Assessment: Understanding the Risks of Pyriminobac-methyl

Pyriminobac-methyl is a selective, systemic herbicide that functions by inhibiting the acetolactate synthase (AHAS) enzyme in plants, a pathway not present in animals.[1][2] While its mode of action suggests low mammalian toxicity, the primary risks in a laboratory setting stem from direct exposure to the concentrated compound or its solvent matrix.

According to safety data, Pyriminobac-methyl can be toxic if swallowed or absorbed through the skin and harmful if inhaled.[3][4] It is classified as a skin and eye irritant and a potential skin sensitizer.[2] Overexposure may lead to symptoms such as dizziness, nausea, and respiratory discomfort.[3][4] Furthermore, Pyriminobac-methyl is often supplied as a solution in flammable solvents like methanol or acetone, which introduces an additional set of chemical and physical hazards that must be managed concurrently.[3][4][5]

Therefore, our protective strategy must be twofold: to prevent dermal, ocular, and respiratory contact with the active compound and to mitigate the risks associated with its solvent carrier.

Core PPE Requirements for Routine Handling

The following is a tiered approach to PPE, adaptable to the scale and nature of your work with Pyriminobac-methyl.

Foundational Protection (Low-Volume/Low-Concentration Work)

This level of protection is suitable for handling small quantities of diluted solutions in a well-ventilated area.

  • Hand Protection: Chemical-resistant gloves are the most critical barrier. Nitrile or neoprene gloves are recommended.[6] Avoid latex gloves, as they offer poor protection against many organic solvents. Always wear unlined gloves; lined gloves can absorb chemicals and hold them against the skin.[6]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned. This protects against incidental splashes on skin and clothing.

  • Eye Protection: Safety glasses with side shields are mandatory to protect against minor splashes.

Enhanced Protection (High-Volume/High-Concentration & Weighing)

This level is required when handling stock solutions, weighing powdered forms, or performing procedures with a high risk of splashing or aerosol generation.

  • Hand Protection: Heavy-duty chemical-resistant gloves (e.g., thicker nitrile or butyl rubber) should be used. Consider double-gloving for extended procedures.

  • Body Protection: A chemical-resistant apron, worn over a lab coat, provides an additional barrier against spills.[6]

  • Eye and Face Protection: Chemical splash goggles are required to form a complete seal around the eyes. If there is a significant splash risk, a full face shield should be worn in addition to goggles.[7][8]

  • Respiratory Protection: When handling the powdered form of Pyriminobac-methyl or when vapors may be generated, a NIOSH-approved respirator is necessary.[7] The specific cartridge type should be selected based on the solvent being used (e.g., organic vapor cartridge). A proper fit test is essential for ensuring respirator efficacy.

Procedural Discipline: Donning and Doffing Protocols

Cross-contamination is a frequent cause of exposure. The sequence in which you put on and take off your PPE is as important as the equipment itself.

Step-by-Step Donning Procedure:
  • Lab Coat/Coveralls: Put on your primary body protection.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don your gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to prevent substances from running down your arm and into the glove.

Step-by-Step Doffing (Removal) Procedure:

The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by pinching the outside at the wrist and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately.[9]

  • Goggles/Face Shield: Remove by handling the strap or headband from behind your head.

  • Lab Coat/Apron: Unbutton or untie and peel it away from your body, folding the contaminated outside inwards.

  • Respirator (if worn): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[9]

Emergency Response: Spill Management

In the event of a spill, a clear and immediate plan is crucial for safety. All personnel handling Pyriminobac-methyl should be familiar with this workflow.

Spill_Response_Workflow A Spill Detected B Alert Personnel & Evacuate Immediate Area A->B Immediate Action C Don Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Apron - Double Nitrile Gloves - Respirator (if powder/volatile) B->C Safety First D Contain the Spill C->D Prepare for Cleanup E Apply Absorbent Material (e.g., sand, vermiculite) D->E Prevent Spread (Dike with absorbent material) F Collect & Containerize Waste E->F From outside in G Decontaminate the Area F->G After physical removal H Properly Doff PPE G->H Prevent Cross-Contamination I Dispose of Waste as Hazardous Material H->I Final Step

Caption: Workflow for responding to a Pyriminobac-methyl spill.

Disposal of Contaminated PPE

All disposable PPE used during the handling of Pyriminobac-methyl must be treated as hazardous waste.

  • Gloves, aprons, and other disposables: Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Reusable PPE (e.g., goggles, face shields, respirators): Decontaminate according to your institution's established procedures before storage.

  • Lab Coats: Do not launder lab coats at home. Use a professional service that is equipped to handle chemically contaminated clothing. If heavily contaminated, the lab coat should be disposed of as hazardous waste.

Never reuse disposable PPE.[9] Integrity can be compromised after initial use and decontamination is not guaranteed.

Summary of PPE Requirements

Activity Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Preparing Dilute Solutions Single pair, Nitrile glovesLab CoatSafety Glasses (with side shields)Not typically required (in fume hood)
Weighing Powder Double pair, Nitrile glovesLab Coat, Chemical ApronChemical Splash GogglesNIOSH-approved respirator
High-Concentration Work Double pair, Nitrile glovesLab Coat, Chemical ApronGoggles & Face ShieldRecommended; required if not in fume hood
Spill Cleanup Double pair, Heavy-duty glovesChemical-resistant Coveralls/ApronGoggles & Face ShieldRequired

References

  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Copernicus.org.
  • Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Copernicus.org.
  • Pyriminobac-methyl (Ref: KIH-6127). AERU.
  • (E)-Pyriminobac-methyl | CAS 147411-69-6. LGC Standards.
  • Pyriminobac-methyl (E) CAS # 147411-69-6. AccuStandard.
  • (E)-Pyriminobac-methyl CAS # 147411-69-6. AccuStandard.
  • pyriminobac-methyl data sheet. Compendium of Pesticide Common Names.
  • Pyriminobac-methyl | C17H19N3O6 | CID 9604652. PubChem - NIH.
  • TypRus Safety D
  • Personal Protective Equipment for Working With Pesticides. MU Extension.
  • Personal Protective Equipment For Pest Management Personnel. Navy Medicine.
  • Personal Protective Equipment (PPE) for Homeowner Pesticide Usage.
  • Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata.
  • Minimum Personal Protective Equipment and Work Clothing for Handling Activities. Pacific Northwest Pest Management Handbooks.
  • (Z)-Pyriminobac-methyl CAS # 147411-70-9. AccuStandard.
  • (E)
  • Pyriminobac-Methyl 15% WP. Sino Agro.
  • (Z)-Pyriminobac-methyl | CAS 147411-70-9. LGC Standards.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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